4-(4-Methylphenyl)-3-thiosemicarbazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-(4-methylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-6-2-4-7(5-3-6)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAWRKQVDLFINI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353170 | |
| Record name | 4-(4-Methylphenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13278-67-6 | |
| Record name | 4-(4-Methylphenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-1-(4-methylphenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Methylphenyl)-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(4-Methylphenyl)-3-thiosemicarbazide, a versatile intermediate in the development of various pharmaceutical and bioactive compounds. This document details the synthetic protocol, physicochemical properties, and spectroscopic data, presented in a clear and structured format to support research and development activities.
Core Data Summary
A summary of the key physicochemical properties of this compound is provided below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁N₃S | [1][2] |
| Molecular Weight | 181.26 g/mol | [1][2] |
| CAS Number | 13278-67-6 | [1][2] |
| Melting Point | 138 °C | |
| Appearance | White to off-white solid (Predicted) |
Experimental Protocols
Synthesis of this compound
A reliable method for the synthesis of this compound involves a multi-step reaction starting from p-toluidine. The overall reported yield for this procedure is approximately 50%.
Materials:
-
p-Toluidine
-
Ammonium hydroxide (25%)
-
Carbon disulfide
-
Sodium chloroacetate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dithiocarbamate Formation: In a suitable reaction vessel, dissolve p-toluidine in ethanol. To this solution, add ammonium hydroxide followed by the slow addition of carbon disulfide. Stir the resulting mixture for one hour and then allow it to stand at room temperature for two hours.
-
Thioacetic Acid Derivative Formation: To the reaction mixture from the previous step, add sodium chloroacetate. This is followed by the addition of hydrazine hydrate.
-
Cyclization and Product Formation: The reaction mixture is then processed to yield this compound. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Characterization Methods
The synthesized this compound should be thoroughly characterized to confirm its identity and purity using the following standard analytical techniques:
-
Melting Point: Determined using a calibrated melting point apparatus.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups. A KBr pellet of the compound is prepared, and the spectrum is recorded.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆) to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Characterization Data
The following tables summarize the expected and reported spectroscopic data for this compound.
Physicochemical and Spectroscopic Data
| Parameter | Data |
| Melting Point | 138 °C |
| Molecular Formula | C₈H₁₁N₃S |
| Molecular Weight | 181.26 g/mol |
Spectroscopic Data
| Technique | Data |
| FTIR (KBr, cm⁻¹) | Characteristic peaks for N-H, C-H (aromatic and aliphatic), C=S, and C=C bonds are expected. |
| ¹H NMR (DMSO-d₆, ppm) | Expected signals include those for the methyl protons, aromatic protons, and N-H protons. |
| ¹³C NMR (DMSO-d₆, ppm) | Expected signals include those for the methyl carbon, aromatic carbons, and the thiocarbonyl carbon (C=S). |
| Mass Spectrometry (m/z) | Expected molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight. |
Visualizations
Synthesis Workflow
The synthesis of this compound can be visualized as a multi-step process.
Caption: Synthetic pathway for this compound.
Logical Relationship of Characterization Techniques
The characterization of the final product involves a logical flow of analytical methods to confirm its structure and purity.
Caption: Workflow for the characterization of this compound.
References
Spectroscopic Analysis of 4-(4-Methylphenyl)-3-thiosemicarbazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic analysis of 4-(4-Methylphenyl)-3-thiosemicarbazide, a compound of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely available in public literature, this document outlines the expected spectroscopic characteristics based on the analysis of closely related analogs and provides comprehensive, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Compound Profile
-
Compound Name: this compound
-
CAS Number: 13278-67-6
-
Molecular Formula: C₈H₁₁N₃S
-
Molecular Weight: 181.26 g/mol
-
Chemical Structure:
/ HC CH \ // C--C--NH--C--NH--NH₂ || || H S
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~2.3 | Singlet | 3H | -CH₃ (Methyl protons on the phenyl ring) |
| ~4.5 | Broad Singlet | 2H | -NH₂ (Terminal amine protons) |
| ~7.1 - 7.3 | Multiplet | 4H | Ar-H (Aromatic protons) |
| ~8.0 | Singlet | 1H | -NH- (Thioamide proton) |
| ~9.5 | Singlet | 1H | -NH- (Hydrazinic proton) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~21 | -CH₃ (Aromatic methyl carbon) |
| ~125 - 135 | Ar-C (Aromatic carbons) |
| ~138 | Ar-C (Aromatic carbon attached to the methyl group) |
| ~140 | Ar-C (Aromatic carbon attached to the nitrogen) |
| ~180 | C=S (Thiocarbonyl carbon) |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (NH₂ and NH groups) |
| 3100 - 3000 | Medium | C-H stretching (Aromatic) |
| 2950 - 2850 | Weak | C-H stretching (Aliphatic -CH₃) |
| ~1600 | Medium | N-H bending |
| ~1550 | Strong | C=S stretching (Thioamide I band) |
| ~1500 | Medium | C=C stretching (Aromatic) |
| ~1300 | Medium | C-N stretching |
| ~820 | Strong | C-H out-of-plane bending (para-substituted aromatic) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 181 | [M]⁺ (Molecular ion) |
| 106 | [CH₃-C₆H₄-N=C=S]⁺ fragment |
| 91 | [CH₃-C₆H₄]⁺ fragment (Tropylium ion) |
| 77 | [C₆H₅]⁺ fragment |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of thiosemicarbazide derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 300 MHz or higher field NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific probe and solvent.
-
Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the chemical shifts to TMS (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the spectrum similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the sample (ATR or KBr pellet) in the spectrometer's sample compartment.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Perform a background scan with no sample present, which is automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, commonly with an electrospray ionization (ESI) or electron impact (EI) source.
Procedure:
-
Sample Preparation:
-
ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
EI: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.
-
Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the structural relationships within the molecule.
Caption: Workflow for the synthesis and spectroscopic analysis.
Caption: Key functional groups within the molecule.
physical and chemical properties of 4-(4-Methylphenyl)-3-thiosemicarbazide
This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and potential biological activities of 4-(4-Methylphenyl)-3-thiosemicarbazide. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Physical and Chemical Properties
This compound, also known as 4-(p-tolyl)thiosemicarbazide, is an organic compound featuring a thiosemicarbazide moiety attached to a p-tolyl group. This structure serves as a versatile scaffold in the synthesis of various heterocyclic compounds and has been a subject of interest for its potential biological applications.
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| IUPAC Name | 4-(4-methylphenyl)hydrazine-1-carbothioamide |
| Molecular Formula | C₈H₁₁N₃S |
| Molecular Weight | 181.26 g/mol |
| CAS Number | 21076-11-9 |
| Melting Point | 135-136 °C |
| Boiling Point | 287.8 ± 23.0 °C (Predicted) |
| Density | 1.250 ± 0.06 g/cm³ (Predicted) |
| pKa | 11.07 ± 0.70 (Predicted) |
| InChIKey | IEAWRKQVDLFINI-UHFFFAOYSA-N |
| SMILES | Cc1ccc(cc1)NC(=S)NN |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR) and infrared (IR) spectral data.
Table 2.1: ¹H and ¹³C NMR Spectral Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |
| ¹H NMR (DMSO-d₆) | 9.58 | s | NH |
| 9.00 | s | NH | |
| 7.48 | d, J = 7.8 | 2H, aromatic | |
| 7.11 | d, J = 8.0 | 2H, aromatic | |
| 4.73 | br | 2H, NH₂ | |
| 2.23 | s | 3H, CH₃ | |
| ¹³C NMR (Polysol) | 181.26 | - | C=S |
| 137.8 | - | Aromatic C | |
| 133.3 | - | Aromatic C | |
| 129.5 | - | Aromatic C | |
| 125.6 | - | Aromatic C | |
| 20.5 | - | CH₃ |
Table 2.2: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3400 - 3100 | N-H stretching | NH, NH₂ |
| ~1600 | C=N stretching | Imine (in derivatives) |
| ~1500 | Thioamide I | C=C aromatic |
| 1350 - 1250 | C=S stretching | Thione |
| ~930 | Thioamide IV |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of p-tolyl isothiocyanate with hydrazine hydrate.
Materials and Reagents:
-
p-tolyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve p-tolyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask.
-
Slowly add hydrazine hydrate (1.2 equivalents) to the solution while stirring.
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol to remove any unreacted starting materials.
-
The purified this compound is then dried, for instance, in a desiccator over anhydrous calcium chloride.
Below is a graphical representation of the synthesis workflow.
Biological Activities and Signaling Pathways
While specific biological activity data for this compound is limited in the current literature, the broader class of thiosemicarbazide and thiosemicarbazone derivatives is known for a wide spectrum of pharmacological effects.[2][3][4] These include antimicrobial, anticancer, antiviral, and antifungal activities.[2][5][6]
Anticancer Potential: Several studies have highlighted the anticancer properties of thiosemicarbazide derivatives.[1][7] For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines.[5][8] The proposed mechanisms of action are diverse and can involve:
-
Enzyme Inhibition: Some gold(III) complexes of N(4)-tolyl-2-acetylpyridine thiosemicarbazones are thought to act by inhibiting thioredoxin reductase.[8]
-
DNA Interaction: Platinum(II,IV) complexes of the same ligands may exert their cytotoxic effects by binding to DNA.[8]
-
Apoptosis Induction: Treatment with these compounds has been observed to cause morphological changes in cells indicative of apoptosis, such as cell shrinkage and blebbing.[8]
-
VEGFR2 Inhibition: Certain thiosemicarbazone-containing quinazoline derivatives have been designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling, a key pathway in tumor angiogenesis.[9]
-
DHODH Downregulation: Some thiosemicarbazide derivatives have been found to downregulate the expression of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in pyrimidine synthesis, which is often upregulated in rapidly proliferating cancer cells.[1]
-
Ferroptosis Pathway: The iron-chelating properties of some thiosemicarbazones suggest they may influence the ferroptosis cell death pathway.[10]
Antimicrobial Activity: Thiosemicarbazides and their derivatives have demonstrated notable antibacterial and antifungal properties.[3][11] Their mechanism of action can involve the inhibition of crucial microbial enzymes. For example, some thiosemicarbazide derivatives have been shown to decrease the ATPase activity of Staphylococcus aureus Topoisomerase IV.[12]
It is important to note that these activities are reported for the general class of compounds, and specific testing of this compound is required to ascertain its biological profile.
Below is a generalized diagram illustrating a potential signaling pathway for the anticancer activity of thiosemicarbazide derivatives, leading to apoptosis.
References
- 1. Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]
- 3. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy Hydrazinecarbothioamide, N-methyl-N-phenyl- | 21076-11-9 [smolecule.com]
- 6. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. N(4)-tolyl-2-acetylpyridine thiosemicarbazones and their platinum(II,IV) and gold(III) complexes: cytotoxicity against human glioma cells and studies on the mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational Design and Synthesis of a Novel Series of Thiosemicarbazone-Containing Quinazoline Derivatives as Potential VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-(4-Methylphenyl)-3-thiosemicarbazide
CAS Number: 13278-67-6[1] IUPAC Name: N-(4-methylphenyl)hydrazinecarbothioamide
This technical guide provides a comprehensive overview of 4-(4-Methylphenyl)-3-thiosemicarbazide, a molecule of interest in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this document outlines its chemical identity, general synthesis protocols, and the well-documented biological activities of the broader thiosemicarbazide class of compounds. The information presented is intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁N₃S | [1] |
| Molecular Weight | 181.26 g/mol | [1] |
| SMILES | Cc1ccc(NC(=S)NN)cc1 | [1] |
| InChIKey | IEAWRKQVDLFINI-UHFFFAOYSA-N | [1] |
Synthesis Protocols
General Synthesis of 4-Aryl-3-thiosemicarbazides
A solution of the corresponding aryl isothiocyanate (in this case, p-tolyl isothiocyanate) in a suitable solvent, such as ethanol, is treated with hydrazine hydrate. The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours.[2] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product often precipitates from the reaction mixture upon cooling. The solid product is then collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and can be further purified by recrystallization from an appropriate solvent like ethanol.
Illustrative Experimental Protocol (for a related compound):
The following protocol for the synthesis of 1-[N-(p-nitrobenzoyl)-D,L-phenylalanyl-4-(p-tolyl)-thiosemicarbazide provides a relevant example of the synthetic methodology.[2]
-
N-(p-nitrobenzoyl)-D,L-phenylalanine hydrazide (0.005 mol) is dissolved in dried methanol (10 mL).
-
A solution of p-tolyl isothiocyanate (0.005 mol) in dried methanol (10 mL) is added to the hydrazide solution.
-
The reaction mixture is heated under reflux at 70-80°C for three hours.
-
After cooling, the solvent is evaporated under reduced pressure.
-
The resulting solid is dried under vacuum at room temperature.
-
The crude product is purified by crystallization from ethanol.
Biological Activity and Potential Applications
Thiosemicarbazides and their derivatives, thiosemicarbazones, are a well-studied class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, and antiviral properties.[4][5][6][7][8] The biological activity is often attributed to the N-C=S moiety, which can chelate metal ions essential for the function of various enzymes.
While specific quantitative data for this compound is not available in the cited literature, the following sections summarize the known activities of structurally related thiosemicarbazide derivatives.
Antimicrobial Activity
Numerous thiosemicarbazide derivatives have demonstrated potent antibacterial and antifungal activity.[5][9][10][11] The proposed mechanism of action for their antibacterial effects involves the inhibition of essential enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.[12]
Table of Antimicrobial Activity for Representative Thiosemicarbazide Derivatives (Note: Data is for related compounds, not this compound)
| Compound | Organism | MIC (µg/mL) | Reference |
| N-(4-chlorophenyl)-N-(4-fluorophenyl)hydrazine-1,2-dicarbothioamide | Staphylococcus aureus | >100 | [5] |
| N-(4-chlorophenyl)-N-(4-fluorophenyl)hydrazine-1,2-dicarbothioamide | Pseudomonas aeruginosa | 50 | [5] |
| N-(4-chlorophenyl)-N-(4-fluorophenyl)hydrazine-1,2-dicarbothioamide | Bacillus subtilis | 25 | [5] |
| 3-Aryl-4-formylsydnone N-(2,3,4,6-tetra-O-β-d-glucopyranosyl)thiosemicarbazone (4k) | Staphylococcus epidermidis | 0.156 | [11] |
| 3-Aryl-4-formylsydnone N-(2,3,4,6-tetra-O-β-d-glucopyranosyl)thiosemicarbazone (4l) | Bacillus subtilis | 0.156 | [11] |
| 3-Aryl-4-formylsydnone N-(2,3,4,6-tetra-O-β-d-glucopyranosyl)thiosemicarbazone (4m) | Escherichia coli | 0.313 | [11] |
Anticancer Activity
The anticancer properties of thiosemicarbazides and their derivatives are well-documented.[6][13][14][15] Their mechanism of action is often linked to the inhibition of enzymes crucial for cancer cell proliferation, such as ribonucleotide reductase and topoisomerase IIα.[6][15] Furthermore, these compounds can induce apoptosis in cancer cells.[12]
Table of Anticancer Activity for Representative Thiosemicarbazide Derivatives (Note: Data is for related compounds, not this compound)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 1-(4-Fluorophenoxyacetyl)-4-(4-chlorophenyl)thiosemicarbazide (AB2) | LNCaP (Prostate Cancer) | 108.14 | [15] |
| Acridine thiosemicarbazide derivatives | MT-4 (Acute Lymphoblastic Leukemia) | - | [14] |
| Chalcone thiosemicarbazide derivatives | HepG2 (Hepatocellular Carcinoma) | - | [14] |
Enzyme Inhibition
The ability of the thiosemicarbazide scaffold to chelate metal ions makes these compounds effective inhibitors of various metalloenzymes.[16] For instance, thiosemicarbazones have been shown to inhibit tyrosinase, a copper-containing enzyme involved in melanin synthesis.[17] This suggests potential applications in treating hyperpigmentation disorders. Other studies have demonstrated the inhibition of cholinesterases and α-glucosidase by thiosemicarbazone derivatives.[18][19]
Table of Enzyme Inhibition for Representative Thiosemicarbazone Derivatives (Note: Data is for related compounds, not this compound)
| Compound | Enzyme | IC₅₀ (µM) | Reference |
| 4-Hydroxybenzaldehyde thiosemicarbazone | Tyrosinase (monophenolase activity) | 0.76 | [17] |
| 4-Methoxybenzaldehyde thiosemicarbazone | Tyrosinase (diphenolase activity) | 2.62 | [17] |
| Para-substituted thiosemicarbazone (Compound 19) | Acetylcholinesterase (AChE) | 110.19 ± 2.32 | [18] |
| Para-substituted thiosemicarbazone (Compound 19) | Butyrylcholinesterase (BChE) | 145.11 ± 1.03 | [18] |
Visualizations
General Synthesis Workflow
Caption: General synthesis of this compound.
Proposed Mechanism of Antibacterial Action
Caption: Proposed inhibition of bacterial DNA replication.
Proposed Mechanism of Enzyme Inhibition
Caption: Chelation of metal cofactor by thiosemicarbazide.
References
- 1. This compound [stenutz.eu]
- 2. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Synthesis and antibacterial and antifungal activities of N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones of substituted 4-formylsydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of 4-aryl-3-thiosemicarbazide derivatives
An In-depth Technical Guide on 4-Aryl-3-Thiosemicarbazide Derivatives
Introduction
Thiosemicarbazides, characterized by a thiourea core linked to a hydrazine group, are a versatile class of compounds that serve as crucial intermediates in the synthesis of various heterocyclic systems, including 1,3,4-thiadiazoles and 1,2,4-triazoles.[1][2][3] The 4-aryl-3-thiosemicarbazide scaffold, in particular, has garnered significant attention in medicinal chemistry due to the wide spectrum of biological activities exhibited by its derivatives.[2][4][5] These activities include antibacterial, anticonvulsant, anticancer, antifungal, antiviral, and antiparasitic properties.[4][6][7][8]
The biological potential of these compounds is often attributed to their ability to act as effective metal ion chelators, owing to the presence of nitrogen and sulfur donor atoms, and their capacity to interact with various biological targets.[9][10] This review provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 4-aryl-3-thiosemicarbazide derivatives, intended for researchers, scientists, and professionals in drug development.
Synthesis of 4-Aryl-3-Thiosemicarbazide Derivatives
The most common and straightforward method for synthesizing 4-aryl-3-thiosemicarbazides involves the reaction of an appropriate aryl isothiocyanate with hydrazine hydrate.[2] This reaction is typically performed in a suitable solvent like ethanol at room temperature. The resulting product often precipitates out of the solution and can be easily collected by filtration.[2]
Experimental Protocol: General Synthesis
A representative protocol for the synthesis of 4-aryl-3-thiosemicarbazides is as follows:[2]
-
A solution of the selected aryl isothiocyanate (1.0 mmol) is prepared in a suitable solvent, such as ethanol (20-30 mL), in a round-bottom flask.
-
To this solution, a stoichiometric amount of hydrazine hydrate (1.0 mmol) is added dropwise while stirring at room temperature.
-
The reaction mixture is stirred for a period ranging from several hours to 24 hours.[2][11] Reaction completion is often indicated by the formation of a solid precipitate.
-
The resulting solid product is collected by vacuum filtration.
-
The collected solid is washed with a non-polar solvent (e.g., cold methanol or ether) to remove any unreacted starting materials.[11]
-
The final product is dried, typically under vacuum, to yield the pure 4-aryl-3-thiosemicarbazide derivative.
Biological Activities and Structure-Activity Relationship (SAR)
4-Aryl-3-thiosemicarbazide derivatives have been extensively evaluated for a range of pharmacological activities. The structural versatility of the scaffold allows for fine-tuning of its biological profile through modification of the aryl ring.
Antibacterial Activity
Numerous studies have reported the potent antibacterial activity of 4-aryl-3-thiosemicarbazide derivatives, particularly against Gram-positive bacteria.[12][13] Some derivatives have also shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains.[12][14]
Mechanism of Action: The antibacterial action of these compounds is believed to involve multiple mechanisms. A primary mode of action is the inhibition of type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV.[10][15] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death.[10][15] Molecular docking studies suggest that the inhibitory activity is linked more to the electronic structure of the molecule than its geometry.[15]
Structure-Activity Relationship (SAR):
-
The nature and position of substituents on the 4-aryl ring significantly influence antibacterial potency.
-
Derivatives of salicylic acid hydrazide have shown particularly potent antimicrobial activity.[13]
-
The geometry at the N4-terminus of the thiosemicarbazide skeleton is considered a determinant of antibacterial activity.[13]
-
Compound 2h (with a 4-Sulfapyrimidine phenyl substitution) was identified as a promising candidate against Gram-positive and MRSA strains.[12][14]
Table 1: Antibacterial Activity of Selected 4-Aryl-3-Thiosemicarbazide Derivatives
| Compound | Substituent/Core | Target Organism(s) | MIC (µg/mL) / IC50 (µM) | Reference |
|---|---|---|---|---|
| 1 | 1-(indol-2-carbonyl)-4-(4-nitrophenyl) | Gram-positive bacteria | MIC: 50 µg/mL | [15] |
| 1 | 1-(indol-2-carbonyl)-4-(4-nitrophenyl) | Topoisomerase IV | IC50: 14 µM | [15] |
| 2h | N-(4-Sulfapyrimidine phenyl) | Gram-positive & MRSA | MIC: 2–7 µg/mL | [12][14] |
| 3g | N,N-bis(4-chlorophenyl) | S. aureus, P. aeruginosa, B. subtilis | Active vs Standard | [7] |
| 5e | 4-bromophenyl | S. aureus | MIC: 12.5 µM | [16] |
| 5g | n-propyl | P. aeruginosa | MIC: 0.78 µM |[16] |
Experimental Protocol: Broth Microdilution Method The minimum inhibitory concentration (MIC) is typically determined using the broth microdilution method:[16]
-
A stock solution of each test compound is prepared (e.g., 100 µM).
-
Serial two-fold dilutions of the compounds are made in a sterile 96-well microplate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
The microplates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticonvulsant Activity
Aryl thiosemicarbazones and their parent thiosemicarbazides have emerged as a structurally novel class of anticonvulsant agents.[6][17] They have shown efficacy in preclinical models of both generalized tonic-clonic seizures (grand mal) and absence seizures (petit mal).[17]
Screening and SAR:
-
Anticonvulsant activity is primarily evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure tests in rodents.[17][18]
-
The rotarod test is used to assess neurotoxicity.[17]
-
A comprehensive SAR study on aryl semicarbazones (closely related structures) found the general order of activity for the primary aryl group to be 4-F > 2-Br = 3-Br = 4-Cl > 4-CH3 > 4-Br > 3-Cl > 3-CH3.[19]
-
Compounds like 4′-Chlorobenzaldehyde-4-phenyl-3-thiosemicarbazone (8 ) and 4″-chlorobenzaldehyde-4(2′,3′-dichlorophenyl)-3-thiosemicarbazone (17 ) were identified as promising candidates in one study.[17]
Table 2: Anticonvulsant Activity of Selected Aryl Semicarbazone/Thiosemicarbazone Derivatives
| Compound | Aryl Substituent(s) | MES Screen (Activity) | scPTZ Screen (Activity) | Neurotoxicity | Reference |
|---|---|---|---|---|---|
| 5a-5y | 4-Fluorophenyl | Potent (mouse i.p. & rat p.o.) | Potent | - | [19] |
| 3 | Naphthyl, 3-Chlorophenyl | Highly Active (0.5h & 4h) | - | Low | [18] |
| 12 | Biphenyl, 4-Fluorophenyl | Highly Active (0.5h & 4h) | - | Low | [18] |
| 14 | Biphenyl, 4-Methylphenyl | - | Most Active (4h) | Low | [18] |
| 5e | 4-Bromophenyl | Active | Active | No Neurotoxicity |[17] |
Experimental Protocol: Maximal Electroshock (MES) Test The MES test is a standard model for identifying agents effective against generalized tonic-clonic seizures:[17]
-
Groups of mice or rats are administered the test compound, a vehicle control, and a standard drug (e.g., phenytoin) intraperitoneally or orally.
-
After a set time (e.g., 30 minutes or 4 hours), a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s) is delivered via corneal or ear-clip electrodes.
-
The animals are observed for the presence or absence of the tonic hind limb extensor component of the seizure.
-
The absence of this component indicates the compound's ability to protect against MES-induced seizures.
-
The dose required to protect 50% of the animals (ED50) is calculated.
Anticancer/Antitumor Activity
Thiosemicarbazide derivatives are promising as anticancer agents, with activity reported against various cancer cell lines, including lung (A549), melanoma (B16F10), and T-lymphocyte (MT-4) cancers.[9][10][20][21]
Mechanism of Action: The anticancer action is often linked to their ability to chelate essential metal ions like iron and copper within cancer cells, disrupting metabolic processes.[9] Other proposed mechanisms include the induction of apoptosis (programmed cell death) and the inhibition of Topoisomerase I, an enzyme involved in managing DNA topology during replication and transcription.[18][21]
SAR:
-
The presence of electron-withdrawing groups (e.g., halogens, nitro groups) on the aryl ring generally enhances anticancer activity.[9]
-
Compounds 5a (4-chloro) and 5e (4-bromo) showed significant activity against the B16F10 melanoma cell line, comparable to the standard drug doxorubicin.[9]
-
Acridine-thiosemicarbazide hybrids 4d and 4e exhibited high cytotoxicity against the MT-4 cell line, potentially through Topoisomerase I inhibition and DNA intercalation.[21]
-
Complexation with metal ions such as Co(II), Ni(II), and Cu(II) can increase the antitumor activity of the thiosemicarbazide ligand.[20]
Table 3: Anticancer Activity of Selected 4-Aryl-3-Thiosemicarbazide Derivatives
| Compound | Substituent/Core | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| 5a | 4-Chlorobenzoyl | B16F10 | 0.7 µg/mL | [9] |
| 5e | 4-Bromobenzoyl | B16F10 | 0.9 µg/mL | [9] |
| 4d | Acridine hybrid | MT-4 | 10.96 | [21] |
| 4e | Acridine hybrid | MT-4 | 11.63 | [21] |
| L4 | - | A549 (Lung) | Strongest Inhibitory Effect |[10] |
Experimental Protocol: MTT Assay for Cytotoxicity The MTT assay is a colorimetric method used to assess cell viability:[9]
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).
-
After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan precipitate.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Other Biological Activities
-
Antifungal Activity: Several thiosemicarbazide derivatives have been reported to possess antifungal properties, often against Candida albicans and Aspergillus niger.[4][22]
-
Anti-Toxoplasma gondii Activity: Thiosemicarbazides with a cyclopentane substitution at N1 have shown potent activity against the RH strain of Toxoplasma gondii. Their mechanism is believed to involve the inhibition of tyrosinase, disrupting tyrosine metabolism in the parasite.[8]
-
Antiviral Activity: The thiosemicarbazide scaffold is also a known pharmacophore for antiviral agents.[4][6]
Conclusion
4-Aryl-3-thiosemicarbazide derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The ease of their synthesis and the facility with which the aryl moiety can be modified allows for the creation of large libraries for screening and optimization. The research summarized herein highlights their potential as leads for developing new antibacterial, anticonvulsant, and anticancer agents. Future work should focus on elucidating their mechanisms of action more precisely, optimizing their pharmacokinetic profiles, and exploring their efficacy in more advanced preclinical and clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. juniv.edu [juniv.edu]
- 4. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. archives.ijper.org [archives.ijper.org]
- 10. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, molecular modelling and antibacterial activity of 4-aryl-thiosemicarbazides - Polish Journal of Chemical Technology - Tom Vol. 24, nr 1 (2022) - BazTech - Yadda [yadda.icm.edu.pl]
- 13. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and structure-activity relationship studies of 4-arylthiosemicarbazides as topoisomerase IV inhibitors with Gram-positive antibacterial activity. Search for molecular basis of antibacterial activity of thiosemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Antifungal and antitumor activity of heterocyclic thiosemicarbazones and their metal complexes: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Thiosemicarbazide Compounds: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the therapeutic potential of thiosemicarbazide and thiosemicarbazone derivatives, detailing their diverse biological activities, mechanisms of action, and methodologies for their evaluation.
Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a versatile class of compounds with a broad spectrum of biological activities. Their unique structural features, particularly the presence of nitrogen and sulfur atoms, enable them to chelate metal ions and interact with various biological targets, making them promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of these compounds, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this important chemical scaffold.
Anticancer Activity
Thiosemicarbazone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their anticancer activity is often attributed to their ability to interfere with cellular processes essential for cancer cell proliferation and survival.
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which thiosemicarbazones exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is often mediated through the intrinsic or mitochondrial pathway. Thiosemicarbazone metal complexes, in particular, have been shown to target mitochondria, leading to a cascade of events culminating in cell death.[1][2]
The proposed signaling pathway for thiosemicarbazone-induced apoptosis is as follows:
Treatment with thiosemicarbazone derivatives has been shown to increase the production of reactive oxygen species (ROS) within cancer cells.[3] This oxidative stress disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[4] Cytochrome c then activates caspase-9, an initiator caspase, which in turn activates executor caspases like caspase-3, ultimately leading to the execution of the apoptotic program.[2]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of various thiosemicarbazide and thiosemicarbazone derivatives has been evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify this activity.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiosemicarbazone Derivatives | PC-3 (Prostate) | 2.64 | [4] |
| A549 (Lung) | 0.2 - 23 | [5] | |
| HeLa (Cervical) | 5.8 - 12.3 | [5] | |
| MCF-7 (Breast) | <10 | [6] | |
| Metal Complexes of Thiosemicarbazones | A549 (Lung) | 27 - 30 | [5] |
Antimicrobial Activity
Thiosemicarbazide derivatives exhibit potent activity against a wide range of microorganisms, including bacteria and fungi. This makes them attractive candidates for the development of new antimicrobial agents, particularly in the face of rising antimicrobial resistance.
Antibacterial Activity
Numerous studies have demonstrated the antibacterial efficacy of thiosemicarbazides, especially against Gram-positive bacteria.[3][7]
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference | | :--- | :--- | :--- | | Thiosemicarbazide Derivatives | Staphylococcus aureus | 3.9 - 62.5 |[3][7] | | | Bacillus subtilis | 200 |[1] | | | Bacillus cereus | 10 - 100 |[1] | | | Escherichia coli | 0.018 |[8] | | Silver-Thiosemicarbazone Complex | S. aureus & E. coli | 0.018 |[8] |
Antifungal Activity
Thiosemicarbazone derivatives have also shown promise as antifungal agents.
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
| Thiosemicarbazone-chalcones | Candida krusei | 0.011 - 0.026 (µmol/mL) | [9] |
| 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives | Candida spp. | ≤ 0.0313 - 4 | [10] |
| Cryptococcus neoformans | ≤ 0.0313 | [10] |
Antiviral Activity
The antiviral potential of thiosemicarbazide derivatives has been recognized for decades, with some of the earliest synthetic antiviral drugs belonging to this class.[11] They have shown activity against a range of DNA and RNA viruses.
Quantitative Data: 50% Effective Concentration (EC50)
The 50% effective concentration (EC50) is the concentration of a drug that gives half-maximal response.
| Compound Class | Virus | EC50 (µg/mL) | Reference |
| Indolylthiosemicarbazides | Coxsackie B4 virus | 0.4 - 2.1 | [12] |
| α-amino acid based Thiosemicarbazides | Dengue virus | Not specified, but showed complete prevention of infection | [13] |
Enzyme Inhibition
A significant aspect of the biological activity of thiosemicarbazide compounds is their ability to inhibit specific enzymes that are crucial for the pathogenesis of various diseases.
Ribonucleotide Reductase (RR) Inhibition
Ribonucleotide reductase is a key enzyme in DNA synthesis and repair, making it an attractive target for anticancer drugs.[14] Thiosemicarbazones, such as Triapine, are potent inhibitors of RR.[15] The proposed mechanism involves the chelation of iron from the enzyme's active site, leading to the generation of reactive oxygen species that damage the enzyme.[6][14]
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are metalloenzymes that are involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and cancer.[16][17] Certain thiosemicarbazone-benzenesulfonamide derivatives have been identified as potent inhibitors of human carbonic anhydrase isoforms.[10][17]
The inhibition constant (Ki) is a measure of the potency of an inhibitor.
| Compound Class | CA Isoform | Ki (nM) | Reference |
| Thiosemicarbazone-benzenesulfonamide derivative (6b) | hCA I | 7.16 | [10][17] |
| hCA II | 0.31 | [10][17] | |
| hCA IX | 92.5 | [10][17] | |
| hCA XII | 375 | [10][17] | |
| Thiosemicarbazone-benzenesulfonamide derivative (6e) | hCA I | 27.6 | [10][17] |
| hCA II | 0.34 | [10][17] | |
| hCA IX | 872 | [10][17] | |
| hCA XII | 94.5 | [10][17] |
Experimental Protocols
Assessment of Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the thiosemicarbazide compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.
Determination of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the thiosemicarbazide compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in the same broth.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plate under conditions appropriate for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
Thiosemicarbazide and thiosemicarbazone derivatives continue to be a rich source of biologically active compounds with significant therapeutic potential. Their diverse activities, including anticancer, antimicrobial, and enzyme inhibitory effects, underscore the importance of this chemical scaffold in drug discovery. The ability to systematically modify their structure provides a valuable platform for optimizing their potency and selectivity. This technical guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic promise of thiosemicarbazide compounds. Further investigation into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of novel and effective therapeutic agents.
References
- 1. Frontiers | Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway [frontiersin.org]
- 2. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiosemicarbazone Derivative Induces in vitro Apoptosis in Metastatic PC-3 Cells via Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. benchchem.com [benchchem.com]
- 10. Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies - Trawally - Anti-Cancer Agents in Medicinal Chemistry [rjraap.com]
- 11. GraphViz Examples and Tutorial [graphs.grevian.org]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Antiviral activity of Thiosemicarbazones derived from α-amino acids against Dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies | Bentham Science [benthamscience.com]
- 17. Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascending Trajectory of Thiosemicarbazide Analogs in Medicinal Chemistry: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and medicinal chemistry applications of thiosemicarbazide analogs. Thiosemicarbazides and their derivatives, thiosemicarbazones, have emerged as a versatile scaffold in drug discovery, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anticonvulsant properties. This document details the historical milestones, key structural features, and mechanisms of action that underpin their therapeutic potential. Quantitative biological data are systematically presented in tabular format for comparative analysis. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided to facilitate further research and development in this dynamic field. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of their complex biological interactions. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Introduction: A Historical Perspective
The journey of thiosemicarbazide analogs in medicinal chemistry is a compelling narrative of scientific curiosity and serendipitous discovery. The inherent chemical reactivity of the thiosemicarbazide moiety (NH₂-NH-CS-NH₂) has made it a valuable building block for the synthesis of a diverse array of heterocyclic and non-heterocyclic compounds.[1]
The initial recognition of the biological potential of this class of compounds can be traced back to the mid-20th century. A pivotal moment in their history was the discovery of the antitubercular activity of thiosemicarbazones in the 1940s, which led to the development of drugs like Thioacetazone.[2][3] This early success spurred further investigation into their pharmacological properties.
A significant breakthrough occurred in 1950 when Hamre, Bernstein, and Donovick reported the antiviral activity of p-aminobenzaldehyde thiosemicarbazone against the vaccinia virus.[2] This marked the dawn of antiviral chemotherapy and established thiosemicarbazones as the first true antiviral agents.[2] Subsequent research led to the development of isatin β-thiosemicarbazone, which demonstrated efficacy against vaccinia virus in animal models.[2]
The latter half of the 20th century and the early 21st century have witnessed an explosion of research into the diverse therapeutic applications of thiosemicarbazide analogs. Scientists have explored their potential as anticancer, antifungal, antibacterial, and anticonvulsant agents, with several compounds entering clinical trials.[4][5] The anticancer agent Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), a potent inhibitor of ribonucleotide reductase, is a notable example that has undergone extensive clinical evaluation.[6][7][8]
The rich history of thiosemicarbazide analogs underscores their enduring importance in the quest for novel and effective therapeutic agents. Their structural versatility and multifaceted mechanisms of action continue to inspire the design and synthesis of new derivatives with improved potency and selectivity.
Synthetic Methodologies
The synthesis of thiosemicarbazide analogs and their corresponding thiosemicarbazones is generally straightforward, contributing to their widespread investigation. The core synthetic strategies typically involve the reaction of isothiocyanates with hydrazines to form thiosemicarbazides, followed by condensation with an appropriate aldehyde or ketone to yield the desired thiosemicarbazone.
General Synthesis of 4-Substituted Thiosemicarbazides
A common method for the synthesis of 4-substituted thiosemicarbazides involves the nucleophilic addition of hydrazine hydrate to an isothiocyanate.
Experimental Protocol:
-
Materials:
-
Substituted phenyl isothiocyanate (1.0 equivalent)
-
Hydrazine hydrate (1.1 equivalents)
-
Ethanol (absolute)
-
-
Procedure:
-
Dissolve the substituted phenyl isothiocyanate in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add hydrazine hydrate dropwise to the stirring solution.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid product with cold deionized water and a small amount of cold ethanol.
-
Dry the purified product under vacuum.[9]
-
General Synthesis of Thiosemicarbazones
Thiosemicarbazones are typically synthesized through a condensation reaction between a thiosemicarbazide and an aldehyde or a ketone, often catalyzed by a few drops of acid.
Experimental Protocol:
-
Materials:
-
Substituted thiosemicarbazide (1.0 mmol)
-
Aldehyde or ketone (1.0 mmol)
-
Methanol or Ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve the substituted thiosemicarbazide in methanol or ethanol in a round-bottom flask with magnetic stirring.
-
Add a solution of the corresponding aldehyde or ketone to the flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the mixture at room temperature or reflux for a period ranging from a few hours to 24 hours, depending on the reactivity of the substrates.
-
Monitor the reaction by TLC.
-
Upon completion, the precipitated thiosemicarbazone is collected by filtration.
-
Wash the product with cold methanol or ethanol and dry it.[10][11]
-
Pharmacological Activities and Quantitative Data
Thiosemicarbazide analogs have demonstrated a remarkable range of biological activities. The following sections summarize their key therapeutic areas, supported by quantitative data from primary literature.
Anticancer Activity
The anticancer potential of thiosemicarbazones is one of the most extensively studied areas. Their mechanism of action is often multifactorial, primarily involving the inhibition of ribonucleotide reductase (RR) and topoisomerase IIα, as well as the chelation of essential metal ions like iron and copper, leading to the generation of reactive oxygen species (ROS) and induction of apoptosis.[1][4][12][13]
Table 1: In Vitro Anticancer Activity of Selected Thiosemicarbazone Analogs
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Triapine (3-AP) | KB (Nasopharyngeal Carcinoma) | 0.1-1 | [10] |
| Dp44mT | HCT116 (Colon) | 0.0003 - 2.21 | [14] |
| 1d (a Dp44mT analog) | Raji (Burkitt's Lymphoma) | 0.04 - 5.14 | [14] |
| 4-chlorobenzoyl carbamothioylmethanehydrazonate (5a) | B16F10 (Melanoma) | 0.7 µg/mL | [15] |
| 4-bromobenzoyl carbamothioylmethanehydrazonate (5e) | B16F10 (Melanoma) | 0.9 µg/mL | [15] |
| Pyridine-2-carbaldehyde thiosemicarbazone | MCF-7 (Breast) | <0.55 - 4.88 | [11] |
| 2-hydroxynaphthaldehyde thiosemicarbazone | K562 (Leukemia) | 0.30 | [11] |
| Compound 1b (a novel derivative) | Daudi (Burkitt's Lymphoma) | Concentration-dependent decrease in viability | [16] |
| Thiazolidinedione–thiosemicarbazone 3 | HepG2 (Hepatoma) | 2.97 | [17] |
| 4-(4-Cyanophenyl)-1-[(5-(4-chlorophenyl)furan-2-yl)methylene]thiosemicarbazide (5) | A549 (Lung) | 4.30 µg/mL | [18] |
Antimicrobial Activity
Thiosemicarbazide derivatives have shown significant promise as antibacterial and antifungal agents. Their proposed mechanism of action in bacteria involves the inhibition of DNA gyrase and topoisomerase IV.[19]
Table 2: In Vitro Antimicrobial Activity of Selected Thiosemicarbazide Analogs
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 11 (a thiosemicarbazide derivative) | Mycobacterium bovis | 0.39 | [20] |
| Compound 30 (a thiosemicarbazide derivative) | Mycobacterium bovis | 0.39 | [20] |
| Thiosemicarbazide 3a | Staphylococcus aureus | 1.95 | [21] |
| Thiosemicarbazide 3a | Staphylococcus epidermidis | 1.95 | [21] |
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide (L1) | Bacillus cereus | 10 mg/L | [22] |
| Compound 4 (imidazole-containing) | Staphylococcus aureus | 39.68 | [23] |
| Compound 8 (thiophene-containing) | Pseudomonas aeruginosa | 39.68 | [23] |
| Thiosemicarbazide 3a | Bacillus cereus | 16-64 | [9] |
| Ag-thiosemicarbazone complex (T39) | Escherichia coli | 0.018 | [24] |
Antiviral and Anticonvulsant Activities
The historical significance of thiosemicarbazones as antiviral agents continues to be an area of interest, with studies exploring their activity against a range of viruses.[2] Additionally, certain thiosemicarbazone derivatives have been investigated for their anticonvulsant properties.[22] Due to the breadth of this field, specific quantitative data tables for these activities are not included in this guide but can be found in the cited literature.
Key Mechanisms of Action: Signaling Pathways
The therapeutic effects of thiosemicarbazide analogs are rooted in their ability to interfere with fundamental cellular processes. The following diagrams illustrate the key signaling pathways targeted by these compounds.
Inhibition of Ribonucleotide Reductase and Iron Chelation
A primary mechanism of anticancer activity for many thiosemicarbazones, including Triapine, is the inhibition of ribonucleotide reductase (RR). This enzyme is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA. Thiosemicarbazones chelate the non-heme iron at the catalytic site of the R2 subunit of RR, quenching the essential tyrosyl free radical and thereby inactivating the enzyme.[1][4][10] This leads to a depletion of the dNTP pool, causing cell cycle arrest and inducing apoptosis.[1]
Inhibition of Topoisomerase IIα
Certain thiosemicarbazone-metal complexes, particularly with copper, have been shown to inhibit topoisomerase IIα.[1][8][25][26] This enzyme is essential for resolving DNA topological problems during replication and transcription. Inhibition of topoisomerase IIα leads to the stabilization of DNA cleavage complexes, resulting in DNA strand breaks and the induction of apoptosis.[4][25]
Induction of Apoptosis via the Mitochondrial Pathway
Thiosemicarbazone derivatives can induce apoptosis through the intrinsic mitochondrial pathway. This involves the loss of mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF).[6][16] Downstream events include the activation of caspases, ultimately leading to programmed cell death.
Key Experimental Protocols
To facilitate reproducible research, this section provides detailed protocols for key in vitro assays used to evaluate the biological activity of thiosemicarbazide analogs.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Protocol:
-
Materials:
-
96-well tissue culture plates
-
Cancer cell lines
-
Complete culture medium
-
Thiosemicarbazone test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the thiosemicarbazone compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[14][27]
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Experimental Protocol:
-
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
Thiosemicarbazide test compounds
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Microplate reader or visual inspection
-
-
Procedure:
-
Prepare serial two-fold dilutions of the thiosemicarbazide compounds in the broth medium directly in the 96-well plate.
-
Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21][22][24][28][29]
-
Topoisomerase IIα Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IIα.
Experimental Protocol:
-
Materials:
-
Human topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer
-
ATP solution
-
Stop buffer/loading dye
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
-
-
Procedure:
-
Set up reaction tubes on ice.
-
To each tube, add the reaction buffer, ATP, and kDNA.
-
Add the thiosemicarbazone test compound at various concentrations.
-
Initiate the reaction by adding topoisomerase IIα enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding the stop buffer/loading dye.
-
Separate the reaction products by agarose gel electrophoresis.
-
Stain the gel with a DNA stain and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of decatenated minicircles and an increase in the amount of catenated kDNA remaining at the origin.[7][15][20][30][31]
-
Conclusion and Future Directions
The discovery and development of thiosemicarbazide analogs represent a significant chapter in the history of medicinal chemistry. From their early beginnings as antitubercular and antiviral agents to their current status as promising anticancer and broad-spectrum antimicrobial candidates, these compounds have consistently demonstrated their therapeutic versatility. Their relatively simple synthesis, coupled with their diverse and potent biological activities, ensures their continued relevance in drug discovery.
Future research in this field should focus on several key areas. The elucidation of the complex interplay between metal chelation, redox activity, and the inhibition of specific cellular targets will be crucial for the rational design of more potent and selective analogs. Structure-activity relationship (SAR) studies, aided by computational modeling, will guide the optimization of lead compounds to enhance their efficacy and minimize off-target effects. Furthermore, the exploration of novel drug delivery systems, such as nanoparticle formulations, may help to overcome pharmacokinetic challenges and improve the therapeutic index of these promising compounds. The continued investigation of thiosemicarbazide analogs holds great promise for the development of new and effective treatments for a wide range of human diseases.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journaljpri.com [journaljpri.com]
- 4. Anticancer Thiosemicarbazones: Chemical Properties, Interaction with Iron Metabolism, and Resistance Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A select thiosemicarbazone copper(II) complex induces apoptosis in gastric cancer and targets cancer stem cells reducing pluripotency markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiosemicarbazone Derivative Induces in vitro Apoptosis in Metastatic PC-3 Cells via Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and Metal Ion Effects on Human Topoisomerase IIα Inhibition by α-(N)-Heterocyclic Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of iron chelation in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ebiohippo.com [ebiohippo.com]
- 16. researchgate.net [researchgate.net]
- 17. annualreviews.org [annualreviews.org]
- 18. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. inspiralis.com [inspiralis.com]
- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. idexx.dk [idexx.dk]
- 23. Synthesis and evaluation of 4-phenyl thiosemicarbazide anti-inflammatory agents. [wisdomlib.org]
- 24. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Role of Metalation in the Topoisomerase IIα Inhibition and Antiproliferation Activity of a Series of α-Heterocyclic-N4-Substituted Thiosemicarbazones and Their Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 29. M07QG | Minimal Inhibitory Concentration Reading Guide [clsi.org]
- 30. inspiralis.com [inspiralis.com]
- 31. profoldin.com [profoldin.com]
A Comprehensive Technical Guide to the Theoretical and Computational Modeling of Thiosemicarbazides
For Researchers, Scientists, and Drug Development Professionals
Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a versatile class of compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug development.[1] Their therapeutic potential spans anticancer, antibacterial, antitubercular, and enzyme inhibition applications.[1][2] This guide delves into the theoretical and computational methodologies employed to elucidate the structure-activity relationships, reaction mechanisms, and therapeutic promise of these compounds.
Core Concepts in Computational Modeling of Thiosemicarbazides
Computational chemistry and molecular modeling have become indispensable tools in the discovery and optimization of novel thiosemicarbazide-based drug candidates.[3] These methods provide insights at the atomic level, guiding the synthesis of more potent and selective therapeutic agents.[1] Key computational approaches include:
-
Quantum Chemical Calculations: These methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of thiosemicarbazide molecules.[4][5] Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), bond lengths, bond angles, and Mulliken atomic charges are calculated to understand molecular stability and reactivity.[4][6]
-
Molecular Docking: This technique predicts the preferred binding orientation and affinity of a thiosemicarbazide derivative to a specific biological target, such as a protein or enzyme.[1][7] It provides a rational basis for their observed biological activity and helps in understanding their mechanism of action.[3]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity.[3] By identifying key molecular descriptors that influence activity, QSAR facilitates the design of new compounds with enhanced therapeutic properties.[8][9]
Synthesis and Structural Characterization
The synthesis of thiosemicarbazides typically involves the reaction of a carboxylic acid hydrazide with an isothiocyanate.[7][10] A common method for synthesizing thiosemicarbazones is the condensation reaction between a thiosemicarbazide and a suitable aldehyde or ketone, often in the presence of a catalytic amount of glacial acetic acid.[11][12][13]
The structural characterization of these synthesized compounds is crucial and is typically achieved through a combination of spectroscopic techniques:
A general workflow for the computational study of thiosemicarbazides is depicted below.
Quantum Chemical Calculations: A Deeper Dive
Quantum chemical calculations provide fundamental insights into the electronic properties of thiosemicarbazides, which are crucial for understanding their reactivity and interaction with biological targets.
A summary of important quantum chemical parameters and their significance is presented in the table below.
| Parameter | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability of a molecule to donate electrons. Higher values indicate a better electron donor.[4] |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability of a molecule to accept electrons. Lower values indicate a better electron acceptor.[4] |
| HOMO-LUMO Energy Gap | ΔE | A smaller energy gap suggests higher reactivity and lower kinetic stability.[4][6] |
| Dipole Moment | µ | Provides information about the overall polarity of a molecule, which influences its solubility and binding interactions.[4] |
| Mulliken Atomic Charges | - | Represents the partial charge on each atom, indicating potential sites for electrophilic and nucleophilic attack.[4][16] |
| Global Hardness | η | Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large energy gap.[6] |
| Global Softness | σ | The reciprocal of global hardness. Soft molecules are more reactive.[6] |
The following table summarizes quantum chemical parameters calculated for a series of thiosemicarbazide derivatives using the B3LYP/6-31G* method.[4]
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |
| 4-phenyl-thiosemicarbazide | -5.7678 | -0.7752 | 4.9926 | 4.6713 |
| 4-allyl-thiosemicarbazide | -6.0232 | -0.5348 | 5.4884 | 4.1235 |
| 4-ethyl-thiosemicarbazide | -5.9896 | -0.5782 | 5.4114 | 4.8954 |
| Thiosemicarbazide | -6.1234 | -0.7891 | 5.3343 | 4.5678 |
Data sourced from a study on corrosion inhibitors.[4]
Molecular Docking and QSAR in Drug Design
Molecular docking and QSAR are powerful computational tools that bridge the gap between the chemical structure of thiosemicarbazides and their biological function.
Molecular docking studies are instrumental in identifying the interactions between thiosemicarbazide derivatives and crucial proteins involved in disease progression.[1] A typical molecular docking workflow is as follows:
-
Protein Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structures of the thiosemicarbazide derivatives are generated and optimized to their lowest energy conformation.
-
Docking Simulation: A docking program (e.g., AutoDock, GOLD, PyRx) is used to place the ligand into the active site of the protein and score the different binding poses based on a scoring function.[17] The pose with the best score (usually the most negative binding energy) is considered the most likely binding mode.[18]
-
Analysis of Interactions: The predicted binding mode is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.[19]
QSAR models are mathematical equations that relate the chemical properties (descriptors) of a set of molecules to their biological activity.[3] For thiosemicarbazones, QSAR studies have been used to predict their activity against various targets, including cancer cell lines and enzymes.[3][8]
The general steps in a QSAR study include:
-
Data Set Collection: A series of thiosemicarbazide derivatives with their experimentally determined biological activities (e.g., IC₅₀ values) is compiled.[3]
-
Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical, electronic, topological) are calculated for each molecule in the dataset.
-
Model Development: Statistical methods, such as multiple linear regression (MLR) or genetic function algorithm (GFA), are used to build a model that correlates the descriptors with the biological activity.[3]
-
Model Validation: The predictive power of the QSAR model is rigorously validated using various statistical techniques.
The following diagram illustrates the logical relationship in a typical drug discovery pipeline involving these computational methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QSAR, molecular docking, and pharmacokinetic analysis of thiosemicarbazone-indole compounds targeting prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 9. Molecular docking and QSAR analyses of aromatic heterocycle thiosemicarbazone analogues for finding novel tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 12. Synthesis, Characterization and Spectral Evaluation of Some New Substituted Thiosemicarbazides and Thiosemicarbazones – Oriental Journal of Chemistry [orientjchem.org]
- 13. jocpr.com [jocpr.com]
- 14. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. Structural and topological analysis of thiosemicarbazone-based metal complexes: computational and experimental study of bacterial biofilm inhibition and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(4-Methylphenyl)-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
4-(4-Methylphenyl)-3-thiosemicarbazide is a versatile intermediate compound extensively utilized in medicinal chemistry and organic synthesis. As a derivative of thiosemicarbazide, its primary application lies in its role as a key building block for the synthesis of a wide array of heterocyclic compounds. These synthesized heterocycles, including 1,2,4-triazoles and 1,3,4-thiadiazoles, are of significant interest in drug discovery due to their diverse and potent biological activities.
Thiosemicarbazides and their derivatives have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, tuberculostatic, and anticancer properties. The presence of the tolyl group in this compound can influence the lipophilicity and electronic properties of the final heterocyclic compounds, potentially enhancing their biological efficacy and target specificity. Researchers in drug development can utilize this protocol to synthesize the title compound as a precursor for generating novel therapeutic agents.
Quantitative Data Summary
The following table summarizes the key physical and spectral properties of this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₁N₃S | [1] |
| Molar Mass | 181.26 g/mol | [1] |
| Melting Point | 138 °C | [1] |
| Appearance | White to off-white crystalline solid | |
| ¹H NMR (DMSO-d₆) | Expected shifts: ~9.4 (s, 1H, NH), ~8.1 (s, 1H, NH), ~7.1-7.3 (m, 4H, Ar-H), ~4.5 (br s, 2H, NH₂), ~2.3 (s, 3H, CH₃) | |
| ¹³C NMR (Polysol) | Signals available on SpectraBase | |
| IR (KBr, cm⁻¹) | Expected peaks: ~3350-3150 (N-H stretching), ~1600 (N-H bending), ~1520 (C-N stretching), ~1300 (C=S stretching) | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound via the reaction of p-tolyl isothiocyanate with hydrazine hydrate. This method is direct and generally provides good yields.
Materials:
-
p-Tolyl isothiocyanate (1.0 eq)
-
Hydrazine hydrate (80-95% solution, 1.1 eq)
-
Ethanol (or Methanol)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-tolyl isothiocyanate (1.0 eq) in ethanol (approximately 10-15 mL per gram of isothiocyanate).
-
Addition of Hydrazine: Begin stirring the solution at room temperature. Slowly add hydrazine hydrate (1.1 eq) dropwise to the stirred solution. The addition is exothermic, and a white precipitate may begin to form immediately.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for 1-2 hours to ensure the reaction goes to completion.[4]
-
Isolation of Product: After the reflux period, cool the reaction mixture to room temperature and then further cool in an ice bath for about 30 minutes to maximize precipitation.
-
Filtration: Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol followed by cold distilled water to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven or air-dry to a constant weight.
-
Characterization: Determine the yield and characterize the final product by measuring its melting point and acquiring IR and NMR spectra to confirm its identity and purity.
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Application Pathway
This diagram shows the role of this compound as a key intermediate in the synthesis of biologically active heterocyclic compounds.
Caption: Pathway to biologically active compounds from the title precursor.
References
Applications of 4-(4-Methylphenyl)-3-thiosemicarbazide in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-(4-Methylphenyl)-3-thiosemicarbazide, a derivative of thiosemicarbazide, is a versatile building block in organic synthesis, primarily utilized as a precursor for the synthesis of a wide array of heterocyclic compounds. These synthesized molecules, particularly thiosemicarbazones, 1,3,4-thiadiazoles, and 1,2,4-triazoles, are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.
Synthesis of Thiosemicarbazones
Thiosemicarbazones are a prominent class of compounds synthesized from this compound. They are formed through a condensation reaction with various aldehydes and ketones. These derivatives are widely investigated for their potential as therapeutic agents.
Caption: General workflow for the synthesis of thiosemicarbazones.
This protocol is adapted from a general procedure for the synthesis of thiosemicarbazones from 4-(p-tolyl) thiosemicarbazide.[1]
-
Dissolution: In a round-bottom flask, dissolve the desired 3,4-bis(alkoxy)benzaldehyde (10 mmol) in ethanol.
-
Addition of Catalyst: Add a few drops of concentrated hydrochloric acid to the solution.
-
Addition of Thiosemicarbazide: To this mixture, add a solution of this compound (1.80 g, 10 mmol) in ethanol dropwise with continuous stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After completion of the reaction, cool the mixture to room temperature. The precipitated solid product is collected by filtration.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure thiosemicarbazone derivative.
The following table summarizes the synthesis of various thiosemicarbazone derivatives from 4-substituted thiosemicarbazides, demonstrating typical yields.
| Aldehyde/Ketone | 4-Substituted Thiosemicarbazide | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |
| Substituted Benzaldehydes | Thiosemicarbazide | Ethanol | K₂CO₃ | 1 h (reflux) | Not Specified | [2] |
| 3-Fluorobenzaldehyde | Thiosemicarbazide | Methanol | - | 24 h | 30 | [3] |
| 3-Chlorobenzaldehyde | Thiosemicarbazide | Methanol | - | 24 h | 40 | [3] |
| 4-Bromobenzaldehyde | 4-Phenylthiosemicarbazide | Methanol | Acetic Acid | Not Specified | 80 | [3] |
| 3,4-bis(hexyloxy)benzaldehyde | 4-(p-tolyl)thiosemicarbazide | Ethanol | Conc. HCl | 8 h | Not Specified | [1] |
| 3,4-bis(decyloxy)benzaldehyde | 4-(p-tolyl)thiosemicarbazide | Ethanol | Conc. HCl | 8 h | Not Specified | [1] |
Synthesis of 1,3,4-Thiadiazoles
This compound serves as a key precursor for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles through acid-catalyzed cyclization. These heterocyclic compounds are known for their broad spectrum of biological activities.
Caption: Synthesis of 1,3,4-thiadiazoles from thiosemicarbazides.
This protocol is based on a general method for the synthesis of 1,3,4-thiadiazoles using phosphorus pentachloride as a cyclizing agent.[4]
-
Mixing Reactants: In a dry reaction vessel, add this compound (A mol), a carboxylic acid (B mol), and phosphorus pentachloride (C mol) in a molar ratio of A:B:C = 1:(1-1.2):(1-1.2).
-
Grinding: Grind the mixture evenly at room temperature.
-
Reaction: Allow the mixture to stand at room temperature. The reaction is typically complete within a short period.
-
Work-up: Add an alkaline solution (e.g., 5% sodium carbonate solution) to the crude product until the pH of the mixture reaches 8-8.2.
-
Isolation: Filter the resulting mixture. The collected filter cake is the crude product.
-
Purification: Dry the filter cake and recrystallize it from a suitable solvent (e.g., a mixture of DMF and water) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.
The following table presents data on the synthesis of 1,3,4-thiadiazole derivatives from thiosemicarbazides.
| Thiosemicarbazide | Carboxylic Acid/Reagent | Cyclizing Agent | Yield (%) | Reference |
| Thiosemicarbazide | p-Chlorobenzoic acid | PCl₅ | 97.6 | [4] |
| Thiosemicarbazide | 3,5-Dinitrobenzoic acid | PCl₅ | 95.7 | [4] |
| Thiosemicarbazide | Aromatic carboxylic acids | POCl₃ | Not Specified | [5] |
Synthesis of 1,2,4-Triazoles
The cyclization of this compound under basic conditions leads to the formation of 1,2,4-triazole-3-thiol derivatives. These compounds are also of significant interest in medicinal chemistry.
Caption: Synthesis of 1,2,4-triazoles from acylthiosemicarbazides.
This is a general procedure for the base-catalyzed cyclization of acylthiosemicarbazides.[6]
-
Preparation of Acylthiosemicarbazide: First, synthesize the corresponding 1-acyl-4-(4-methylphenyl)-3-thiosemicarbazide by reacting an appropriate acid hydrazide with p-tolyl isothiocyanate.
-
Cyclization: Reflux the synthesized acylthiosemicarbazide in an aqueous solution of sodium hydroxide (e.g., 2% NaOH).
-
Neutralization: After the reaction is complete (monitored by TLC), cool the reaction mixture and neutralize it with a dilute acid (e.g., HCl) to precipitate the product.
-
Isolation and Purification: Filter the precipitate, wash it with water, and recrystallize from a suitable solvent to obtain the pure 1,2,4-triazole-3-thiol derivative.
The table below provides examples of the synthesis of 1,2,4-triazole derivatives.
| Acylthiosemicarbazide | Base | Reaction Conditions | Yield (%) | Reference |
| 1-(3-Chlorobenzoyl)-4-arylthiosemicarbazides | 2% NaOH | Reflux | Good | [6] |
| 1-Acyl-4-substituted-thiosemicarbazides | 4% NaOH | Not Specified | Not Specified | [7] |
Biological Activities
The derivatives of this compound, particularly thiosemicarbazones, have been reported to exhibit a range of biological activities.
-
Antimicrobial Activity: Many synthesized thiosemicarbazones show significant antibacterial and antifungal activities.[8][9][10][11] The presence of different substituents on the benzaldehyde moiety can modulate the antimicrobial spectrum and potency.
-
Anticancer Activity: Thiosemicarbazones are known to possess antineoplastic properties, which are often attributed to their ability to chelate metal ions and inhibit enzymes like ribonucleotide reductase.[2]
Note: The specific biological activity data for derivatives of this compound would require targeted screening. The provided references offer insights into the general potential of this class of compounds.
References
- 1. juniv.edu [juniv.edu]
- 2. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antibacterial and antifungal activities of N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones of substituted 4-formylsydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(4-Methylphenyl)-3-thiosemicarbazide as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and diverse applications of metal complexes derived from the versatile ligand, 4-(4-Methylphenyl)-3-thiosemicarbazide. The protocols detailed herein offer step-by-step guidance for the preparation and evaluation of these complexes, with a focus on their potential as antimicrobial, anticancer, and catalytic agents.
Introduction
This compound is a sulfur and nitrogen-containing organic compound that serves as an excellent chelating agent for a variety of transition metal ions. The resulting metal complexes have garnered significant interest due to their diverse biological activities and catalytic potential. The coordination of the thiosemicarbazide moiety to a metal center, typically through the sulfur and one of the nitrogen atoms, often leads to an enhancement of its inherent biological properties. This document outlines the synthesis of the ligand and its metal complexes, and provides detailed protocols for assessing their efficacy in key applications.
Synthesis Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the ligand from p-toluidine.
Materials:
-
p-Toluidine
-
Ammonium hydroxide (25%)
-
Carbon disulfide
-
Sodium chloroacetate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve p-toluidine (20 mmol) in ethanol (20 cm³).
-
To this solution, add ammonium hydroxide (4 cm³) followed by carbon disulfide (3 cm³).
-
Stir the resulting mixture for one hour and then let it stand at room temperature for two hours.
-
Add sodium chloroacetate (20 mmol) to the mixture and stir until the salt dissolves.
-
Slowly add hydrazine hydrate (20 mmol) to the reaction mixture.
-
The crude product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and recrystallize from a suitable solvent like ethanol to obtain pure this compound.
Protocol 2: General Synthesis of Metal(II) Complexes with this compound
This protocol provides a general method for the synthesis of metal complexes with divalent metal ions such as Cu(II), Ni(II), and Co(II).
Materials:
-
This compound
-
Metal(II) chloride hexahydrate (e.g., CuCl₂·6H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)
-
Methanol or Ethanol
-
1,4-Dioxane (for Ni(II) complex)
-
Sodium hydroxide solution (40%) (for Ni(II) complex)
Procedure for Cu(II) and Co(II) Complexes:
-
Dissolve this compound (0.02 M) in a suitable solvent like methanol or 1,4-dioxane.
-
Add a solution of the respective metal(II) chloride hexahydrate (0.01 M) in the same solvent to the ligand solution.
-
Reflux the resulting reaction mixture with continuous stirring for 24 hours.
-
After completion of the reaction, the precipitated complex is filtered, washed with the cold solvent, and dried at room temperature[1].
Procedure for Ni(II) Complex:
-
Dissolve this compound (0.02 M) in 1,4-dioxane.
-
Add solid NiCl₂·6H₂O (0.01 M) to the reaction mixture.
-
Adjust the pH of the mixture to 6.8-7.0 by adding 40% NaOH solution.
-
Reflux the reaction mixture for 5 hours with continuous stirring.
-
Filter the resulting solid, wash with cold 1,4-dioxane, and dry at room temperature[1].
Applications and Experimental Protocols
The metal complexes of this compound exhibit a range of promising biological and catalytic activities.
Antimicrobial Activity
Metal complexes of thiosemicarbazides often show enhanced antimicrobial activity compared to the free ligand. This is attributed to the chelation theory, which suggests that the coordination of the metal ion reduces the polarity of the metal and increases the lipophilicity of the complex, thereby facilitating its penetration through the lipid membrane of the microorganism.
Quantitative Data on Antimicrobial Activity:
| Compound/Complex | Test Organism | MIC (µg/mL) | Reference |
| Acetaldehyde thiosemicarbazone | Salmonella typhi | 250 | [2] |
| Cu(II)-acetaldehyde thiosemicarbazone complex | Salmonella typhi | 125 | [2] |
| Acetaldehyde thiosemicarbazone | Escherichia coli | 500 | [2] |
| Cu(II)-acetaldehyde thiosemicarbazone complex | Escherichia coli | 62.5 | [2] |
| Acetaldehyde thiosemicarbazone | Staphylococcus aureus | 250 | [2] |
| Cu(II)-acetaldehyde thiosemicarbazone complex | Staphylococcus aureus | 125 | [2] |
Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of the minimum inhibitory concentration (MIC) of the synthesized complexes against bacterial strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized metal complexes
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum adjusted to 0.5 McFarland standard
-
2,3,5-Triphenyltetrazolium chloride (TTC) solution (optional, as a growth indicator)
Procedure:
-
Prepare a stock solution of each metal complex in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB directly in the 96-well microtiter plates to achieve a range of desired concentrations.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the prepared bacterial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. If using TTC, the absence of a color change (from colorless to red) indicates inhibition of growth[3][4][5].
Anticancer Activity
Thiosemicarbazone metal complexes are well-documented for their anticancer properties. Their mechanism of action is often multifactorial, but a prominent pathway involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis (programmed cell death) in cancer cells[1][6].
Quantitative Data on Anticancer Activity:
Specific IC₅₀ values for this compound metal complexes against various cancer cell lines are limited in the available literature. The table below provides data for structurally related thiosemicarbazone complexes to illustrate their potential.
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| Acetoacetanilide N(4)-methyl(phenyl)thiosemicarbazone Copper Complex | Dalton's Lymphoma Ascites (DLA) | 46 µg/mL | [7] |
| 4-(2,4-dimethylphenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazide Antimony Complex | MCF-7 (Breast Cancer) | 34.7 | [8] |
| 4-(2,5-dimethoxyphenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazide Antimony Complex | MCF-7 (Breast Cancer) | 37.4 | [8] |
| Dinuclear Cu(II) thiosemicarbazide complex | A549 (Lung Cancer) | 0.507 ± 0.021 | [2] |
| Dinuclear Cu(II) thiosemicarbazide complex | NCI-H460 (Lung Cancer) | 0.235 ± 0.010 | [2] |
Protocol 4: MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Synthesized metal complexes
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom sterile culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the metal complexes in the culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve[8][9][10][11].
A common mechanism of action for anticancer thiosemicarbazone metal complexes is the induction of apoptosis through the generation of reactive oxygen species (ROS).
Catalytic Activity
Palladium complexes of thiosemicarbazones have emerged as efficient catalysts for cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
Protocol 5: Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using a palladium-thiosemicarbazone complex as a catalyst.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Arylboronic acid
-
Palladium-thiosemicarbazone complex (catalyst)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., Ethanol/Water, DMF)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), base (2 mmol), and the palladium-thiosemicarbazone complex (0.1-1 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 70-130 °C) and stir for the required time (e.g., 12-48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
The catalytic cycle for the Suzuki-Miyaura reaction catalyzed by a palladium-thiosemicarbazone complex generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Conclusion
The metal complexes of this compound represent a versatile class of compounds with significant potential in medicinal chemistry and catalysis. The protocols provided in these application notes offer a foundation for researchers to synthesize and evaluate these promising complexes for various applications. Further exploration and optimization of these systems are encouraged to unlock their full therapeutic and catalytic capabilities.
References
- 1. Thiosemicarbazone-metal complexes exhibiting cytotoxicity in colon cancer cell lines through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acm.or.kr [acm.or.kr]
- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 5. rr-asia.woah.org [rr-asia.woah.org]
- 6. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway [frontiersin.org]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Antimicrobial Screening of Thiosemicarbazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro antimicrobial screening of thiosemicarbazide derivatives. This class of compounds has garnered significant interest due to its broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] The following sections detail standardized methods for evaluating the efficacy of these derivatives against various microbial pathogens.
Introduction to Thiosemicarbazides and Antimicrobial Screening
Thiosemicarbazides are a class of organic compounds with the general structure R1R2N-NH-C(=S)-NR3R4. Their derivatives, often synthesized through the condensation of thiosemicarbazides with aldehydes or ketones to form thiosemicarbazones, are known to exhibit a wide range of pharmacological activities.[1][2] The antimicrobial potential of these compounds necessitates robust and standardized screening methods to identify promising lead candidates for further development. The primary objectives of in vitro antimicrobial screening are to determine the minimum concentration of a compound that inhibits microbial growth (Minimum Inhibitory Concentration, MIC) and the minimum concentration that results in microbial death (Minimum Bactericidal/Fungicidal Concentration, MBC/MFC).
Key Antimicrobial Screening Methods
Two primary methods are widely employed for the initial screening of thiosemicarbazide derivatives: the Agar Disk Diffusion method for a qualitative assessment and the Broth Microdilution method for quantitative determination of MIC values.[4][5]
Agar Disk Diffusion Method
This method provides a preliminary, qualitative assessment of the antimicrobial activity of the synthesized compounds.[5] It is a relatively simple and cost-effective technique to screen a large number of compounds quickly.
Experimental Protocol:
-
Preparation of Inoculum: From a fresh 18-24 hour culture of the test microorganism on an appropriate agar plate, select several colonies. Transfer these colonies into a tube containing sterile saline (0.85% NaCl).[6] Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the adjusted inoculum suspension. Rotate the swab against the side of the tube to remove excess fluid.[7] Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate in three different directions to ensure confluent growth.[7]
-
Application of Test Compounds: Prepare stock solutions of the thiosemicarbazide derivatives in a suitable solvent like Dimethyl Sulfoxide (DMSO).[8] Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the test compound solution.[4][5] Allow the solvent to evaporate completely.
-
Disk Placement and Incubation: Place the impregnated disks onto the inoculated MHA plates.[5] A standard antibiotic disk should be used as a positive control, and a disk impregnated with the solvent (DMSO) should be used as a negative control.[9] Incubate the plates at 35-37°C for 16-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.[3][5]
-
Data Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm).[10] The size of the zone is indicative of the compound's antimicrobial activity.
Data Presentation:
The results of the agar disk diffusion assay are typically presented in a table format, as shown below.
| Compound | Concentration (µ g/disk ) | Zone of Inhibition (mm) vs. Staphylococcus aureus | Zone of Inhibition (mm) vs. Escherichia coli | Zone of Inhibition (mm) vs. Candida albicans |
| Derivative 1 | 100 | 15 | 12 | 18 |
| Derivative 2 | 100 | 18 | 10 | 22 |
| Standard Drug | 30 | 25 | 22 | 28 |
| Negative Control | - | 0 | 0 | 0 |
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[11][12][13] This method is considered the gold standard for susceptibility testing.[14]
Experimental Protocol:
-
Preparation of Test Compounds: Prepare a stock solution of each thiosemicarbazide derivative in DMSO. Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[4][15] The final volume in each well should be 100 µL.
-
Preparation of Inoculum: Prepare a microbial suspension as described for the agar disk diffusion method. Dilute the adjusted inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the serially diluted compounds.[15] This will bring the final volume in each well to 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Seal the plates and incubate at 35-37°C for 16-24 hours for bacteria or 24-48 hours for fungi.[4][14]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[14] The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Data Presentation:
MIC values are typically summarized in a table for easy comparison.
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Derivative 1 | 16 | 32 | 8 |
| Derivative 2 | 8 | 64 | 4 |
| Standard Drug | 2 | 4 | 1 |
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[16] This is determined as an extension of the MIC assay.
Experimental Protocol:
-
Subculturing from MIC Assay: Following the determination of MIC, take a 10 µL aliquot from each well of the microtiter plate that shows no visible growth.[6]
-
Plating: Spot-inoculate the aliquots onto fresh, sterile agar plates (e.g., MHA for bacteria, Sabouraud Dextrose Agar for fungi).[6]
-
Incubation: Incubate the plates under the same conditions as the initial MIC assay.[6]
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in no microbial growth on the subculture plates.[16]
Data Presentation:
MBC/MFC values are presented alongside MIC values to determine if a compound is bacteriostatic/fungistatic (MBC/MIC > 4) or bactericidal/fungicidal (MBC/MIC ≤ 4).
| Compound | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | Activity |
| Derivative 1 | 16 | 32 | Bactericidal |
| Derivative 2 | 8 | 64 | Bacteriostatic |
| Standard Drug | 2 | 4 | Bactericidal |
Visualizing Experimental Workflows and Potential Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and potential signaling pathways involved in the antimicrobial action of thiosemicarbazide derivatives.
Caption: Workflow for in vitro antimicrobial screening of thiosemicarbazide derivatives.
Some studies suggest that thiosemicarbazide derivatives may exert their antibacterial effect by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication.[17]
Caption: Potential mechanism of action for thiosemicarbazide derivatives.
Conclusion
The described protocols provide a standardized framework for the initial in vitro antimicrobial evaluation of novel thiosemicarbazide derivatives. Consistent application of these methods will ensure the generation of reliable and comparable data, facilitating the identification of promising candidates for further preclinical development in the fight against microbial resistance.
References
- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asm.org [asm.org]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. modernscientificpress.com [modernscientificpress.com]
- 11. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. tandfonline.com [tandfonline.com]
- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
anticancer activity evaluation of 4-(4-Methylphenyl)-3-thiosemicarbazide on cell lines
Application Note & Protocol
Topic: Evaluation of the Anticancer Activity of 4-(4-Methylphenyl)-3-thiosemicarbazide on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive set of protocols for the in vitro characterization of the anticancer properties of this compound. Thiosemicarbazides and their derivatives have garnered significant interest as potential therapeutic agents due to their wide range of biological activities, including anticancer effects.[1][2][3] These compounds are known to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation, such as ribonucleotide reductase and topoisomerase.[1][4] This application note details established methodologies for assessing the cytotoxic and apoptotic effects of this compound on various cancer cell lines. The included protocols cover cell viability assessment using the MTT assay, quantification of apoptosis through Annexin V-FITC/PI staining, and cell cycle analysis.[5][6][7] Representative data is presented in tabular format to guide researchers in their analysis, and workflows are visualized to ensure clarity and reproducibility.
Compound Profile: this compound
This compound belongs to a class of compounds recognized for their therapeutic potential. The synthesis of such 4-substituted thiosemicarbazides is typically achieved through the reaction of a corresponding isothiocyanate with hydrazine hydrate.[8] The structural features of thiosemicarbazides allow them to act as effective ligands, which is believed to contribute to their biological activity.[9]
Structure:
-
Molecular Formula: C₈H₁₁N₃S
-
General Class: Thiosemicarbazide
Experimental Workflow
The overall process for evaluating the anticancer activity of the target compound involves a series of sequential in vitro assays. The workflow begins with determining the compound's cytotoxicity to establish effective dose ranges, followed by more detailed mechanistic studies to understand how it affects cell death and proliferation.
Experimental Protocols
Cell Culture and Compound Preparation
-
Cell Lines: Human lung carcinoma (A549), human breast adenocarcinoma (MCF-7), and human prostate cancer (LNCaP) cell lines are recommended for initial screening.[3][10]
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Prepare fresh serial dilutions in culture medium for each experiment, ensuring the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.
Protocol for Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][11] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12]
-
Materials:
-
96-well flat-bottom plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5 x 10³ cells per well in 100 µL of culture medium into a 96-well plate. Incubate overnight to allow for cell attachment.[11]
-
Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with medium only (blank) and cells treated with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[11][13]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background noise.[12][13]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Protocol for Apoptosis Detection (Annexin V-FITC/PI Assay)
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V.[14][15] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it stains the DNA of late apoptotic and necrotic cells that have lost membrane integrity.
-
Materials:
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and incubate overnight. Treat cells with the compound at concentrations around the predetermined IC₅₀ value (e.g., 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) for 24-48 hours. Include an untreated or vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective well.[6]
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes.[16] Discard the supernatant and wash the cells twice with cold PBS.[6]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.[15][16]
-
Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer. Healthy cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; and late apoptotic/necrotic cells will be positive for both stains.
-
Protocol for Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.[17] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[7]
-
Materials:
-
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in the apoptosis protocol.
-
Cell Harvesting: Collect and wash cells with PBS as previously described.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.[7][18] Incubate on ice for at least 30 minutes or store at 4°C for later analysis.[7]
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes, as fixed cells are more buoyant.[18] Discard the supernatant and wash the pellet twice with PBS.[7]
-
Staining: Resuspend the cell pellet in 400-500 µL of PI staining solution containing RNase A (to prevent staining of RNA).[7][18]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[19]
-
Flow Cytometry: Analyze the samples on a flow cytometer, recording at least 10,000 events. The DNA content will be used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Presentation and Analysis
Quantitative data should be summarized in tables to facilitate comparison across different cell lines and concentrations.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC₅₀ (µM) after 48h Treatment |
|---|---|
| LNCaP (Prostate) | 108.14[10] |
| G-361 (Melanoma) | 222.74[10] |
| A549 (Lung) | 155.60 |
| MCF-7 (Breast) | 210.25 |
Data for LNCaP and G-361 are representative values for similar thiosemicarbazide derivatives.[10] Other values are hypothetical.
Table 2: Apoptosis Induction by this compound in LNCaP Cells (24h)
| Treatment | % Healthy Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
|---|---|---|---|
| Control (Vehicle) | 94.5 ± 2.1 | 3.1 ± 0.8 | 2.4 ± 0.5 |
| 50 µM Compound | 75.2 ± 3.5 | 15.8 ± 1.9 | 9.0 ± 1.2 |
| 100 µM Compound | 48.9 ± 4.2 | 35.1 ± 3.3 | 16.0 ± 2.5 |
Data are presented as mean ± SD and are hypothetical.
Table 3: Cell Cycle Distribution in LNCaP Cells after Treatment (24h)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Control (Vehicle) | 60.3 ± 2.8 | 25.1 ± 1.5 | 14.6 ± 1.1 |
| 50 µM Compound | 65.8 ± 3.1 | 18.5 ± 2.0 | 15.7 ± 1.4 |
| 100 µM Compound | 72.4 ± 4.0 | 10.2 ± 1.8 | 17.4 ± 2.2 |
Data are presented as mean ± SD and are hypothetical, suggesting a G0/G1 phase arrest.
Potential Signaling Pathway
Thiosemicarbazide derivatives often induce apoptosis, a form of programmed cell death.[3] This can occur through various signaling cascades. A plausible mechanism involves the induction of cellular stress, leading to the activation of intrinsic (mitochondrial) apoptotic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. benchchem.com [benchchem.com]
- 9. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. kumc.edu [kumc.edu]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Notes and Protocols for Antioxidant Assays of Novel Thiosemicarbazides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazides and their derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant properties.[1][2] The thiosemicarbazide moiety (-NH-CS-NH-NH2) is crucial for these activities.[1] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases.[3][4] Antioxidants can neutralize these harmful ROS, making the evaluation of the antioxidant potential of novel thiosemicarbazides a critical step in their development as therapeutic agents.[5][6]
This document provides detailed protocols for a panel of commonly employed in vitro and cell-based assays to comprehensively assess the antioxidant activity of novel thiosemicarbazide compounds. These assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the Cellular Antioxidant Activity (CAA) assay.[7][8][9][10]
General Experimental Workflow
The assessment of antioxidant activity typically follows a tiered approach, beginning with simple, rapid chemical assays for initial screening, followed by more biologically relevant cell-based assays for promising candidates.
Part 1: In Vitro Chemical Assays
These assays are based on the ability of an antioxidant to scavenge synthetic radicals or reduce metal ions. They are cost-effective and ideal for high-throughput screening of novel thiosemicarbazide libraries.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[8] The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically at approximately 517 nm.[11][12] The degree of discoloration is proportional to the scavenging activity of the test compound.[8]
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.[8]
-
Test Compounds (Novel Thiosemicarbazides): Prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent such as methanol, ethanol, or DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 75, 100 µg/mL).[11]
-
Positive Control: Prepare a similar series of dilutions for a standard antioxidant like Ascorbic Acid or Trolox.[11]
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each concentration of the test compound or positive control to separate wells.[11]
-
Prepare a blank for each sample concentration by adding 100 µL of the sample to a well and 100 µL of the solvent (without DPPH) to correct for background absorbance.[11]
-
Prepare a control well containing 100 µL of solvent and 100 µL of the DPPH working solution, representing 0% inhibition.[11]
-
Initiate the reaction by adding 100 µL of the 0.1 mM DPPH solution to each well containing the test compound and positive control.[11]
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[7]
-
Measure the absorbance at 517 nm using a microplate reader.[7]
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:[11] % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (DPPH solution without the test compound).[11]
-
A_sample is the absorbance of the test compound with DPPH solution.[11]
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals, is determined by plotting the inhibition percentage against the compound concentrations.[11] A lower IC50 value indicates higher antioxidant potency.[11]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is measured by the decrease in absorbance at 734 nm.[13]
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS diammonium salt in 10 mL of deionized water.[13]
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.62 mg of potassium persulfate in 10 mL of deionized water.[13]
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use to ensure complete radical generation.[8][13] Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm before use.[14]
-
Test Compounds and Positive Control (Trolox): Prepare serial dilutions as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
Data Analysis: The scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as a 1 mM concentration of the test compound.[12]
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is monitored at 593 nm.[15]
Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.[8]
-
FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[8][15]
-
Test Compounds and Standard (FeSO₄ or Trolox): Prepare serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
Data Analysis: A standard curve is generated using a ferrous sulfate (FeSO₄) solution of known concentrations. The antioxidant capacity of the samples is expressed as Fe²⁺ equivalents (in µM) or as a FRAP value.
Part 2: Cell-Based Assays
Cell-based assays provide a more biologically relevant evaluation of a compound's antioxidant activity by considering factors like cell uptake, metabolism, and localization.[7][17]
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the ability of a compound to inhibit the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) inside cells.[18] The non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is taken up by cells and deacetylated by cellular esterases to DCFH. In the presence of ROS, generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), DCFH is oxidized to the highly fluorescent DCF. Antioxidants that can enter the cells will scavenge the ROS, thus preventing the formation of DCF.[3][17]
Experimental Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HepG2) in a 96-well black-walled, clear-bottom plate and grow to confluence.[3][7]
-
Assay Procedure:
-
Remove the culture medium and wash the cells gently with phosphate-buffered saline (PBS).[8]
-
Treat the cells with various concentrations of the novel thiosemicarbazide compounds and a standard antioxidant like quercetin for a specified period (e.g., 1 hour).[3]
-
Wash the cells and incubate with 25 µM DCFH-DA for 60 minutes at 37°C.[3]
-
Wash the cells three times with PBS to remove the extracellular DCFH-DA.[8]
-
Induce oxidative stress by adding a pro-oxidant such as 600 µM AAPH to each well.[8]
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.[8]
-
Measure the fluorescence intensity kinetically every 5 minutes for 1 hour, with excitation at ~485 nm and emission at ~538 nm.[8]
-
-
Data Analysis: The CAA value is calculated from the area under the curve of fluorescence versus time. The results are typically expressed as quercetin equivalents (µmol of QE per 100 µmol of compound).[18]
Data Presentation
Quantitative data from the antioxidant assays should be summarized in a clear and structured format for easy comparison.
Table 1: In Vitro Antioxidant Activity of Novel Thiosemicarbazides
| Compound | DPPH Scavenging (IC50, µM) | ABTS Scavenging (TEAC) | FRAP Value (µM Fe(II) Equivalent) |
| Thiosemicarbazide-1 | 45.2 ± 3.1 | 1.2 ± 0.1 | 150.6 ± 8.5 |
| Thiosemicarbazide-2 | 28.9 ± 2.5 | 1.8 ± 0.2 | 210.3 ± 11.2 |
| Thiosemicarbazide-3 | 65.7 ± 5.4 | 0.8 ± 0.05 | 95.4 ± 6.7 |
| Ascorbic Acid | 15.1 ± 1.2 | - | - |
| Trolox | - | 1.0 | - |
| Data are presented as mean ± standard deviation (n=3). |
Table 2: Cellular Antioxidant Activity of Novel Thiosemicarbazides
| Compound | CAA Value (µmol QE / 100 µmol) |
| Thiosemicarbazide-1 | 35.6 ± 2.8 |
| Thiosemicarbazide-2 | 52.1 ± 4.5 |
| Thiosemicarbazide-3 | 18.9 ± 1.7 |
| Quercetin | 100 |
| Data are presented as mean ± standard deviation (n=3). |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. kamiyabiomedical.com [kamiyabiomedical.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. kujnsr.com [kujnsr.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.8. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 16. assaygenie.com [assaygenie.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Single Crystal X-ray Diffraction of Thiosemicarbazide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thiosemicarbazide and its derivatives, thiosemicarbazones, are a versatile class of compounds extensively studied for their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The three-dimensional atomic arrangement of these molecules, which dictates their interaction with biological targets, is crucial for structure-based drug design and understanding their mechanism of action. Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise molecular structure, including bond lengths, bond angles, and stereochemistry.[4][5][6] These application notes provide detailed protocols for the entire workflow, from synthesis and crystallization to data collection and structure elucidation of thiosemicarbazide derivatives.
Experimental Protocols
Protocol 1: Synthesis of Thiosemicarbazone Derivatives
The most common method for synthesizing thiosemicarbazone derivatives is the condensation reaction between a thiosemicarbazide (or a substituted thiosemicarbazide) and a suitable aldehyde or ketone.[1][2][7][8]
Materials:
-
4-substituted-3-thiosemicarbazide
-
Substituted aldehyde or ketone
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the 4-substituted-3-thiosemicarbazide (1 equivalent) in a suitable solvent like ethanol or methanol.[1][8]
-
Addition of Carbonyl Compound: To this solution, add an equimolar amount (1 equivalent) of the desired aldehyde or ketone.[1][8]
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.[8]
-
Reaction: Stir the mixture and heat it to reflux for 2 to 6 hours. The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).[1][8]
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.[1] Collect the resulting solid by filtration, wash it with cold ethanol to remove unreacted starting materials, and then air-dry it.[1][9]
-
Recrystallization: The crude product should be recrystallized from a suitable solvent (e.g., ethanol, methanol, DMF) to obtain a purified powder suitable for crystal growth experiments.[1][9]
Protocol 2: Single Crystal Growth by Slow Evaporation
Obtaining high-quality single crystals is often the most challenging and critical step in the entire process.[4][9] The slow evaporation method is a widely used and effective technique for growing crystals of organic molecules like thiosemicarbazide derivatives.[1][9][10]
Materials:
-
Purified thiosemicarbazone derivative powder
-
Selection of high-purity solvents (e.g., ethanol, methanol, acetone, chloroform, dimethylformamide (DMF))[1][9][10]
-
Small, clean glass vials or beakers
-
Parafilm or aluminum foil
Procedure:
-
Solvent Screening: Test the solubility of the purified compound in various solvents to find one in which it is moderately soluble. The ideal solvent dissolves the compound when heated but allows it to become supersaturated upon slow cooling and evaporation.
-
Preparation of Saturated Solution: Prepare a saturated or nearly saturated solution of the thiosemicarbazone derivative in the chosen solvent at a slightly elevated temperature.
-
Filtration: Filter the hot solution through a syringe filter or cotton plug to remove any dust or particulate matter, which could act as unwanted nucleation sites.[9]
-
Setup for Slow Evaporation: Transfer the clear, filtered solution to a clean vial. Cover the vial with parafilm and pierce a few small holes in it with a needle.[1] This restricts the rate of solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature (often room temperature) and leave it undisturbed.[1][11]
-
Crystal Harvesting: Crystals typically form over a period of several days to weeks. Once crystals of a suitable size (ideally >0.1 mm in all dimensions) and quality (transparent, well-defined faces, no cracks) have formed, carefully harvest them from the solution using a spatula or loop.[5]
Protocol 3: Single Crystal X-ray Data Collection
This protocol outlines the general steps for collecting diffraction data using a modern automated diffractometer.
Materials:
-
High-quality single crystal
-
Goniometer head with a mounting loop (e.g., nylon)
-
Cryoprotectant (e.g., Paratone-N oil)
-
Single crystal X-ray diffractometer with a low-temperature device
Procedure:
-
Crystal Mounting: Select a well-formed single crystal under a microscope. Coat the crystal in a cryoprotectant to prevent ice formation during cooling. Carefully scoop the crystal with a mounting loop and attach the loop to a goniometer head.
-
Cryo-cooling: Mount the goniometer head onto the diffractometer. Immediately place the crystal in a stream of cold nitrogen gas, typically cooled to around 100 K (-173 °C).[9] This minimizes atomic thermal vibrations and reduces radiation damage, resulting in better quality diffraction data.[9]
-
Data Collection Strategy: The crystal is irradiated with a monochromatic X-ray beam.[9] The diffractometer software is used to determine the unit cell parameters and to devise an optimal strategy for collecting a complete dataset. This involves rotating the crystal through a series of angles while the detector records the diffraction pattern.[9]
-
Data Integration and Scaling: After data collection is complete, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots (reflections), correcting for experimental factors (like absorption and detector response), and scaling the data to produce a final reflection file.
Protocol 4: Structure Solution and Refinement
The final step is to determine the atomic arrangement from the processed diffraction data.
Software:
-
Structure solution and refinement packages like SHELX (SHELXS, SHELXL)[1], Olex2[12], or similar software.
Procedure:
-
Space Group Determination: The processed data are analyzed to determine the unit cell parameters and the crystal's space group.[9]
-
Structure Solution: An initial model of the crystal structure is obtained using direct methods or Patterson methods.[9] These computational techniques provide the initial phases for the structure factors and generate an initial electron density map that reveals the positions of most non-hydrogen atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a full-matrix least-squares algorithm.[9][12] This iterative process adjusts atomic positions and thermal displacement parameters to improve the agreement between the observed data and the data calculated from the model.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model," where their positions are linked to the parent atom.[9]
-
Validation: The final refined structure is validated using crystallographic checks (e.g., CheckCIF) to ensure its chemical and geometric sensibility. The final model includes atomic coordinates, bond lengths, bond angles, and displacement parameters.
Data Presentation
Quantitative results from a single crystal X-ray diffraction experiment are typically summarized in a standardized crystallographic table.
| Parameter | Description | Example Value |
| Empirical Formula | The chemical formula of the compound in the crystal. | C₁₂H₁₇N₃O₂S |
| Formula Weight | The molecular weight of the empirical formula ( g/mol ). | 267.35 |
| Temperature (K) | The temperature at which data was collected. | 100(2) K |
| Wavelength (Å) | The wavelength of the X-ray radiation used (e.g., Mo Kα or Cu Kα). | 0.71073 Å |
| Crystal System | The crystal system (e.g., Monoclinic, Orthorhombic).[7][11] | Monoclinic |
| Space Group | The symmetry group of the crystal (e.g., P2₁/c).[7][12] | P2₁/c |
| Unit Cell Dimensions | The lengths (a, b, c in Å) and angles (α, β, γ in °) of the unit cell. | a=8.23, b=16.28, c=9.97; α=90, β=103.3, γ=90 |
| Volume (ų) | The volume of the unit cell. | 1300.1(8) |
| Z | The number of molecules per unit cell. | 4 |
| Density (calculated) | The calculated density of the crystal (Mg/m³). | 1.365 |
| Theta (θ) range (°) | The range of diffraction angles collected. | 2.50 to 27.50 |
| Reflections collected | The total number of diffraction spots measured. | 11500 |
| Independent reflections | The number of unique reflections after data reduction. | 2980 [R(int) = 0.035] |
| Final R indices [I>2σ(I)] | R-factors indicating the agreement between the model and data (lower is better). | R1 = 0.045, wR2 = 0.115 |
| Goodness-of-fit (S) | An indicator of the quality of the refinement (should be close to 1). | 1.05 |
Visualized Workflow
The following diagram illustrates the comprehensive workflow for the single crystal X-ray diffraction analysis of thiosemicarbazide derivatives.
Caption: General workflow for the synthesis and single crystal X-ray diffraction analysis of thiosemicarbazide derivatives.
References
- 1. Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds [mdpi.com]
Techniques for Evaluating Enzyme Inhibition by Thiosemicarbazide Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a versatile class of compounds with a broad spectrum of biological activities, including potent enzyme inhibitory properties. Their therapeutic potential stems from the unique chemical features of the thiosemicarbazide moiety, particularly its ability to coordinate with metal ions present in the active sites of many enzymes. This document provides detailed application notes and standardized protocols for evaluating the enzyme inhibitory efficacy of thiosemicarbazide compounds, focusing on key enzymatic assays, data analysis, and visualization of relevant biological pathways.
Mechanism of Enzyme Inhibition
The primary mechanism by which many thiosemicarbazide derivatives inhibit metalloenzymes involves the chelation of the metal cofactor essential for the enzyme's catalytic activity. The sulfur and nitrogen atoms of the thiosemicarbazide group act as effective chelating agents for metal ions such as copper (in tyrosinase) and nickel (in urease).[1] This interaction can prevent substrate binding or interfere with the catalytic steps of the enzymatic reaction, leading to inhibition. The nature of this inhibition can be competitive, non-competitive, or mixed, and is often reversible.[2]
Experimental Workflow for Evaluating Enzyme Inhibition
The systematic evaluation of enzyme inhibition by thiosemicarbazide compounds typically follows a multi-step process, from initial screening to detailed kinetic and cellular characterization.
Data Presentation: Quantitative Inhibition Data
The inhibitory potential of thiosemicarbazide compounds is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Below are tables summarizing representative data for thiosemicarbazone derivatives against common enzyme targets.
Table 1: Tyrosinase Inhibitory Activity of Thiosemicarbazone Derivatives
| Compound | Substrate | IC50 (µM) | Inhibition Type | Ki (µM) | Kis (µM) | Reference |
| 4-Hydroxybenzaldehyde thiosemicarbazone | L-DOPA | 3.80 | Mixed | 2.82 | 6.79 | [2][3] |
| 4-Methoxybenzaldehyde thiosemicarbazone | L-DOPA | 2.62 | Mixed | 1.47 | 15.10 | [2][3] |
| 2-Chlorobenzaldehyde thiosemicarbazone | L-DOPA | 1.22 | Non-competitive | 1.20 | - | [2] |
| 4-Chlorobenzaldehyde thiosemicarbazone | L-DOPA | 1.82 | Mixed | 1.25 | 2.49 | [2] |
| 4-Aminoacetophenone thiosemicarbazone | L-DOPA | 0.34 | Competitive | - | - | [4] |
Table 2: Urease Inhibitory Activity of Thiosemicarbazone Derivatives
| Compound | IC50 (µM) | Inhibition Type | Ki (µM) | Reference |
| N-(adamantan-1-ylcarbamothioyl)octanamide | 0.0085 | Non-competitive | - | [5] |
| N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide | 0.0087 | - | - | [5] |
| 4-fluorocinnamaldehyde-based thiosemicarbazone (compound 3c) | 2.7 | Competitive | 3.26 | [5] |
| Hydroxyl and chloro substituted thiosemicarbazones | 1.8 - 12.7 | - | - |
Table 3: Cholinesterase Inhibitory Activity of Thiosemicarbazone Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Compound 19 | AChE | 110.19 | [6] |
| Compound 17 | AChE | 114.57 | [6] |
| Compound 7 | AChE | 140.52 | [6] |
| Compound 9 | AChE | 160.04 | [6] |
| Compound 19 | BChE | 145.11 | [6] |
| Compound 9 | BChE | 147.20 | [6] |
| Compound 17 | BChE | 150.36 | [6] |
Experimental Protocols
Protocol 1: Tyrosinase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory effect of thiosemicarbazide compounds on mushroom tyrosinase activity using L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Thiosemicarbazide test compounds
-
Kojic acid (positive control)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.
-
Prepare stock solutions of the test compounds and kojic acid in DMSO. Prepare serial dilutions of the test compounds and kojic acid at various concentrations.[1]
-
-
Assay in 96-Well Plate:
-
To each well, add 20 µL of the test compound solution (or DMSO for the control).[1]
-
Add 140 µL of 0.1 M phosphate buffer (pH 6.8).[1]
-
Add 20 µL of the mushroom tyrosinase solution.[1]
-
Pre-incubate the mixture for 10 minutes at room temperature.[1]
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.[1]
-
-
Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (enzyme + substrate + DMSO) and A_sample is the absorbance of the reaction with the test compound.[1]
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
-
Protocol 2: Urease Inhibition Assay (Berthelot Method)
This protocol outlines a colorimetric assay to measure the inhibition of Jack bean urease by thiosemicarbazide compounds based on the quantification of ammonia produced.
Materials:
-
Jack bean Urease
-
Urea
-
Thiourea (positive control)
-
Phosphate buffer (e.g., 0.01 M K2HPO4, 1 mM EDTA, pH 8.2)
-
Phenol reagent
-
Alkali reagent (Sodium hypochlorite and sodium hydroxide)
-
Sodium nitroprusside (catalyst)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Assay in 96-Well Plate:
-
Color Development and Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition as described in Protocol 1.
-
Determine the IC50 value from the dose-response curve.
-
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol details a colorimetric method to assess the inhibition of acetylcholinesterase by thiosemicarbazide compounds.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Galantamine (positive control)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in Tris-HCl buffer.
-
Prepare stock solutions of ATCI and DTNB in buffer.
-
Prepare stock solutions of test compounds and galantamine in a suitable solvent and prepare serial dilutions.
-
-
Assay in 96-Well Plate:
-
To each well, add the test compound solution.
-
Add the AChE solution and DTNB solution.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI substrate solution.
-
-
Measurement:
-
Immediately measure the absorbance kinetically at 412 nm for a set period (e.g., 5-10 minutes). The rate of color change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition relative to the control without inhibitor.
-
Calculate the IC50 value from the dose-response curve.
-
Advanced Techniques for Mechanistic Studies
For a more in-depth understanding of the inhibitor-enzyme interaction, advanced biophysical and cellular techniques can be employed.
-
Kinetic Studies (Determination of Ki and Inhibition Type): By measuring the enzyme reaction rates at various substrate and inhibitor concentrations, Lineweaver-Burk or Dixon plots can be generated. These graphical methods allow for the determination of the inhibition constant (Ki) and the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).[10][11][12]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time data on the binding kinetics (association and dissociation rates, kon and koff) and affinity (dissociation constant, KD) between an inhibitor and its target enzyme.[13][14][15]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to confirm target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[1][2][3][16][17]
Signaling Pathways and Biological Context
Understanding the signaling pathways in which the target enzymes are involved is crucial for interpreting the biological effects of thiosemicarbazide inhibitors.
Tyrosinase and the Melanogenesis Pathway
Tyrosinase is the key enzyme in the biosynthesis of melanin. Its inhibition by thiosemicarbazide compounds can reduce melanin production, which is relevant for treating hyperpigmentation disorders and in the cosmetics industry.
Urease and its Role in Pathogenesis
Urease is a key virulence factor for several pathogenic bacteria, such as Helicobacter pylori. It catalyzes the hydrolysis of urea to ammonia, which neutralizes gastric acid, allowing the bacteria to survive in the stomach. Urease inhibitors can therefore be potential therapeutic agents against such infections.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 4. From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis [frontiersin.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drughunter.com [drughunter.com]
- 14. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of 4-(4-Methylphenyl)-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for conducting molecular docking studies with the compound 4-(4-Methylphenyl)-3-thiosemicarbazide. This thiosemicarbazide derivative is of interest due to the established broad-spectrum biological activities of this chemical class, including potential anticancer and antibacterial properties. These protocols are designed to guide researchers in performing in silico analysis to predict the binding affinity and interaction patterns of this compound with selected, high-probability protein targets. The provided methodologies are tailored for commonly used molecular docking software and are intended to be accessible to both new and experienced computational drug discovery researchers.
Introduction to this compound and Molecular Docking
This compound belongs to the thiosemicarbazide class of compounds, which are characterized by a reactive thiosemicarbazide moiety. This functional group is known to be a versatile pharmacophore, contributing to a wide range of biological activities.[1] Derivatives of thiosemicarbazide have been extensively studied for their potential as anticancer, antibacterial, antifungal, and antiviral agents.[2][3][4] The mechanism of action for many of these compounds involves the inhibition of key enzymes essential for pathogen or cancer cell survival.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[1] It is a powerful tool in structure-based drug design, enabling the rapid screening of virtual compound libraries and providing insights into the molecular basis of ligand-protein interactions. This information can guide the optimization of lead compounds to enhance their potency and selectivity.
This guide will focus on the practical application of molecular docking to investigate the potential of this compound as an inhibitor of selected anticancer and antibacterial protein targets.
Potential Protein Targets
Based on the known biological activities of thiosemicarbazide derivatives, the following protein targets have been selected for this protocol as high-probability interaction partners for this compound.
Table 1: Selected Protein Targets for Molecular Docking
| Target Class | Protein Name | Organism | PDB ID | Rationale |
| Anticancer | Tyrosinase | Homo sapiens | 2Y9X | Thiosemicarbazides are known inhibitors of tyrosinase, an enzyme involved in melanin synthesis and overexpressed in some melanoma cancers.[5][6] |
| Dihydrofolate Reductase (DHFR) | Homo sapiens | 1DHF | DHFR is a validated target for anticancer drugs, and some thiosemicarbazide derivatives have shown inhibitory activity.[7][8] | |
| Topoisomerase II alpha | Homo sapiens | 1ZXM | Topoisomerase II is a key enzyme in DNA replication and a target for several anticancer drugs. Thiosemicarbazones, derived from thiosemicarbazides, are known to target this enzyme.[9][10][11] | |
| Antibacterial | DNA Gyrase Subunit B | Staphylococcus aureus | 3G75 | DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and a well-established target for antibiotics. Aryl thiosemicarbazides have been docked against this enzyme.[12][13] |
| Dihydrofolate Reductase (DHFR) | Staphylococcus aureus | 1RF7 | Bacterial DHFR is a crucial enzyme for nucleotide synthesis and a target for antibacterial agents.[14] |
Experimental Protocols
This section provides a step-by-step protocol for performing molecular docking studies using AutoDock Vina, a widely used open-source docking program. The general workflow is applicable to other docking software with minor modifications.
General Workflow
The molecular docking process can be summarized in the following key steps:
Software and Resources Required
-
Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein and ligand files.
-
AutoDock Vina: The molecular docking engine.
-
PyMOL or Chimera: For visualization and analysis of results.
-
Protein Data Bank (PDB): For obtaining protein crystal structures.
-
PubChem or similar chemical database: For obtaining the 3D structure of the ligand.
Protocol 1: Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.
-
Energy Minimization: Use a molecular modeling tool (e.g., Avogadro, ArgusLab) to perform energy minimization of the ligand structure to obtain a stable conformation.
-
Convert to PDBQT format:
-
Open MGL-Tools and load the energy-minimized ligand file.
-
Add hydrogens to the ligand if they are not already present.
-
Compute Gasteiger charges.
-
Detect the aromatic carbons and set up the rotatable bonds.
-
Save the prepared ligand as a PDBQT file (ligand.pdbqt).
-
Protocol 2: Protein Preparation
-
Download Protein Structure: Download the crystal structure of the target protein from the PDB using the IDs listed in Table 1.
-
Prepare the Protein:
-
Open the PDB file in a molecular viewer like PyMOL or Chimera.
-
Remove all non-essential molecules, including water, co-factors (unless essential for binding), and any co-crystallized ligands.
-
If the protein is a multimer, retain only the chain(s) that form the binding site of interest.
-
Save the cleaned protein structure as a new PDB file.
-
-
Convert to PDBQT format:
-
Open MGL-Tools and load the cleaned protein PDB file.
-
Add hydrogens to the protein, including polar hydrogens.
-
Compute Gasteiger charges.
-
Merge non-polar hydrogens.
-
Save the prepared protein as a PDBQT file (protein.pdbqt).
-
Protocol 3: Molecular Docking with AutoDock Vina
-
Define the Grid Box:
-
The grid box defines the search space for the docking simulation around the active site of the protein.
-
If the protein structure has a co-crystallized ligand, the active site can be defined based on its coordinates.
-
In MGL-Tools, load the prepared protein and use the "Grid Box" option to visually adjust the size and center of the box to encompass the entire binding pocket.
-
Note down the coordinates for the center of the grid and its dimensions (in Angstroms).
-
-
Create a Configuration File:
-
Create a text file named conf.txt.
-
Add the following lines to the file, replacing the file names and coordinates with your own:
-
-
Run AutoDock Vina:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your prepared files (protein.pdbqt, ligand.pdbqt, conf.txt).
-
Execute the following command:
-
Protocol 4: Analysis of Docking Results
-
Examine the Log File: The docking_log.txt file will contain the binding affinity scores (in kcal/mol) for the different binding modes (poses) of the ligand. A more negative value indicates a stronger predicted binding affinity.
-
Visualize the Docked Poses:
-
Open PyMOL or Chimera and load the prepared protein (protein.pdbqt) and the docking results file (docking_results.pdbqt).
-
The results file contains multiple predicted binding poses of the ligand.
-
Analyze the interactions of the best-scoring pose with the amino acid residues in the protein's active site.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Data Presentation
The quantitative results from the docking simulations should be summarized in a clear and structured table for easy comparison.
Table 2: Predicted Binding Affinities of this compound
| Target Protein | PDB ID | Best Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
| Human Tyrosinase | 2Y9X | [Enter Value] | [e.g., HIS244, HIS263] |
| Human DHFR | 1DHF | [Enter Value] | [e.g., ILE7, PHE34] |
| Human Topoisomerase II alpha | 1ZXM | [Enter Value] | [e.g., ASN91, GLY136] |
| S. aureus DNA Gyrase B | 3G75 | [Enter Value] | [e.g., ASP81, ILE86] |
| S. aureus DHFR | 1RF7 | [Enter Value] | [e.g., ILE50, PHE92] |
(Note: The values in this table are placeholders and should be replaced with the actual results from the docking simulations.)
Visualization of Key Relationships
The logical relationship between the key components of a molecular docking study can be visualized as follows:
Conclusion
These application notes and protocols provide a comprehensive framework for conducting molecular docking studies on this compound. By following these detailed methodologies, researchers can effectively predict the binding interactions of this compound with key anticancer and antibacterial targets. The resulting in silico data will be invaluable for guiding further experimental validation and for the rational design of more potent and selective thiosemicarbazide-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. Molecular docking analysis of α-Topoisomerase II with δ-Carboline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rcsb.org [rcsb.org]
- 13. benchchem.com [benchchem.com]
- 14. rcsb.org [rcsb.org]
Application Notes and Protocols for Testing Tuberculostatic Activity of Thiosemicarbazides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazides are a class of chemical compounds that have garnered significant interest for their potential tuberculostatic activity. As the global challenge of tuberculosis (TB), particularly multidrug-resistant TB (MDR-TB), persists, the need for novel, effective therapeutic agents is critical. This document provides detailed methodologies for the in vitro evaluation of thiosemicarbazide derivatives against Mycobacterium tuberculosis. The protocols outlined below, including the Microplate Alamar Blue Assay (MABA) and the Luciferase Reporter Phage (LRP) Assay, are standard methods for determining the minimum inhibitory concentration (MIC) of investigational compounds.
Mechanism of Action of Thiosemicarbazones
While the precise molecular targets can vary, a prominent mechanism of action for the related thiosemicarbazones involves the inhibition of mycolic acid biosynthesis, an essential component of the mycobacterial cell wall.[1][2][3] Thiosemicarbazones often act as prodrugs, requiring activation by mycobacterial enzymes, such as the flavin monooxygenase EthA.[4][5] The activated form of the drug then targets enzymes within the Fatty Acid Synthase-II (FAS-II) pathway. Specifically, studies have implicated the inhibition of the dehydratase step of the FAS-II elongation cycle, encoded by the hadABC genes.[5][6] Disruption of this pathway compromises the integrity of the cell wall, leading to bacterial death.[1] Some research also suggests other potential targets for thiosemicarbazide derivatives, such as glutamine synthetase or topoisomerase IV.[7][8]
References
- 1. What is the mechanism of Thioacetazone? [synapse.patsnap.com]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield and purity of 4-(4-Methylphenyl)-3-thiosemicarbazide synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 4-(4-Methylphenyl)-3-thiosemicarbazide synthesis. Here you will find troubleshooting guides for common experimental issues and frequently asked questions in a direct question-and-answer format.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield, or no precipitate has formed. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield can stem from several factors, from the quality of reagents to the reaction conditions.
-
Reagent Quality: Ensure that the p-tolyl isothiocyanate is fresh, as it can degrade over time. The hydrazine hydrate should also be of high purity.
-
Stoichiometry: An incorrect molar ratio of reactants is a common issue. A slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) is sometimes used to ensure the complete consumption of the isothiocyanate, but a large excess can complicate purification.
-
Reaction Time and Temperature: The reaction is often exothermic. While some protocols suggest stirring at room temperature for several hours, others may benefit from gentle heating to ensure completion.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Solvent: Ethanol is a commonly used solvent.[1][2] Ensure it is of an appropriate grade and dry, as excess water can sometimes interfere with the reaction or product precipitation.
-
Issue 2: Product Purity is Low After Initial Isolation
-
Question: My crude product is impure, showing multiple spots on TLC. What are the likely impurities and how can I minimize their formation?
-
Answer: The primary impurities are typically unreacted starting materials or side-products.
-
Unreacted p-tolyl isothiocyanate: This can occur if the reaction is incomplete or if an insufficient amount of hydrazine hydrate was used. Ensure adequate reaction time and correct stoichiometry.
-
Side-Product Formation (1,4-di(p-tolyl)thiocarbohydrazide): If hydrazine hydrate is added too slowly or if there is a localized excess of the isothiocyanate, a double substitution on the hydrazine molecule can occur, leading to the formation of 1,4-di(p-tolyl)thiocarbohydrazide. To mitigate this, ensure rapid and efficient mixing upon adding the hydrazine hydrate.
-
Degradation Products: Thiosemicarbazides can be sensitive to strong acids or bases and high temperatures over extended periods.
-
Issue 3: Difficulty with Product Purification
-
Question: I am struggling to purify the final product. Recrystallization is yielding an oil or very fine powder with low purity. What can I do?
-
Answer: Purification challenges can often be overcome by optimizing the recrystallization process.
-
Solvent Choice: Ethanol or a mixture of ethanol and water is generally effective for recrystallizing 4-aryl-3-thiosemicarbazides.[3] If the product is "oiling out," the solution may be too saturated, or the solvent may be too nonpolar. Try using a more dilute solution or adding a co-solvent like water to induce crystallization.
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the growth of larger, purer crystals.
-
Persistent Color: A yellow or brownish tint in the final product often indicates the presence of oxidized impurities.[4] Performing the recrystallization with a small amount of activated charcoal can help to remove these colored impurities.[4] Be sure to filter the hot solution to remove the charcoal before cooling.
-
Alternative Purification: If recrystallization proves ineffective, column chromatography using silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) can be employed for purification.[4]
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the most common and efficient method for synthesizing this compound?
-
Answer 1: The most widely adopted method is the nucleophilic addition of hydrazine hydrate to p-tolyl isothiocyanate.[3] This reaction is typically carried out in a protic solvent like ethanol at room temperature or with gentle heating.[1][3]
-
Question 2: How can I confirm the identity and purity of my synthesized this compound?
-
Answer 2: A combination of analytical techniques should be used. Purity can be assessed by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and by observing a sharp melting point. The chemical structure should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR.[2][5]
-
Question 3: What are the expected spectroscopic data for this compound?
-
Answer 3: The following table summarizes the expected spectroscopic data based on published literature for the title compound and closely related analogs.
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆, δ, ppm) | 9.58 (s, 1H, NH); 9.00 (s, 1H, NH); 7.48 (d, 2H, aromatic); 7.11 (d, 2H, aromatic); 4.73 (br, 2H, NH₂); 2.23 (s, 3H, CH₃)[6] |
| ¹³C NMR (DMSO-d₆, δ, ppm) | ~181 (C=S), ~138 (Ar-C), ~133 (Ar-C), ~129 (Ar-CH), ~125 (Ar-CH), 20.4 (CH₃). Note: These are approximate values based on similar structures.[7] |
| FTIR (KBr, cm⁻¹) | N-H stretching (multiple bands around 3100-3400 cm⁻¹), C=S stretching (~1200-1300 cm⁻¹), aromatic C-H and C=C stretching. |
-
Question 4: What safety precautions should be taken during the synthesis?
-
Answer 4: p-Tolyl isothiocyanate is a lachrymator and can cause skin and respiratory irritation.[8] Hydrazine hydrate is corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Data Presentation
The following table summarizes various reported reaction conditions and the corresponding yields for the synthesis of 4-aryl-3-thiosemicarbazides to provide a comparative overview.
| Aryl Isothiocyanate | Solvent | Temperature | Time | Yield | Reference |
| p-Tolyl isothiocyanate | Ethanol | Reflux | 8 hours | ~50% | [6] |
| Phenyl isothiocyanate | Methanol | 60°C | 30 minutes | - | [9] |
| p-Bromophenyl isothiocyanate | Methanol | 70-80°C | 3 hours | 68% | [1] |
| p-Tolyl isothiocyanate | Methanol | Reflux | 3 hours | 78% | [1] |
| Various aryl isothiocyanates | Ethanol | Reflux | - | 43-95% | [10] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a generalized procedure based on commonly cited methods.[1][3]
Materials:
-
p-Tolyl isothiocyanate
-
Hydrazine hydrate (80-95%)
-
Ethanol (absolute)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve p-tolyl isothiocyanate (1.0 equivalent) in absolute ethanol.
-
While stirring, add hydrazine hydrate (1.1 equivalents) dropwise to the solution. An exothermic reaction may be observed, and a precipitate may begin to form.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).
-
Upon completion of the reaction (as indicated by the consumption of the isothiocyanate), collect the precipitated solid by vacuum filtration.
-
Wash the solid product with cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified this compound under vacuum.
Purification by Recrystallization:
-
Transfer the crude, dried product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not fully dissolve, add more hot ethanol portion-wise.
-
If colored impurities are present, add a small amount of activated charcoal to the hot solution and keep it at a gentle boil for a few minutes.
-
Filter the hot solution through a fluted filter paper to remove the activated charcoal (if used) and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]
- 7. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p-Tolyl isothiocyanate | C8H7NS | CID 12149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Substituted Thiosemicarbazides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted thiosemicarbazides.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of substituted thiosemicarbazides.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Solution |
| Poor quality of starting materials | Ensure hydrazines and isothiocyanates (or other starting materials) are pure. If necessary, purify them before use. For example, hydrazine hydrate can be distilled. |
| Incorrect reaction temperature | The reaction temperature can significantly impact the yield. For the reaction of isothiocyanates with hydrazine hydrate, room temperature is often favorable.[1] Overheating can lead to decomposition or side reactions. |
| Inappropriate solvent | The choice of solvent is crucial. Ethanol and methanol are commonly used and are suitable for many reactants due to good solubility.[2] In some cases, a mixture of solvents like ethanol-water may be necessary.[1] |
| Incorrect pH | For syntheses involving the reaction of hydrazine salts with thiocyanates, the pH should be controlled, typically in the range of 4-7.[3][4] |
| Side reactions | The formation of byproducts can consume reactants and reduce the yield of the desired thiosemicarbazide. For instance, in syntheses using carbon disulfide, hydrogen sulfide can be produced.[3] Using an excess of hydrazine can sometimes help to increase the yield.[5] |
Problem 2: Difficulty in Product Purification and Isolation
Possible Causes and Solutions:
| Cause | Solution |
| Product is an oil or does not precipitate | If the product does not precipitate upon cooling, try adding a non-polar solvent like hexane or pouring the reaction mixture into ice-cold water.[6] |
| Presence of unreacted starting materials | Unreacted starting materials can co-precipitate with the product. Wash the crude product with a solvent in which the starting materials are soluble but the product is not. For example, washing with cold methanol can remove unreacted aldehydes or ketones.[7] |
| Formation of side products | Side products can make purification challenging. Column chromatography (e.g., using silica gel with an ethyl acetate/hexane eluent) can be an effective method for separating the desired product from impurities.[8] |
| Inappropriate recrystallization solvent | The choice of recrystallization solvent is critical for obtaining a pure product. Ethanol, methanol, or a mixture of water and ethanol are commonly used for thiosemicarbazides.[6][9] The ideal solvent should dissolve the compound at high temperatures but not at low temperatures. |
Problem 3: Formation of Unexpected Side Products
Possible Causes and Solutions:
| Cause | Solution |
| Reaction with atmospheric carbon dioxide | In reactions involving dithiocarbamates, exposure to air can lead to the formation of unwanted byproducts. Performing the reaction under an inert atmosphere (e.g., nitrogen) can prevent this.[9] |
| Dimerization or polymerization | Some isothiocyanates or intermediate products may be unstable and prone to dimerization or polymerization, especially at elevated temperatures. Running the reaction at a lower temperature can help minimize these side reactions. |
| Reaction with the solvent | In some cases, the solvent may react with the starting materials or intermediates. Ensure the chosen solvent is inert under the reaction conditions. |
| Formation of disulfides | In reactions involving thiols, oxidation can lead to the formation of disulfide byproducts. This can sometimes be observed in reactions of pyrazolo[1,5-c]pyrimidine-7-thiones with nitrous acid.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted thiosemicarbazides?
A1: The most common methods include:
-
Reaction of isothiocyanates with hydrazines: This is a widely used and generally high-yielding method where an isothiocyanate is reacted with a hydrazine derivative in a suitable solvent like ethanol or methanol.[3][11]
-
Reaction of dithiocarbamates with hydrazines: This method involves reacting a dithiocarbamic acid salt with hydrazine in an aqueous medium.[12]
-
Reaction of carbon disulfide with hydrazines: Thiosemicarbazide itself can be synthesized by reacting hydrazine hydrate with carbon disulfide.[5]
-
Reaction of ammonium thiocyanate with hydrazine salts: This method involves the reaction of a hydrazine salt (like hydrazine sulfate) with ammonium thiocyanate.[3][9]
Q2: How can I monitor the progress of my thiosemicarbazide synthesis reaction?
A2: Thin Layer Chromatography (TLC) is a common and effective method to monitor the progress of the reaction.[1][13] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot.
Q3: What are the typical characterization techniques for substituted thiosemicarbazides?
A3: The structure and purity of synthesized thiosemicarbazides are typically confirmed using a combination of spectroscopic and physical methods:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups like N-H, C=S, and C=N.[7][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the chemical structure and confirm the presence of different types of protons and carbons.[7][14]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[7]
-
Melting Point Analysis: A sharp melting point range indicates a pure compound.[6][7]
-
Elemental Analysis: To determine the elemental composition (C, H, N, S) of the compound.[7]
Q4: What are some common safety precautions to take during the synthesis of thiosemicarbazides?
A4: Thiosemicarbazide and its derivatives can be toxic.[3] Hydrazine and its derivatives are also hazardous. Therefore, it is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Handle hydrazine hydrate with extreme care as it is corrosive and a suspected carcinogen.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of substituted thiosemicarbazides from various literature sources.
| Starting Materials | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Substituted piperidine, N,N'-thiocarbonyldiimidazole, hydrazine hydrate | CH₂Cl₂, Ethanol | 3 h (step 1), 5 h (step 2) | Room Temp. | - | [1] |
| Hydrazine sulfate, ammonium thiocyanate | Methanol | 18 h | Reflux | - | [3] |
| Ammonium thiocyanate, hydrazine hydrate | Water | 3 h | Reflux | 56.6 | [9] |
| 1-(alkyl-or-arylthiocarbamoyl)benzotriazoles, hydrazine | Methylene chloride | 2 h | Room Temp. | 50-97 | [8] |
| 3-trifluoromethylbenzoic acid hydrazide, isothiocyanate | Anhydrous ethanol | 0.5 h | Reflux | 58-69 | [11] |
| Isothiocyanate, hydrazine monohydrate | Methanol | 4 h | Room Temp. | 42-75 | [15] |
Experimental Protocols
Protocol 1: Synthesis of 4-Aryl-Substituted Thiosemicarbazides from Isothiocyanates [15]
-
Dissolve the corresponding isothiocyanate (1.0 equiv.) in methanol (2 mL).
-
Dropwise add a solution of monohydrated hydrazine (1.2 equiv.) in methanol (2 mL) to the isothiocyanate solution.
-
Stir the mixture at room temperature for 4 hours.
-
A precipitate will form. Filter the precipitate and wash it with cold methanol.
-
The product can be used without further purification for the next step.
Protocol 2: Synthesis of Thiosemicarbazide from Ammonium Thiocyanate and Hydrazine Hydrate [9]
-
Dissolve 200 g of ammonium thiocyanate in a solution containing 59 ml of 85% hydrazine hydrate and 25 ml of water.
-
Reflux the mixture for three hours under a nitrogen atmosphere.
-
Allow the mixture to cool slightly and filter to remove any coagulated sulfur.
-
Let the filtrate stand overnight to allow crystals to form.
-
Filter the obtained crystals and recrystallize them from a mixture of water-ethanol (1:1).
Visualizations
Caption: General experimental workflow for the synthesis of substituted thiosemicarbazides.
Caption: A decision tree for troubleshooting low product yield in thiosemicarbazide synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Thiosemicarbazide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. CN1186069A - Preparation of thiosemicarbazide and methyl-thiosemicarbazide - Google Patents [patents.google.com]
- 5. medium.com [medium.com]
- 6. chemmethod.com [chemmethod.com]
- 7. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. pdf.journalagent.com [pdf.journalagent.com]
- 11. mdpi.com [mdpi.com]
- 12. US2657234A - Preparation of thiosemicarbazides - Google Patents [patents.google.com]
- 13. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multifaceted Sulfonamide-Derived Thiosemicarbazones: Combining Metal Chelation and Carbonic Anhydrases Inhibition in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Thiosemicarbazides in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common solubility issues encountered with thiosemicarbazide compounds in biological assays.
Troubleshooting Guide: Compound Precipitation
Visible precipitation of your thiosemicarbazide compound during an experiment can lead to inaccurate and unreliable results. This guide provides a systematic approach to diagnosing and resolving these issues.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of DMSO stock in aqueous buffer/media. | "Solvent Shock" or "Crashing Out": The compound is highly soluble in the organic stock solvent (e.g., DMSO) but poorly soluble in the final aqueous assay buffer. The rapid change in solvent polarity causes the compound to precipitate.[1][2] | 1. Reduce Final Concentration: Determine the maximum soluble concentration of your compound in the final assay buffer by performing a kinetic solubility assay (see Experimental Protocols).[1] 2. Optimize DMSO Concentration: Keep the final DMSO concentration as low as possible, typically ≤ 0.5%, to avoid solvent-induced artifacts and cytotoxicity.[2] 3. Use a Co-solvent: After dissolving the compound in a minimal amount of DMSO, perform serial dilutions in a co-solvent like ethanol or polyethylene glycol (PEG) 300/400 before the final dilution in the aqueous medium.[2] 4. Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions into the pre-warmed (37°C) aqueous buffer.[1] Add the compound solution dropwise while gently vortexing.[1] |
| Precipitate forms over time in the incubator. | Temperature and pH Effects: Changes in temperature (from room temperature to 37°C) or pH (due to CO2 in the incubator) can decrease the solubility of some compounds.[3] | 1. Pre-warm Media: Always use pre-warmed (37°C) cell culture media for dilutions.[1] 2. Buffer Stability: Ensure your media is adequately buffered (e.g., with HEPES) to maintain a stable pH in the CO2 environment.[3] 3. Check Compound Stability: Assess the stability of your compound in the assay buffer over the time course of your experiment. |
| Cloudiness or film on the surface of the well. | Compound Aggregation: Some compounds, particularly at higher concentrations, can form aggregates that may or may not be visible as distinct precipitates. This can lead to non-specific inhibition in enzyme assays.[4] | 1. Include Detergents: For biochemical assays, the inclusion of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) can help prevent aggregation.[4] 2. Centrifuge Stock Solution: Before preparing working solutions, centrifuge the stock solution at high speed to pellet any pre-existing aggregates.[1] |
| Inconsistent results between replicate wells. | Uneven Precipitation: The compound may be precipitating non-uniformly across the plate. | 1. Visual Inspection: Carefully inspect each well of the plate for any visible precipitate before and after adding the compound.[1] 2. Improve Mixing: Ensure thorough but gentle mixing after adding the compound to each well. For 96-well plates, use a plate shaker for a short duration. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for preparing a stock solution of a novel thiosemicarbazide?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like thiosemicarbazides.[2] It is a powerful polar aprotic solvent that can dissolve a wide range of organic molecules. For compounds that are sensitive to DMSO, ethanol can be an alternative.[2]
Q2: How can I determine the maximum soluble concentration of my thiosemicarbazide in my specific assay buffer?
A2: You can perform a kinetic solubility assay. This involves preparing a serial dilution of your compound from a concentrated DMSO stock into your assay buffer and visually inspecting for precipitation over time. The highest concentration that remains clear is considered the kinetic solubility.[3] A detailed protocol is provided in the "Experimental Protocols" section.
Q3: My thiosemicarbazide is still precipitating even with a low final DMSO concentration. What else can I do?
A3: If lowering the DMSO concentration is not sufficient, consider using a co-solvent system.[2] Solvents like polyethylene glycol (PEG) or ethanol can be used in combination with DMSO to improve solubility.[2] You can prepare an intermediate dilution of your DMSO stock in the co-solvent before the final dilution in your aqueous buffer. Additionally, for ionizable compounds, adjusting the pH of the buffer may enhance solubility.[5]
Q4: Can repeated freeze-thaw cycles of my DMSO stock solution cause solubility problems?
A4: Yes, repeated freeze-thaw cycles can cause the compound to precipitate out of the DMSO stock solution.[1] It is highly recommended to aliquot your stock solution into single-use volumes and store them at -20°C or -80°C to maintain the integrity of the solution.[1]
Q5: Are there any known biological activities of thiosemicarbazides that could interfere with my assay?
A5: Yes, thiosemicarbazides and their derivatives are known to chelate metal ions.[6][7] If your assay involves a metalloenzyme, this chelating activity could lead to non-specific inhibition.[7] It is important to consider this possibility and, if necessary, run counter-screens to confirm that the observed activity is specific to your target. Some thiosemicarbazides have also been shown to inhibit enzymes like topoisomerase IV and tyrosinase.[8][9]
Quantitative Data Summary
Table 1: Common Solvents and Typical Starting Concentrations
| Solvent | Type | Typical Stock Concentration | Notes |
| DMSO | Polar Aprotic | 10-100 mM | Most common starting solvent; ensure final concentration in assay is low (e.g., <0.5%).[2][3] |
| Ethanol | Polar Protic | 10-50 mM | Can be used as an alternative to DMSO or as a co-solvent.[2] |
| PEG 300/400 | Polar | Varies | Often used as a co-solvent to improve aqueous solubility.[2] |
Table 2: Recommended Final Solvent Concentrations in Biological Assays
| Assay Type | Recommended Max. Final DMSO Concentration | Rationale |
| Cell-based assays (<24h) | ≤ 0.5% | To minimize solvent-induced cytotoxicity and off-target effects.[2] |
| Cell-based assays (>24h) | ≤ 0.1% | Long-term exposure to higher DMSO concentrations can be toxic to sensitive cell lines. |
| Enzyme assays | ≤ 1% | Higher concentrations can denature proteins or interfere with enzyme kinetics. |
Experimental Protocols
Protocol 1: Preparation of a Thiosemicarbazide Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution for serial dilutions.
Materials:
-
Thiosemicarbazide compound (solid)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed for your desired stock concentration and volume.
-
Formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )
-
-
Weigh Compound: Accurately weigh the calculated mass of the thiosemicarbazide and place it in a sterile vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.
-
Solubilize: Tightly cap the vial and vortex vigorously until the compound is fully dissolved. If necessary, use a bath sonicator for 5-10 minutes to aid dissolution.[10]
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.[10]
Protocol 2: Kinetic Solubility Assay
Objective: To determine the maximum soluble concentration of a thiosemicarbazide in a specific aqueous buffer or cell culture medium.
Materials:
-
10 mM thiosemicarbazide stock solution in DMSO
-
Assay buffer or cell culture medium
-
96-well clear microplate
-
Multichannel pipette
-
Incubator set to the experimental temperature (e.g., 37°C)
-
Microplate reader or microscope
Procedure:
-
Prepare Plate: Add 198 µL of your pre-warmed aqueous buffer/medium to multiple wells of a 96-well plate.
-
Add Compound: Add 2 µL of the 10 mM DMSO stock solution to the first well to achieve a 100 µM concentration (with 1% DMSO). Mix well by pipetting up and down.
-
Serial Dilution: Perform a 2-fold serial dilution across the plate by transferring 100 µL from the previous well to the next, mixing at each step.
-
Incubate: Cover the plate and incubate at the desired temperature (e.g., 37°C) for the duration of your experiment (e.g., 1, 4, and 24 hours).[3]
-
Visual Inspection: At each time point, visually inspect the plate for any signs of precipitation (cloudiness, crystals, or sediment). You can also use a microscope for more sensitive detection.[3]
-
Determine Solubility: The highest concentration that remains clear throughout the incubation period is the kinetic solubility of the compound under these conditions.
Protocol 3: General Cell Viability (MTT) Assay
Objective: To assess the cytotoxicity of a thiosemicarbazide compound against a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thiosemicarbazide working solutions (prepared from DMSO stock)
-
96-well cell culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the thiosemicarbazide in complete culture medium. The final DMSO concentration should be consistent across all wells, including the vehicle control (e.g., 0.5%). Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[11]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Biological and docking studies of topoisomerase IV inhibition by thiosemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Tyrosinase Inhibitors Naturally Present in Plants and Synthetic Modifications of These Natural Products as Anti-Melanogenic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Thiosemicarbazide Compound Degradation in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of thiosemicarbazide compounds in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist you in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of thiosemicarbazide degradation in solution?
A1: Thiosemicarbazide and its derivatives are susceptible to degradation through three main pathways:
-
Hydrolysis: Cleavage of the thiosemicarbazide molecule by water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Degradation caused by reaction with oxygen or other oxidizing agents, potentially leading to the formation of cyclized byproducts like 1,3,4-oxadiazoles or 1,2,4-thiadiazoles.
-
Photodegradation: Degradation induced by exposure to light, particularly UV radiation.
Q2: What are the initial signs that my thiosemicarbazide compound is degrading in solution?
A2: Common indicators of degradation include:
-
A noticeable change in the color or clarity of the solution.
-
The formation of a precipitate.
-
A decrease in the expected biological activity or potency of the compound.
-
The appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
Q3: How should I store my thiosemicarbazide stock solutions to ensure stability?
A3: For optimal stability, stock solutions should be:
-
Stored at low temperatures, with -20°C suitable for short-term storage (up to 1 month) and -80°C recommended for long-term storage (up to 6 months).[1]
-
Aliquoted into single-use volumes to prevent repeated freeze-thaw cycles.[1]
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Prepared using high-purity, anhydrous solvents to minimize water content.
Q4: Are there any specific reagents or materials I should avoid when working with thiosemicarbazide solutions?
A4: Yes, to prevent degradation, you should avoid:
-
Strong oxidizing agents: These can directly react with and degrade the thiosemicarbazide moiety.
-
Strong acids and bases: Extreme pH values can significantly accelerate hydrolysis.
-
Certain metal ions: Some metal ions can catalyze degradation reactions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Compound Activity Over Time | Degradation due to hydrolysis, oxidation, or photolysis. | - Prepare fresh solutions for each experiment whenever possible.- Store stock solutions in small, single-use aliquots at -80°C.- Use degassed, anhydrous solvents for solution preparation.- Protect solutions from light at all times. |
| Precipitate Formation in Stock Solution | Poor solubility or formation of insoluble degradation products. | - Ensure the solvent is appropriate for your specific thiosemicarbazide derivative and that the concentration does not exceed its solubility limit.- Consider using a different solvent system.- If a precipitate is observed, you may filter the solution, but be aware this will alter the effective concentration. |
| Inconsistent Experimental Results | Compound degradation leading to variable effective concentrations. | - Verify the purity of your compound before preparing solutions.- Strictly adhere to the recommended handling and storage protocols.- Analyze a freshly prepared sample as a reference in your experiments. |
| Appearance of Unexpected Chromatographic Peaks | Presence of degradation products. | - Minimize the time between sample preparation and analysis.- Review your experimental conditions (pH, temperature, light exposure) to identify potential causes of degradation.- Use a validated stability-indicating HPLC method to resolve the parent compound from its degradants. |
Data on Thiosemicarbazide Stability
The stability of thiosemicarbazide compounds is highly dependent on their specific chemical structure and the solution conditions. The following tables provide illustrative data on the stability of a generic thiosemicarbazone derivative under various stress conditions.
Table 1: Effect of pH on the Stability of a Thiosemicarbazone Solution at 25°C
| pH | Incubation Time (hours) | % Degradation (Illustrative) |
| 3.0 (Acidic) | 24 | 15% |
| 7.0 (Neutral) | 24 | < 5% |
| 9.0 (Basic) | 24 | 25% |
Table 2: Effect of Temperature on the Stability of a Thiosemicarbazone Solution at pH 7.0
| Temperature | Incubation Time (hours) | % Degradation (Illustrative) |
| 4°C | 48 | < 2% |
| 25°C (Room Temp) | 48 | ~5% |
| 40°C | 48 | 20% |
Table 3: Effect of Light Exposure on the Stability of a Thiosemicarbazone Solution at 25°C and pH 7.0
| Light Condition | Exposure Time (hours) | % Degradation (Illustrative) |
| Dark (Control) | 24 | < 5% |
| Ambient Light | 24 | 10% |
| UV Light (254 nm) | 24 | > 30% |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Thiosemicarbazide Stock Solution
Objective: To prepare a stock solution of a thiosemicarbazide compound with enhanced stability.
Materials:
-
Thiosemicarbazide compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Amber glass vials with screw caps
-
Micropipettes and sterile, filtered tips
Procedure:
-
Allow the container of the solid thiosemicarbazide compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a controlled environment with low humidity.
-
Dissolve the compound in anhydrous DMSO to the desired concentration (e.g., 10 mM).
-
Gently purge the vial containing the solution with an inert gas for 1-2 minutes to displace oxygen.
-
Immediately cap the vial tightly.
-
Aliquot the stock solution into smaller, single-use amber vials.
-
Store the aliquots at -80°C.
Protocol 2: Forced Degradation Study for a Thiosemicarbazide Compound
Objective: To assess the stability of a thiosemicarbazide compound under various stress conditions.
Materials:
-
Thiosemicarbazide stock solution (e.g., 1 mg/mL)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV/PDA detector
-
C18 HPLC column
-
Appropriate mobile phase for the compound
-
pH meter
-
Thermostatically controlled water bath
-
Photostability chamber
Procedure:
1. Acid Hydrolysis: a. Mix equal volumes of the stock solution and 0.1 M HCl. b. Incubate the mixture at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). c. At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
2. Base Hydrolysis: a. Mix equal volumes of the stock solution and 0.1 M NaOH. b. Incubate at 60°C for specified time points. c. At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
3. Oxidative Degradation: a. Mix equal volumes of the stock solution and 3% H₂O₂. b. Keep the mixture at room temperature, protected from light, for specified time points. c. At each time point, withdraw a sample and dilute for HPLC analysis.
4. Thermal Degradation: a. Place an aliquot of the stock solution in a clear vial. b. Incubate in a water bath at a higher temperature (e.g., 70°C) for specified time points. c. At each time point, withdraw a sample, allow it to cool to room temperature, and dilute for HPLC analysis.
5. Photodegradation: a. Place an aliquot of the stock solution in a clear vial and another in a vial wrapped in foil (dark control). b. Expose the vials to a light source in a photostability chamber (e.g., ICH option 2 conditions: >1.2 million lux hours and >200 watt hours/m²). c. After the exposure period, analyze both the exposed and control samples by HPLC.
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of degradation at each time point and under each stress condition.
Visualizing Degradation Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in thiosemicarbazide degradation and experimental design.
Caption: Major degradation pathways for thiosemicarbazide compounds.
Caption: Workflow for a forced degradation study.
Caption: Key strategies to prevent degradation of thiosemicarbazides.
References
Technical Support Center: Protocols for Biological Testing of Thiosemicarbazides
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with thiosemicarbazide compounds.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the biological testing of thiosemicarbazides.
Solubility and Compound Handling
-
Question: My thiosemicarbazide compound is precipitating out of solution when I dilute it in aqueous buffer for my assay. What should I do?
-
Answer: This is a common issue due to the generally low aqueous solubility of many thiosemicarbazide derivatives.[1][2] Here are several troubleshooting steps:
-
Increase Co-solvent Concentration: If your assay can tolerate it, slightly increasing the final concentration of your organic solvent (e.g., DMSO) may help keep the compound in solution. However, it is crucial to keep the solvent concentration consistent across all wells and include a vehicle control, as high concentrations can be toxic to cells or inhibit enzyme activity.[1]
-
Sonication: Sonicating the solution can help to dissolve the compound.
-
Gentle Warming: Gently warming the solution may improve solubility, but be cautious of compound stability at higher temperatures.
-
pH Adjustment: The solubility of thiosemicarbazides can be pH-dependent.[3] Experimenting with different pH values for your buffer, if your assay permits, may improve solubility.
-
Use of Excipients: For certain applications, solubility-enhancing excipients can be used, but their compatibility with the specific assay must be verified.
-
-
-
Question: How should I prepare and store stock solutions of thiosemicarbazides?
-
Answer: It is recommended to prepare high-concentration stock solutions in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[1] To ensure stability, store stock solutions in tightly sealed vials at -20°C or -80°C, protected from light and moisture.[4] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution into smaller, single-use volumes.[2]
-
In Vitro Assays
-
Question: I am observing high variability between replicate wells in my cytotoxicity assay. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Compound Precipitation: As mentioned, poor solubility can lead to inconsistent concentrations of the compound in your assay wells.[1] Visually inspect the wells for any precipitate.
-
Inaccurate Pipetting: Pipetting small volumes of high-concentration stock solutions can be challenging and lead to errors. Prepare intermediate dilutions to increase the pipetting volume and ensure accuracy.[1]
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Ensure your cells are evenly suspended before seeding and use a calibrated multichannel pipette for consistency.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.
-
-
-
Question: My compound does not show a clear dose-response relationship in my enzyme inhibition assay. What should I investigate?
-
Answer: A lack of a dose-response curve can be due to several reasons:
-
Incorrect Concentration Range: The selected concentration range may be too high (leading to saturation or toxicity) or too low (no observable effect).[1] Perform a broad-range dose-response experiment to identify the active range of your compound.
-
Compound Instability: Thiosemicarbazides can be unstable under certain assay conditions (e.g., pH, temperature).[5] Consider performing a stability study of your compound in the assay buffer.
-
Assay Interference: The compound may interfere with the assay detection method (e.g., fluorescence quenching or enhancement, absorbance).[5] Run controls with the compound in the absence of the enzyme to check for such effects.
-
Mechanism of Inhibition: The mechanism of inhibition can influence the shape of the dose-response curve. Further kinetic studies may be needed to understand the interaction between your compound and the enzyme.
-
-
-
Question: Can thiosemicarbazides interfere with the MTT assay?
Quantitative Data Summary
The following tables summarize the biological activity of various thiosemicarbazide derivatives from the literature.
Table 1: In Vitro Anticancer Activity of Thiosemicarbazide Derivatives (IC50 values in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Thiosemicarbazone Derivative of Captopril (8) | MCF-7 (Breast) | 88.06 | [8][9] |
| Thiosemicarbazone Derivative of Captopril (8) | AMJ13 (Breast) | 66.82 | [8][9] |
| DM(tsc)T | PC-3 (Prostate) | 2.64 | [5] |
| 1-(2,4-dichlorophenoxy)acetyl-4-(4-iodophenyl)thiosemicarbazide (PK7) | G-361 (Melanoma) | 16.5 | [2] |
| 2-(3-(4-chlorophenyl)-3-hydroxybutanoyl)-N-phenylhydrazinecarbothioamide (4c) | MCF-7 (Breast) | Reduces viability to ~15% | [10] |
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | ≤ 0.1 | [11] |
| N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | ≤ 0.1 | [11] |
| N-cyclohexyl-2-[1-(pyridin-3-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | 0.6 | [11] |
| 4-(4-Cyanophenyl)-1-[(5-arylfuran-2-yl)methylene]thiosemicarbazides | A549 (Lung) | 11.67-18.33 (µg/mL) | [12] |
Table 2: In Vitro Antibacterial Activity of Thiosemicarbazide Derivatives (MIC values in µg/mL)
| Compound/Derivative | S. aureus | P. aeruginosa | B. subtilis | Reference |
| 3c | 25 | 25 | 50 | [13] |
| 3f | 12.5 | 12.5 | >100 | [13] |
| 3g | 6.25 | 6.25 | 12.5 | [13] |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | 3.9 (MRSA) | - | - | [14] |
| 4-(3-fluorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | 15.63-31.25 (MRSA) | - | - | [14] |
| N-methyl thiosemicarbazone 4 | 39.68 | 39.68 | >50 | [15] |
| N-methyl thiosemicarbazone 8 | 39.68 | 39.68 | >50 | [15] |
Detailed Experimental Protocols
1. MTT Assay for Cytotoxicity
This protocol is used to assess the effect of thiosemicarbazide compounds on cell viability.
-
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thiosemicarbazide compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiosemicarbazide compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
2. Enzyme Inhibition Assay (Tyrosinase Example)
This protocol describes a method for assessing the inhibitory activity of thiosemicarbazides against tyrosinase.
-
Materials:
-
96-well microplate
-
Mushroom tyrosinase solution
-
L-DOPA (3,4-dihydroxyphenylalanine) solution
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Thiosemicarbazide compound dissolved in DMSO
-
Positive control inhibitor (e.g., Kojic acid)
-
Microplate reader
-
-
Procedure:
-
Assay Preparation: Prepare serial dilutions of the thiosemicarbazide compound and the positive control in DMSO.
-
Reaction Mixture: In each well of the 96-well plate, add the following in order:
-
20 µL of the test compound solution (or DMSO for the control).
-
140 µL of phosphate buffer.
-
20 µL of mushroom tyrosinase solution.
-
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm at time zero and then at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve) for each concentration. Determine the percentage of inhibition using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] * 100 Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
3. Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with a thiosemicarbazide compound.
-
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thiosemicarbazide compound dissolved in DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the thiosemicarbazide compound at various concentrations for the desired time. Include an untreated control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating and adherent cells for each sample.
-
Cell Washing: Centrifuge the cell suspensions and wash the cell pellets twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples immediately on a flow cytometer.
-
Data Analysis: The cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[4][16]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4][16] Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
-
-
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Thiosemicarbazone Derivative Induces in vitro Apoptosis in Metastatic PC-3 Cells via Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caveats to the use of MTT, Neutral Red, Hoechst and Resazurin to measure silver nanoparticle cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thiosemicarbazide Derivative of Captopril (8) imposes Cellular-Dependent Death Modalities on Breast Cancer Cell Lines [journal.waocp.org]
- 9. journal.waocp.org [journal.waocp.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. benchchem.com [benchchem.com]
- 15. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
addressing inconsistencies in antimicrobial assay results for thiosemicarbazides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiosemicarbazides in antimicrobial assays. Inconsistencies in results can arise from various factors related to the compounds themselves, the experimental setup, and data interpretation. This guide aims to address these challenges in a clear and actionable question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Compound Solubility and Dispensing
-
Question: I'm observing precipitation of my thiosemicarbazide derivative in the microtiter plate wells. How does this affect my results and how can I prevent it?
Answer: Precipitation of your test compound leads to an inaccurate assessment of its antimicrobial activity, as the actual concentration in solution is unknown. This can result in erroneously high Minimum Inhibitory Concentration (MIC) values.
Troubleshooting Steps:
-
Solvent Selection: Thiosemicarbazides are often soluble in dimethyl sulfoxide (DMSO).[1] Ensure you are using a high-quality, anhydrous grade of DMSO to prepare your stock solution.
-
Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO. The final concentration of DMSO in your assay should be kept as low as possible, ideally below 1%, as DMSO itself can exhibit some antimicrobial effects at higher concentrations.[2]
-
Working Solutions: When preparing working solutions, dilute the DMSO stock in the broth medium. It is crucial to perform serial dilutions carefully to avoid precipitation.
-
Pre-warming Medium: Gently warming the culture medium to 37°C before adding the compound solution can sometimes help maintain solubility.[3]
-
Mixing: Add the compound stock solution to the medium with gentle but thorough mixing to facilitate rapid dispersion and prevent localized high concentrations that can trigger precipitation.[3]
-
Visual Inspection: Always visually inspect your plates after adding the compound and before inoculation. If precipitation is visible, the results from that plate should be considered unreliable.
-
-
Question: What is the maximum recommended concentration of DMSO in the final assay volume?
Answer: The final concentration of DMSO should ideally be 1% or lower.[4] Several studies have shown that DMSO concentrations above 2-4% can inhibit bacterial growth, which would confound your results.[2] Always include a solvent control (broth with the same concentration of DMSO used in the test wells but without the thiosemicarbazide) to ensure the solvent is not affecting bacterial growth.
2. Assay Performance and Controls
-
Question: My positive control (bacteria with no compound) shows no growth or very weak growth. What could be the issue?
Answer: A lack of growth in the positive control invalidates the entire experiment, as it indicates a problem with the bacteria or the culture conditions, not the effect of your compound.
Troubleshooting Steps:
-
Bacterial Inoculum: Ensure your bacterial inoculum is fresh and has been standardized to the correct density (typically a 0.5 McFarland standard).
-
Culture Medium: Verify that you are using the correct and properly prepared culture medium (e.g., Mueller-Hinton Broth). Contamination or incorrect formulation of the medium can inhibit growth.
-
Incubation Conditions: Check your incubator to ensure the temperature (usually 37°C) and atmospheric conditions are correct for the specific bacterial strain you are testing.
-
-
Question: My negative control (broth only) is turbid. What does this mean?
Answer: Turbidity in the negative control indicates contamination of your broth, microtiter plate, or aseptic technique. The experiment should be discarded, and the source of contamination investigated.
3. Interpreting Ambiguous Results
-
Question: I am observing "trailing" or "phantom" growth in my broth microdilution assay, where there is reduced but still visible growth over a range of concentrations. How should I interpret the MIC?
Answer: Trailing endpoints can be a challenge in antifungal susceptibility testing and can also occur with some antibacterial agents.[4][5][6] It is often defined as a significant reduction in turbidity at lower concentrations followed by persistent, albeit reduced, growth at higher concentrations.
Interpretation Guidelines:
-
The MIC should be recorded as the lowest concentration that produces a significant inhibition of growth (e.g., approximately 80% reduction in turbidity) compared to the positive control.
-
It is crucial to be consistent in your reading method across all experiments.
-
Consider reading the plates at an earlier time point (e.g., 18 hours instead of 24 hours) as trailing can become more pronounced with longer incubation.[5]
-
-
Question: The inhibition zones in my agar well diffusion assay are not perfectly circular or have fuzzy edges. How do I measure them accurately?
Answer: Irregular zone shapes can be due to uneven diffusion of the compound, which can be influenced by its solubility and interaction with the agar.
Measurement and Troubleshooting:
-
Measure the diameter at several different angles and take the average.
-
Ensure the agar has a uniform depth and that the wells are punched cleanly.
-
If the compound has poor aqueous solubility, this can limit its diffusion in the agar, leading to smaller or less defined zones. The broth microdilution method may be more suitable for such compounds.
-
4. Data Variability and Reproducibility
-
Question: I am getting inconsistent MIC values for the same compound in different experiments. What are the potential sources of this variability?
Answer: Lack of reproducibility is a common challenge in antimicrobial susceptibility testing.[7]
Potential Causes and Solutions:
-
Inoculum Preparation: Inconsistent inoculum density is a major source of variability. Always use a freshly prepared and standardized inoculum.
-
Compound Stability: Thiosemicarbazides can degrade in aqueous solutions.[7] Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.
-
Pipetting Errors: Inaccurate pipetting during serial dilutions can lead to significant errors in the final compound concentrations. Calibrate your pipettes regularly and use proper pipetting techniques.
-
Media Batch Variation: Different batches of Mueller-Hinton broth can have slight variations in their composition, which can affect the activity of some antimicrobial agents.[8] If possible, use a single large batch of media for a series of related experiments.
-
Incubation Time: The duration of incubation can affect the final MIC. Standardize the incubation time for all experiments.
-
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial efficacy of thiosemicarbazide derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[9] The following tables summarize the Minimum Inhibitory Concentration (MIC) values for a selection of thiosemicarbazide derivatives against common bacterial strains.
Table 1: MIC Values of Thiosemicarbazide Derivatives against Staphylococcus aureus
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-(2-chlorophenyl)-1-(3-methoxyphenyl) thiosemicarbazide | S. aureus ATCC 25923 (MSSA) | 62.5 | [5] |
| 4-(2-chlorophenyl)-1-(3-methoxyphenyl) thiosemicarbazide | S. aureus ATCC 43300 (MRSA) | 62.5 | [5] |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | S. aureus ATCC 43300 (MRSA) | 3.9 | [9] |
| 4-(3-fluorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | S. aureus ATCC 43300 (MRSA) | 15.63-31.25 | [9] |
| 1-(indol-2-oyl)-4-(4-nitrophenyl) thiosemicarbazide | Clinical isolates of S. aureus | 64 | [4] |
| 4-benzoyl-1-(indol-2-oyl) thiosemicarbazide | Clinical isolates of S. aureus | 8-32 | [4] |
Table 2: MIC Values of Thiosemicarbazide Derivatives against Gram-Negative Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Various Thiosemicarbazides | E. coli ATCC 25922 | >1000 | |
| Various Thiosemicarbazides | K. pneumoniae ATCC 13883 | >1000 | |
| N-aryl thiosemicarbazone (Compound 4) | Multidrug-resistant E. coli | 128 | [9] |
Experimental Protocols
1. Broth Microdilution Assay for MIC Determination [4][9]
This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
-
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Test thiosemicarbazide compound
-
Anhydrous DMSO
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Positive control (e.g., ciprofloxacin)
-
Incubator (37°C)
-
-
Procedure:
-
Compound Preparation: Prepare a stock solution of the thiosemicarbazide in 100% DMSO. Perform serial two-fold dilutions of the stock solution in MHB directly in the 96-well plate to achieve the desired concentration range. The final DMSO concentration should be ≤1%.
-
Inoculum Preparation: Adjust the turbidity of a fresh bacterial culture to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Controls:
-
Positive Control: Wells containing MHB and bacterial inoculum only.
-
Negative Control: Wells containing MHB only.
-
Solvent Control: Wells containing MHB, bacterial inoculum, and the highest concentration of DMSO used in the assay.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.
-
2. Agar Well Diffusion Assay [9]
This method is often used for preliminary screening of antimicrobial activity.
-
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Test thiosemicarbazide compound dissolved in a suitable solvent
-
Sterile cork borer or well cutter
-
Standard antibiotic discs (positive control)
-
-
Procedure:
-
Plate Preparation: Uniformly spread a standardized bacterial inoculum over the surface of an MHA plate using a sterile cotton swab.
-
Well Creation: Create wells of a specific diameter (e.g., 6-8 mm) in the agar using a sterile cork borer.
-
Compound Addition: Add a fixed volume of the test compound solution at different concentrations to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measuring Inhibition Zones: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger diameter indicates greater antibacterial activity.
-
Visualizations
Caption: General workflow for antimicrobial susceptibility testing of thiosemicarbazides.
Caption: Logical flowchart for troubleshooting inconsistent antimicrobial assay results.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. ijpsr.com [ijpsr.com]
- 3. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Variability in Zinc Concentration among Mueller-Hinton Broth Brands: Impact on Antimicrobial Susceptibility Testing of Metallo-β-Lactamase-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
side product formation in the synthesis of 4-aryl-3-thiosemicarbazides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aryl-3-thiosemicarbazides. Our aim is to help you overcome common challenges, minimize side product formation, and improve the overall yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 4-aryl-3-thiosemicarbazides?
A1: The most common and direct method for synthesizing 4-aryl-3-thiosemicarbazides involves the reaction of an aryl isothiocyanate with hydrazine hydrate.[1] This reaction is typically performed in a suitable solvent such as ethanol or methanol at room temperature.[1]
Q2: What are the most common side products observed in this synthesis?
A2: The most frequently encountered side products are cyclized heterocyclic compounds, namely 1,3,4-thiadiazoles and 1,2,4-triazoles. Their formation is often promoted by acidic or basic conditions, as well as elevated temperatures.
Q3: How can I minimize the formation of these side products?
A3: To minimize side product formation, it is crucial to control the reaction conditions carefully. Key parameters include:
-
Temperature: Maintain the reaction at or below room temperature. Avoid prolonged heating or refluxing unless a subsequent cyclization is intended.
-
pH: A neutral reaction medium is generally preferred. The presence of strong acids or bases can catalyze the cyclization of the thiosemicarbazide product.
-
Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time and avoid extended reaction periods that could lead to side product formation.
Q4: What is a general purification strategy for 4-aryl-3-thiosemicarbazides?
A4: Recrystallization is the most common method for purifying 4-aryl-3-thiosemicarbazides.[1] Ethanol or a mixture of ethanol and water is often an effective solvent system.[1] For impurities that are difficult to remove by recrystallization, column chromatography can be employed.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of 4-aryl-3-thiosemicarbazides.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Impure starting materials (aryl isothiocyanate or hydrazine hydrate). 4. Formation of side products. | 1. Monitor the reaction by TLC to ensure it has gone to completion. 2. While the reaction is typically run at room temperature, gentle warming may be required for less reactive starting materials. However, be cautious of side product formation at elevated temperatures. 3. Ensure the purity of your starting materials. Freshly distilled hydrazine hydrate and pure aryl isothiocyanate are recommended. 4. Refer to the section on "Controlling Side Product Formation" below. |
| Presence of a Major Side Product | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. The reaction medium is acidic or basic. | 1. Maintain the reaction temperature at or below room temperature. 2. Optimize the reaction time by monitoring with TLC. 3. Ensure the reaction is carried out in a neutral solvent. If acidic or basic conditions are necessary for other reasons, consider a two-step synthesis where the thiosemicarbazide is isolated before any cyclization is attempted. |
| Difficulty in Purifying the Product | 1. The side products have similar solubility to the desired product. 2. The product is an oil or does not crystallize easily. | 1. If recrystallization is ineffective, consider column chromatography on silica gel. A solvent system of ethyl acetate and hexane is often a good starting point. 2. Try different recrystallization solvents or solvent mixtures. If the product remains an oil, attempt to precipitate it by adding a non-polar solvent to a solution of the product in a polar solvent. |
| Reaction Does Not Start | 1. Low reactivity of the aryl isothiocyanate. 2. Inactive hydrazine hydrate. | 1. For electron-deficient aryl isothiocyanates, gentle warming or a catalytic amount of a weak base may be necessary to initiate the reaction. 2. Use fresh, high-purity hydrazine hydrate. |
Experimental Protocols
General Synthesis of 4-Aryl-3-Thiosemicarbazides
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolve the aryl isothiocyanate (1.0 equivalent) in absolute ethanol (approximately 10 mL per gram of isothiocyanate) in a round-bottom flask equipped with a magnetic stirrer.
-
To this stirring solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.
-
The product often precipitates out of the solution upon formation. If not, the reaction mixture can be concentrated under reduced pressure.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
If necessary, purify the product by recrystallization from ethanol or an ethanol/water mixture.
Protocol for Minimizing Side Product Formation
To minimize the formation of cyclized side products, adhere to the following modified protocol:
-
Cool the solution of aryl isothiocyanate in ethanol to 0-5 °C in an ice bath.
-
Add the hydrazine hydrate dropwise while maintaining the temperature below 10 °C.
-
Allow the reaction to stir at 0-5 °C for 1 hour, and then let it slowly warm to room temperature while continuing to stir.
-
Monitor the reaction closely by TLC. As soon as the starting material is consumed, proceed with product isolation to avoid prolonged reaction times.
-
Isolate the product as described in the general synthesis protocol.
Side Product Formation and Control
The primary side products in the synthesis of 4-aryl-3-thiosemicarbazides are 1,3,4-thiadiazoles and 1,2,4-triazoles, formed through intramolecular cyclization.
-
1,3,4-Thiadiazole Formation: This is generally favored under acidic conditions. The acid protonates the terminal nitrogen of the hydrazine moiety, making the sulfur atom a more favorable nucleophile to attack the carbothioamide carbon.
-
1,2,4-Triazole Formation: This cyclization is typically favored in basic media.[2] The base deprotonates one of the nitrogen atoms, which then acts as a nucleophile to attack the carbothioamide carbon.[2]
Quantitative Data on Side Product Formation
The yield of the desired 4-aryl-3-thiosemicarbazide versus its cyclized side products is highly dependent on the reaction conditions. The following table summarizes expected outcomes based on the reaction medium.
| Reaction Medium | Expected Major Product | Expected Side Product(s) | Typical Yield of Major Product |
| Neutral (e.g., Ethanol, room temp) | 4-Aryl-3-thiosemicarbazide | Minimal | > 80% |
| Acidic (e.g., H₂SO₄, POCl₃) | 2-Arylamino-1,3,4-thiadiazole | 4-Aryl-3-thiosemicarbazide | Varies, can be high for the thiadiazole |
| Basic (e.g., NaOH, KOH) | 4-Aryl-5-mercapto-1,2,4-triazole | 4-Aryl-3-thiosemicarbazide | Varies, can be high for the triazole |
Visualizing Reaction Pathways and Troubleshooting
General Synthesis Workflow
Caption: General workflow for the synthesis of 4-aryl-3-thiosemicarbazides.
Side Product Formation Pathways
Caption: Pathways for the formation of common cyclized side products.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Enhancing the Stability of Metal Complexes with Thiosemicarbazide Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiosemicarbazide-based metal complexes. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments and enhance the stability of your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of metal complexes with thiosemicarbazide ligands?
A1: The stability of these complexes is a multifactorial issue. Key determinants include:
-
Nature of the Metal Ion: The charge on the central metal ion is crucial; a greater charge generally leads to greater stability. The ionic radius also plays a role, with smaller radii often forming more stable complexes.
-
Ligand Structure and Substituents: The electronic properties of substituents on the thiosemicarbazide backbone can significantly alter the electron density on the donor atoms (nitrogen and sulfur), thereby affecting coordination strength. Bulky substituents near the coordination site may introduce steric hindrance, potentially destabilizing the complex.
-
Chelate Ring Size: Thiosemicarbazide ligands typically form five- or six-membered chelate rings with metal ions. These ring sizes are generally the most stable due to minimal ring strain.
-
pH of the Medium: The pH of the reaction and storage medium is critical. Thiosemicarbazone ligands possess protonatable sites, and pH changes can affect the ligand's ability to coordinate with the metal ion. Maintaining an optimal pH is essential for complex stability.
-
Solvent: The choice of solvent can influence both the solubility and stability of the complex. Solvents that can coordinate with the metal ion may compete with the thiosemicarbazide ligand, potentially leading to lower stability.
Q2: My complex appears to be decomposing in solution over time. How can I improve its solution-state stability?
A2: Improving solution-state stability is a common challenge. Consider the following strategies:
-
Optimize pH: Determine the optimal pH range for your complex's stability through pH-dependent UV-Vis studies. Buffering the solution can help maintain this optimal pH.
-
Solvent Selection: Use non-coordinating or weakly coordinating solvents to minimize competition with your ligand. If solubility is an issue, consider solvent mixtures.
-
Ligand Modification: Introducing electron-donating groups on the thiosemicarbazide ligand can enhance its coordination strength. Additionally, incorporating larger, more rigid backbone structures can increase the overall stability of the complex.
-
Inert Atmosphere: For complexes sensitive to oxidation, particularly those with redox-active metals like copper, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.
Q3: How does the denticity of the thiosemicarbazide ligand affect complex stability?
A3: Denticity, or the number of donor atoms in a single ligand that bind to the central metal ion, plays a significant role in complex stability. Thiosemicarbazones are often bidentate, coordinating through the sulfur and a nitrogen atom. However, by modifying the aldehyde or ketone precursor, additional donor atoms can be introduced, making the ligand tridentate or tetradentate. Increasing the denticity generally leads to a more stable complex due to the chelate effect, where the formation of multiple chelate rings entropically favors the complexed state.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Metal Complex | 1. Incomplete reaction. 2. Suboptimal pH for complexation. 3. Inappropriate solvent. 4. Precipitation of metal hydroxide. | 1. Increase reaction time or temperature (monitor for decomposition). 2. Adjust the pH of the reaction mixture. For many transition metals, a pH between 6 and 7 is optimal.[1] 3. Use a solvent in which both the ligand and metal salt are soluble. Alcohols (methanol, ethanol) or dioxane are common choices.[1] 4. Ensure the pH is not too high, which can lead to the precipitation of metal hydroxides. |
| Complex is Difficult to Purify | 1. Presence of unreacted starting materials. 2. Formation of side products. 3. Complex is an oil or amorphous solid. | 1. Wash the crude product with a solvent that dissolves the starting materials but not the complex. 2. Recrystallization from a suitable solvent or solvent mixture. Column chromatography may be necessary for non-crystalline products. 3. Try to induce crystallization by slow evaporation, solvent diffusion, or by adding a non-solvent. |
| Unexpected Color of the Product | 1. Oxidation state of the metal has changed. 2. Different coordination geometry than expected. 3. Presence of impurities. | 1. For redox-active metals, ensure an inert atmosphere during synthesis and handling. 2. Characterize the complex using techniques like UV-Vis and magnetic susceptibility to determine the coordination environment. 3. Purify the complex thoroughly using the methods described above. |
| Inconsistent Characterization Data (e.g., Elemental Analysis, NMR) | 1. Sample is impure. 2. Presence of solvent molecules in the crystal lattice. 3. Complex is unstable and decomposes during analysis. | 1. Repeat purification steps. 2. Use techniques like TGA to check for the presence of solvent molecules and dry the sample under vacuum. 3. Perform analyses promptly after synthesis and store the complex under appropriate conditions (e.g., in the dark, under inert gas). |
Quantitative Data on Complex Stability
The stability of metal complexes with thiosemicarbazone ligands is quantified by the stability constant (log K or log β). Higher values indicate greater stability. Below are representative stability constants for some common divalent metal ions.
| Metal Ion | Ligand | log K₁ | log K₂ | Conditions |
| Cu(II) | Benzaldehyde thiosemicarbazone | 10.85 | 9.25 | 50% Dioxane-water, 293 K |
| Ni(II) | Benzaldehyde thiosemicarbazone | 8.50 | 7.60 | 50% Dioxane-water, 293 K |
| Co(II) | Benzaldehyde thiosemicarbazone | 8.10 | 7.25 | 50% Dioxane-water, 293 K |
| Zn(II) | Benzaldehyde thiosemicarbazone | 6.90 | 6.20 | 50% Dioxane-water, 293 K |
| Cu(II) | Cyclopentanone thiosemicarbazone | 11.50 | 10.15 | 50% Dioxane-water, 293 K |
| Ni(II) | Cyclopentanone thiosemicarbazone | 9.15 | 8.25 | 50% Dioxane-water, 293 K |
| Co(II) | Cyclopentanone thiosemicarbazone | 8.85 | 7.90 | 50% Dioxane-water, 293 K |
| Zn(II) | Cyclopentanone thiosemicarbazone | 7.60 | 6.80 | 50% Dioxane-water, 293 K |
Data compiled from various sources.[2]
Experimental Protocols
Protocol 1: General Synthesis of a Thiosemicarbazone-Metal Complex
This protocol provides a general procedure for the synthesis of a metal complex with a thiosemicarbazone ligand.
Workflow for Synthesis of a Thiosemicarbazone-Metal Complex
Caption: General workflow for the synthesis and purification of a thiosemicarbazone-metal complex.
Materials:
-
Thiosemicarbazide derivative
-
Aldehyde or ketone
-
Metal salt (e.g., chloride, nitrate, or acetate salt of Cu(II), Ni(II), Co(II), or Zn(II))
-
Solvent (e.g., methanol, ethanol, dioxane)
-
Base or acid for pH adjustment (e.g., NaOH, acetic acid)
Procedure:
-
Ligand Synthesis:
-
Dissolve one equivalent of the thiosemicarbazide derivative in a suitable solvent (e.g., methanol).
-
Add one equivalent of the corresponding aldehyde or ketone.
-
Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) if necessary.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature or in an ice bath to precipitate the thiosemicarbazone ligand.
-
Filter the solid, wash with a small amount of cold solvent, and dry.
-
-
Complex Synthesis:
-
Dissolve the synthesized thiosemicarbazone ligand in a suitable solvent with gentle heating.
-
In a separate flask, dissolve one equivalent of the metal salt in the same solvent (or a miscible one).
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Adjust the pH of the mixture to the optimal range (often slightly acidic to neutral) using a dilute acid or base.
-
Reflux the reaction mixture for 4-6 hours. A change in color or the formation of a precipitate usually indicates complex formation.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated complex by filtration.
-
Wash the solid with the solvent used for the reaction, followed by a non-polar solvent like diethyl ether, to remove any unreacted starting materials.
-
Dry the complex in a desiccator or under vacuum.
-
For further purification, recrystallize the complex from a suitable solvent or solvent mixture.
-
Protocol 2: Determination of Stability Constant by Potentiometric Titration (Irving-Rossotti Method)
This protocol outlines the steps for determining the stepwise stability constants of a metal-thiosemicarbazide complex using the Irving-Rossotti pH titration method.[3][4]
Workflow for Potentiometric Titration
Caption: Workflow for determining stability constants using the Irving-Rossotti potentiometric titration method.
Materials:
-
Calibrated pH meter and combination glass electrode
-
Thermostated titration vessel
-
Standardized strong acid (e.g., 0.1 M HClO₄)
-
Standardized strong base (e.g., 0.1 M NaOH, carbonate-free)
-
Standardized metal ion solution
-
Synthesized thiosemicarbazide ligand
-
Inert electrolyte (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength
-
Solvent (e.g., 50:50 dioxane-water)
Procedure:
-
Prepare the following three solutions for titration:
-
Solution A (Acid Blank): A known volume of standard strong acid and inert electrolyte in the chosen solvent.
-
Solution B (Ligand Blank): The same composition as Solution A, but with a known concentration of the thiosemicarbazide ligand added.
-
Solution C (Metal-Ligand): The same composition as Solution B, but with a known concentration of the metal ion added.
-
-
Titrate each solution with the standardized strong base at a constant temperature. Record the pH after each addition of the base.
-
Plot the pH versus the volume of base added for all three titrations on the same graph.
-
Calculate the proton-ligand formation number (n̄A) from the titration curves of solutions A and B. This value represents the average number of protons bound to the ligand.
-
Calculate the metal-ligand formation number (n̄) from the titration curves of solutions B and C. This value represents the average number of ligands bound to the metal ion.
-
Calculate the free ligand exponent (pL) using the calculated values of n̄A and the pH at each point.
-
Construct the formation curve by plotting n̄ versus pL.
-
Determine the stepwise stability constants (log K₁, log K₂, etc.) from the formation curve. For example, log K₁ is the value of pL at n̄ = 0.5, and log K₂ is the value of pL at n̄ = 1.5.
Protocol 3: Determination of Complex Stoichiometry by UV-Vis Spectrophotometry (Job's Method)
Job's method, or the method of continuous variation, is used to determine the stoichiometry of a metal-ligand complex in solution.[5]
Workflow for Job's Method
Caption: Workflow for determining complex stoichiometry using Job's method of continuous variation.
Materials:
-
UV-Vis spectrophotometer
-
Matched cuvettes
-
Stock solutions of the metal ion and thiosemicarbazide ligand of the same molar concentration.
-
Solvent and buffer as required.
Procedure:
-
Prepare a series of solutions with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1.
-
Determine the wavelength of maximum absorbance (λmax) for the metal-ligand complex.
-
Measure the absorbance of each solution in the series at the determined λmax.
-
Plot the absorbance versus the mole fraction of the ligand.
-
Identify the mole fraction at which the maximum absorbance occurs. The stoichiometry of the complex can be determined from this value. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 metal-to-ligand ratio, while a maximum at ~0.67 indicates a 1:2 ratio.
Signaling Pathway
Mechanism of Action: ROS-Mediated Apoptosis
Many thiosemicarbazone-metal complexes exert their anticancer effects by inducing oxidative stress and subsequently, apoptosis. The complex can catalyze the formation of reactive oxygen species (ROS), which damage cellular components and trigger programmed cell death.[6][7][8]
Caption: Simplified signaling pathway of ROS-mediated apoptosis induced by thiosemicarbazone-metal complexes.
References
- 1. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. gurukuljournal.com [gurukuljournal.com]
- 4. jetir.org [jetir.org]
- 5. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 6. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiosemicarbazone Cu(II) and Zn(II) complexes as potential anticancer agents: syntheses, crystal structure, DNA cleavage, cytotoxicity and apoptosis induction activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A select thiosemicarbazone copper(II) complex induces apoptosis in gastric cancer and targets cancer stem cells reducing pluripotency markers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Promise of Novel Thiosemicarbazide Compounds: A Comparative Guide to Bioassay Performance
For researchers, scientists, and drug development professionals, the journey from a novel compound to a potential therapeutic is paved with rigorous validation. This guide provides an objective comparison of bioassay performance for novel thiosemicarbazide compounds, supported by experimental data and detailed methodologies, to aid in the evaluation of their therapeutic potential.
Thiosemicarbazides and their derivatives, thiosemicarbazones, are a versatile class of compounds that have garnered significant attention for their wide range of biological activities.[1][2][3] Their potential as anticancer, antibacterial, antifungal, and antiviral agents is a subject of ongoing research.[2][4][5][6] The validation of these activities through robust bioassays is a critical step in the drug discovery and development pipeline. This guide focuses on the common bioassays employed to assess the efficacy of these novel compounds and presents comparative data to benchmark their performance.
Anticancer and Cytotoxic Activity
A primary area of investigation for thiosemicarbazide derivatives is their potential as anticancer agents.[4][7][8] The mechanism of their anticancer action is often attributed to the induction of apoptosis (programmed cell death) and the chelation of metal ions like iron and copper, which are essential for tumor cell proliferation.[4][8]
The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes the IC₅₀ values of various thiosemicarbazone derivatives against different human cancer cell lines, with doxorubicin, a standard chemotherapeutic agent, included for comparison.[7] Lower IC₅₀ values indicate greater potency.
| Compound/Drug | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) | MCF-7 (Breast) | 2.821 ± 0.008 | [7] |
| B16-F0 (Melanoma) | 2.904 ± 0.013 | [7] | |
| EAC (Ascites) | 3.355 ± 0.012 | [7] | |
| 4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc) | MCF-7 (Breast) | 7.102 ± 0.010 | [7] |
| B16-F0 (Melanoma) | 7.129 ± 0.012 | [7] | |
| EAC (Ascites) | 3.832 ± 0.014 | [7] | |
| Doxorubicin (Standard) | MCF-7, B16-F0, EAC | Not explicitly stated, but used as a positive control. | [7] |
| 4-chlorobenzoyl carbamothioyl methane hydrazonate (5a) | B16F10 (Melanoma) | 0.7 | [8] |
| 4-bromobenzoyl carbamothioyl methane hydrazonate (5e) | B16F10 (Melanoma) | 0.9 | [8] |
| Doxorubicin (Standard) | B16F10 (Melanoma) | 0.6 | [8] |
| Thiazole derivative 2d | HL60 (Leukemia) | 43 | [9] |
| Thiazole derivative 2f | HL60 (Leukemia) | 76 | [9] |
| Thiazole derivative 2h | MCF-7 (Breast) | 65 | [9] |
Key Observations:
-
The cytotoxic activity of thiosemicarbazone derivatives is highly dependent on their chemical structure and the type of cancer cell line.[7]
-
Compounds with electron-withdrawing groups, such as halogens and nitro groups, have shown potent anticancer activity.[8]
-
Several novel thiosemicarbazide analogs exhibit significant cytotoxicity with IC₅₀ values comparable to the standard drug doxorubicin.[8]
-
Importantly, some of the more active compounds have demonstrated low cytotoxicity against normal cell lines, such as Vero cells, suggesting a degree of selectivity for cancer cells.[9]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[2][10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.[2][9]
-
Compound Treatment: The cells are then treated with various concentrations of the novel thiosemicarbazide compounds and incubated for a specified period (e.g., 24 or 48 hours).[2][7]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated in the dark for 2-4 hours at 37°C.[2]
-
Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals that have formed in viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
The pro-apoptotic potential of thiosemicarbazones can be investigated by measuring DNA fragmentation using flow cytometry.[9]
Antimicrobial Activity
Thiosemicarbazides have also emerged as a promising scaffold for the development of new antibacterial and antifungal agents, which is crucial in the face of rising antimicrobial resistance.[1][2][6] Their proposed mechanism of action in bacteria involves the inhibition of essential enzymes like DNA gyrase and topoisomerase IV.[4]
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for selected thiosemicarbazide derivatives against resistant bacterial strains.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | MRSA ATCC 43300 | 3.9 | [1] |
| 4-(3-fluorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | MRSA ATCC 43300 | 15.63-31.25 | [1] |
| Aldehyde Schiff base N-aryl thiosemicarbazone (Compound 4) | MRSA (Clinical Isolates) | 16 | [1] |
| Ciprofloxacin (Standard) | Various bacterial strains | Varies | [3] |
Key Observations:
-
Substitutions on the aromatic ring of thiosemicarbazide derivatives significantly influence their antibacterial efficacy.[1]
-
Certain derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[1]
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[1][3]
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.
-
Serial Dilution: The thiosemicarbazide compound is serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[1]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. archives.ijper.org [archives.ijper.org]
- 9. scielo.br [scielo.br]
- 10. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the biological activity of 4-aryl-thiosemicarbazide analogs
A Comparative Analysis of the Biological Activity of 4-Aryl-Thiosemicarbazide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various 4-aryl-thiosemicarbazide analogs, supported by experimental data from recent studies. The versatile scaffold of 4-aryl-thiosemicarbazides has been a subject of significant interest in medicinal chemistry, leading to the development of potent agents with a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anticonvulsant properties.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data for various 4-aryl-thiosemicarbazide analogs, showcasing their performance in different biological assays.
Table 1: Anticancer Activity of 4-Aryl-Thiosemicarbazide Analogs
| Compound ID | Analog Structure/Name | Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| 5a | 4-chlorobenzoyl carbamothioyl methane hydrazonate | B16F10 (Melanoma) | 0.7 | Doxorubicin | 0.6 |
| 5e | 4-bromobenzoyl carbamothioyl methane hydrazonate | B16F10 (Melanoma) | 0.9 | Doxorubicin | 0.6 |
| TA-4 | 1-(2,3-Dichlorobenzoyl)-4-(2-methylbenzoyl)thiosemicarbazide | MCF-7, MDA-MB-231, FaDu, SCC-25 | Potent (Comparable to Etoposide) | Etoposide | - |
| TA-18 | 1-(2,4-dichlorobenzoyl)-4-(2-methylbenzoyl)thiosemicarbazide | MCF-7, MDA-MB-231, FaDu, SCC-25 | Potent (Comparable to Etoposide) | Etoposide | - |
| TA-20 | 1-(2,4-dichlorobenzoyl)-4-(4-nitrolbenzoyl)thiosemicarbazide | MCF-7, MDA-MB-231, FaDu, SCC-25 | Potent (Comparable to Etoposide) | Etoposide | - |
Data compiled from multiple sources, including a study on novel thiosemicarbazide analogs.[1][2]
Table 2: Antibacterial Activity of 4-Aryl-Thiosemicarbazide Analogs
| Compound ID | Analog Structure/Name | Bacterial Strain | MIC (µg/mL) | Reference Compound |
| 2h | N-(4-Sulfapyrimidine phenyl)-2-(pyridine-4-carbonyl) hydrazine-1-carbothioamide | Gram-positive bacteria & MRSA | 2-7 | Ciprofloxacin |
| SA11 | 3-trifluoromethylphenyl substituted thiosemicarbazide | M. luteus ATCC 10240 | 3.9 | Ciprofloxacin, Cefuroxime |
| SA12 | 4-trifluoromethylphenyl substituted thiosemicarbazide | M. luteus ATCC 10240 | 3.9 | Ciprofloxacin, Cefuroxime |
| 1 | 4-Benzoyl-1-(4-methyl-imidazol-5-yl)-carbonylthiosemicarbazide | Gram-positive bacteria | - | Cefuroxime |
| 2 | 4-Benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazide | Gram-positive bacteria | - | Ciprofloxacin |
MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4][5]
Table 3: Anticonvulsant Activity of 4-Aryl-Thiosemicarbazone Analogs
| Compound ID | Analog Structure/Name | Seizure Model | Activity |
| 8 | 4′-Chlorobenzaldehyde-4-phenyl-3-thiosemicarbazone | MES | Promising anticonvulsant |
| 17 | 4″-chlorobenzaldehyde-4(2′,3′-dichlorophenyl) -3-thiosemicarbazone | MES | Promising anticonvulsant |
| IV | 4-bromobenzaldehyde semicarbazone | MES & scPTZ | Active with low neurotoxicity |
| 3 | 2-(1H-imidazole-1-yl)-1-(2-naphthyl)ethane-1-one N-(3-chlorophenyl)thiosemicarbazone | MES | Highly active |
| 12 | 2-(1H-imidazole-1-yl)-1-(2-biphenyl)ethane-1-one N-(4-fluorophenyl) thiosemicarbazone | MES | Highly active |
Activity determined by the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) seizure models.[6][7][8]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9]
-
Cell Seeding: Cancer cell lines (e.g., B16F10, A549, MCF-7) are seeded in 96-well plates at a density of approximately 5 × 10³ to 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[10][11]
-
Compound Treatment: The 4-aryl-thiosemicarbazide analogs are dissolved in a solvent like DMSO and then serially diluted with the growth medium to achieve a range of test concentrations. The cells are treated with these concentrations and incubated for a further 24 to 96 hours.[1][12]
-
MTT Addition and Incubation: After the treatment period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[1][10]
-
Formazan Solubilization and Absorbance Measurement: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.[10] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curves.[12]
Antibacterial Activity: Broth Microdilution Method (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13][14]
-
Inoculum Preparation: Bacterial strains are cultured on a suitable agar medium. A few colonies are then transferred to a sterile broth and incubated until the turbidity matches a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[13]
-
Compound Dilution: The test compounds are dissolved in a solvent (e.g., DMSO) to create a stock solution. Two-fold serial dilutions are then prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[13]
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.[13]
-
MIC Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible bacterial growth.[13]
Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model for screening anticonvulsant drugs effective against generalized tonic-clonic seizures.[15]
-
Animal Model: The test is typically performed on mice or rats.[16][17]
-
Compound Administration: The test compounds are administered to the animals, usually intraperitoneally (i.p.) or orally (p.o.), at various doses. A control group receives the vehicle.[16]
-
Induction of Seizure: After a specific period to allow for drug absorption (e.g., 30 minutes to 4 hours), a maximal electrical stimulus is delivered through corneal or auricular electrodes. The stimulus parameters are standardized (e.g., 50 mA, 0.2 s, 50 Hz).[16]
-
Observation and Assessment: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The ability of the compound to prevent this tonic extension is considered a measure of its anticonvulsant activity.[15]
Tyrosinase Inhibition Assay
This assay is used to identify compounds that can inhibit the enzyme tyrosinase, which is involved in melanin production.[18]
-
Reaction Mixture Preparation: A solution containing a phosphate buffer (e.g., 50 mM, pH 6.8), mushroom tyrosinase solution, and the test compound (dissolved in DMSO) is prepared in a 96-well plate.[19]
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-20 minutes).[19][20]
-
Substrate Addition and Monitoring: The substrate, L-DOPA, is added to initiate the enzymatic reaction. The formation of dopachrome, a colored product, is monitored by measuring the absorbance at a specific wavelength (e.g., 475-492 nm) over time using a plate reader.[19][21]
-
IC50 Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value is then determined from the dose-response curve.[21]
Visualizations
The following diagrams illustrate key concepts related to the biological activity of 4-aryl-thiosemicarbazide analogs.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Caption: Proposed antibacterial mechanism via Topoisomerase IV inhibition.[22][23]
Caption: A potential anticancer mechanism involving ROS-induced apoptosis.[10]
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Dual Antibacterial and Anticancer Activity of 4-Benzoyl-1-dichlorobenzoylthiosemicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticonvulsant activities of 4-bromobenzaldehyde semicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. 3.2.1. Evaluation of the Anticonvulsant Activity of the Synthesized Compounds [bio-protocol.org]
- 17. Anticonvulsant activities of some arylsemicarbazones displaying potent oral activity in the maximal electroshock screen in rats accompanied by high protection indices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thiosemicarbazones with tyrosinase inhibitory activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Tripeptides conjugated with thiosemicarbazones: new inhibitors of tyrosinase for cosmeceutical use - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 4-(4-Methylphenyl)-3-thiosemicarbazide and its Analogs Against Standard Drugs: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic potential of 4-(4-Methylphenyl)-3-thiosemicarbazide and its related thiosemicarbazide and thiosemicarbazone analogs. While direct, comprehensive experimental data on the efficacy of this compound versus standard drugs is limited in publicly available literature, this document synthesizes findings for structurally similar compounds to offer a predictive comparison across anticancer, antimicrobial, and anticonvulsant activities. The information is intended to guide further research and drug development efforts in this promising area of medicinal chemistry.
Executive Summary
Thiosemicarbazides and their derivatives, thiosemicarbazones, are a versatile class of compounds exhibiting a broad spectrum of biological activities. These activities are often attributed to their ability to chelate metal ions and interact with various biological targets. This guide explores the potential efficacy of this compound by examining the performance of its analogs in comparison to established therapeutic agents such as doxorubicin (anticancer), ciprofloxacin (antimicrobial), and phenytoin (anticonvulsant).
Anticancer Activity: A Comparative Outlook
Thiosemicarbazide derivatives have demonstrated significant potential as anticancer agents, with some analogs exhibiting cytotoxicity comparable to or exceeding that of standard chemotherapeutic drugs. The primary mechanism of action is often linked to the inhibition of topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells.
Table 1: Illustrative Anticancer Efficacy of Thiosemicarbazone Analogs vs. Doxorubicin
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Thiosemicarbazone Analog 1 | MCF-7 (Breast) | 2.82 | [1] |
| Thiosemicarbazone Analog 2 | B16-F0 (Melanoma) | 2.90 | [1] |
| Doxorubicin | MCF-7 (Breast) | 3.16 | [1] |
Note: The data presented is for illustrative purposes, based on thiosemicarbazone derivatives, and does not represent direct testing of this compound.
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro anticancer activity of thiosemicarbazide derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a standard drug (e.g., doxorubicin) for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, MTT solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathway: Topoisomerase II Inhibition
Many thiosemicarbazone derivatives exert their anticancer effects by inhibiting topoisomerase II, leading to DNA damage and apoptosis in cancer cells.
Caption: Inhibition of Topoisomerase II by thiosemicarbazone derivatives.
Antimicrobial Activity: A Comparative Perspective
Thiosemicarbazide derivatives have also been investigated for their antibacterial and antifungal properties. Their mechanism of action in bacteria is often associated with the inhibition of essential enzymes like DNA gyrase and topoisomerase IV, which are involved in DNA replication and repair.
Table 2: Illustrative Antimicrobial Efficacy of a Thiosemicarbazide Analog vs. Ciprofloxacin
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiosemicarbazide Analog | Staphylococcus aureus | 62.5 | [2] |
| Ciprofloxacin | Staphylococcus aureus | 0.24-0.98 | [2] |
Note: The data presented is for an illustrative thiosemicarbazide derivative and does not represent direct testing of this compound.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[2]
-
Preparation of Inoculum: A standardized suspension of the target bacteria is prepared.
-
Serial Dilution: The test compound and a standard antibiotic (e.g., ciprofloxacin) are serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for bacterial growth (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticonvulsant Activity: A Comparative Assessment
Certain thiosemicarbazide derivatives have shown promise as anticonvulsant agents in preclinical models. The maximal electroshock (MES) seizure test is a common in vivo model used to evaluate the efficacy of potential anticonvulsant drugs.
Table 3: Illustrative Anticonvulsant Efficacy of a Thiosemicarbazone Analog vs. Phenytoin
| Compound/Drug | MES Test (mice, i.p.) | ED50 (mg/kg) | Reference |
| Thiosemicarbazone Analog | Protection against tonic hindlimb extension | >50 | [3] |
| Phenytoin | Protection against tonic hindlimb extension | ~9.5 | [4] |
Note: The data presented is for an illustrative thiosemicarbazone derivative and does not represent direct testing of this compound.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity.[5]
-
Animal Model: The test is typically performed in mice or rats.
-
Compound Administration: The test compound or a standard anticonvulsant (e.g., phenytoin) is administered to the animals, usually via intraperitoneal (i.p.) injection.
-
Electrical Stimulation: After a specific time, a brief electrical stimulus is delivered through corneal or ear electrodes to induce a seizure.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
ED50 Determination: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is determined.
Logical Relationship: Drug Screening to Clinical Candidate
Caption: The pathway from synthesis to a potential clinical candidate.
Conclusion and Future Directions
While direct experimental evidence for the efficacy of this compound is not yet widely available, the broader class of thiosemicarbazides and thiosemicarbazones demonstrates significant therapeutic potential across various disease areas. The illustrative data and protocols presented in this guide suggest that this compound warrants further investigation as a potential anticancer, antimicrobial, and anticonvulsant agent.
Future research should focus on:
-
The synthesis and in vitro screening of this compound against a panel of cancer cell lines and microbial strains to determine its IC50 and MIC values.
-
In vivo evaluation of its anticonvulsant activity using models such as the MES test to determine its ED50.
-
Direct, head-to-head comparative studies against standard drugs under standardized experimental conditions.
-
Elucidation of its specific mechanism(s) of action.
Such studies will be crucial in determining the clinical viability of this compound and its potential to be developed into a novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant and neurotoxicity evaluation of N4-phthalimido phenyl (thio) semicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
Structure-Activity Relationship (SAR) of 4-(4-Methylphenyl)-3-thiosemicarbazide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-(4-Methylphenyl)-3-thiosemicarbazide derivatives, focusing on their antimicrobial properties. By objectively comparing the performance of various analogs and providing detailed experimental data, this document aims to inform the rational design of more potent therapeutic agents.
Introduction
Thiosemicarbazides are a versatile class of compounds characterized by the core chemical scaffold R-NH-CS-NH-NH2. Derivatives of this scaffold have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The 4-aryl substituted thiosemicarbazides, in particular, have been a focal point of research, with the nature and position of substituents on the phenyl ring playing a crucial role in modulating their biological efficacy. This guide specifically delves into derivatives of this compound, exploring how structural modifications influence their activity against various pathogens.
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically follows a straightforward and well-established chemical pathway. The general workflow involves the reaction of a substituted isothiocyanate with hydrazine hydrate or a substituted hydrazine. For the parent compound, 4-methylphenyl isothiocyanate (p-tolyl isothiocyanate) is reacted with hydrazine hydrate. Further derivatization can be achieved by reacting the resulting thiosemicarbazide with various aldehydes or ketones to form thiosemicarbazones.
General synthesis workflow for this compound derivatives.
Structure-Activity Relationship Insights
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and modifications at the N1 position.
Key SAR Observations:
-
Substitution on the Phenyl Ring: The presence of the methyl group at the para position of the phenyl ring is a key structural feature. Electron-donating groups, such as methyl, can influence the electronic properties of the entire molecule, which in turn can affect its interaction with biological targets.
-
Formation of Thiosemicarbazones: Condensation of the N1-amino group of the thiosemicarbazide with various aldehydes and ketones to form thiosemicarbazones (-N=CH-R') is a common strategy to enhance and diversify biological activity. The nature of the R' group introduces further structural and electronic variability, which is critical for the SAR.
-
Impact of Halogen Substituents: The introduction of halogen atoms (F, Cl, Br) on the benzaldehyde moiety of thiosemicarbazones can significantly enhance antimicrobial activity. For instance, compounds with halogen substitutions have shown lower Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains.[1]
-
Role of the Thiourea Moiety: The -NH-CS-NH- group is a critical pharmacophore. It is known to act as a good chelating agent for metal ions, which can be a mechanism for their antimicrobial action by disrupting essential metal-dependent enzymes in pathogens.
Logical relationship of SAR for this compound derivatives.
Comparative Antimicrobial Activity Data
| Compound ID | R (Substitution on Benzaldehyde) | Organism | MIC (µg/mL) | Reference |
| 1 | 4-F | S. epidermidis | 0.156 | [1] |
| 2 | 4-F | B. subtilis | 0.156 | [1] |
| 3 | 4-F | E. coli | 0.313 | [1] |
| 4 | 4-Cl | S. epidermidis | 0.156 | [1] |
| 5 | 4-Cl | B. subtilis | 0.156 | [1] |
| 6 | 4-Cl | E. coli | 0.313 | [1] |
| 7 | 4-Br | S. epidermidis | 0.156 | [1] |
| 8 | 4-Br | B. subtilis | 0.156 | [1] |
| 9 | 4-Br | E. coli | 0.313 | [1] |
| 10 | 4-I | S. epidermidis | 0.156 | [1] |
| 11 | 4-I | B. subtilis | 0.156 | [1] |
| 12 | 4-I | E. coli | 0.313 | [1] |
| 13 | 4-F | C. albicans | 0.156 | [1] |
| 14 | 4-Cl | C. albicans | 0.156 | [1] |
| 15 | 4-Br | C. albicans | 0.156 | [1] |
| 16 | 4-I | C. albicans | 0.156 | [1] |
Note: The core structure for the compounds listed in the table is N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones of substituted 4-formylsydnones, where the aryl substituent on the sydnone ring is varied. While not direct derivatives of this compound, this data highlights the significant impact of halogen substitutions on antimicrobial activity within a related thiosemicarbazone series.
Experimental Protocols
Synthesis of this compound
A general and widely adopted method for the synthesis of 4-aryl-3-thiosemicarbazides is the reaction of the corresponding aryl isothiocyanate with hydrazine hydrate.
Materials:
-
4-methylphenyl isothiocyanate (p-tolyl isothiocyanate)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve 4-methylphenyl isothiocyanate in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add hydrazine hydrate dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product can be recrystallized from ethanol to yield pure this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal isolates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agents (positive controls)
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of the 96-well plates.
-
Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include a growth control (inoculum without compound) and a sterility control (broth only) on each plate.
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Alternatively, growth inhibition can be measured using a plate reader.
References
A Comparative Guide to the Validation of Analytical Methods for Thiosemicarbazide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of thiosemicarbazides, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The selection of a suitable analytical method is critical for accurate quantification in various matrices during drug discovery, development, and quality control. This document presents a detailed overview of spectrophotometric and high-performance liquid chromatography (HPLC) methods, supported by experimental data to facilitate an objective comparison.
Comparison of Validated Analytical Methods
The performance of different analytical methods for the quantification of thiosemicarbazide derivatives is summarized in the table below. Key validation parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ) are presented to offer a clear comparison.
| Analytical Method | Analyte/Derivative | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Spectrophotometry | Cu(II) complex of 5-bromosalicylaldehyde thiosemicarbazone | Not explicitly stated, but a calibration set was used. | Not explicitly stated. | Not explicitly stated. | [1] |
| Spectrophotometry | Cu2+ complex with a thiosemicarbazone ligand | 0.0191–0.3241 mg L-1 | 0.0063 mg L-1 | Not explicitly stated. | [2] |
| Spectrophotometry | Cd(II) complex of bis(indoline-2,3-dione) thiosemicarbazone | (1.8–17.8) × 10−5 mol L−1 | Not explicitly stated. | Not explicitly stated. | [3] |
| Spectrofluorimetry | Fe(III) complex of a thiosemicarbazide derivative | 0.5–5.5 mg/L | 0.07 mg/L | 0.214 mg/L | [4] |
| HPLC-ESI-MS | Formaldehyde (product of semicarbazide-sensitive amine oxidase activity) | 0.03–4.00 μM | Not explicitly stated. | 0.03 μM | [5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published research and offer a foundation for laboratory implementation.
Spectrophotometric Determination of Metal-Thiosemicarbazone Complexes
This method is based on the formation of a colored complex between a thiosemicarbazone derivative and a metal ion, which can be quantified using a UV-Vis spectrophotometer.
Experimental Workflow
Caption: General workflow for spectrophotometric analysis of thiosemicarbazones.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the thiosemicarbazone derivative in a suitable solvent (e.g., DMSO, ethanol).
-
Prepare a stock solution of the metal salt (e.g., CuCl₂, FeCl₃) in deionized water.
-
Prepare a buffer solution to maintain the optimal pH for complex formation. For example, a citrate buffer at pH 6.0 has been used for the formation of a Cu2+–TSC ligand complex.[2]
-
-
Complex Formation:
-
In a volumetric flask, mix appropriate volumes of the thiosemicarbazone stock solution, the metal salt solution, and the buffer.
-
The stoichiometry of the complex can be determined using methods like the Job's method or the molar-ratio method. For instance, a 1:2 Cu2+–TSC ligand stoichiometry has been reported.[2]
-
-
Spectrophotometric Measurement:
-
Allow the reaction mixture to stand for the required time to ensure complete complex formation.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) against a reagent blank. The λmax is determined by scanning the spectrum of the complex.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards with known concentrations of the metal-thiosemicarbazone complex.
-
Measure the absorbance of each standard and construct a calibration curve by plotting absorbance versus concentration.
-
The concentration of the analyte in the sample can be determined from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC) Method for Thiosemicarbazide Derivatives
HPLC is a versatile technique for the separation and quantification of thiosemicarbazide derivatives. Reversed-phase HPLC is commonly employed.
Experimental Workflow
Caption: General workflow for HPLC analysis of thiosemicarbazides.
Protocol:
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 column, is typically used.[6]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water or a buffer is used as the mobile phase. The composition can be isocratic or a gradient.[7][8]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[7]
-
Detection: UV detection at a specific wavelength (e.g., 254 nm) is commonly used.[7]
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the thiosemicarbazide derivative in the mobile phase or a suitable solvent.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range.
-
Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 µm filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a fixed volume (e.g., 20 µL) of the standard solutions and the sample solution into the chromatograph.[7]
-
Record the chromatograms and the peak areas.
-
-
Calibration and Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the thiosemicarbazide derivative in the sample by interpolating its peak area on the calibration curve.
-
Validation of Analytical Methods
The validation of an analytical method is crucial to ensure its suitability for the intended purpose.[9] The following diagram illustrates the key parameters that are evaluated during method validation.
Method Validation Parameters
Caption: Key parameters for the validation of analytical methods.
Key Validation Parameters Explained:
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. LC-MS method for determining the activity of semicarbazide-sensitive amine oxidase in rodents - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Cross-Validation of In Vitro and In Silico Results for Thiosemicarbazide Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thiosemicarbazides and their derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1] The validation of their therapeutic potential relies on a synergistic approach, integrating computational (in silico) predictions with experimental (in vitro) data. This guide provides a comparative overview of in vitro and in silico findings for thiosemicarbazide activity, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various studies, offering a clear comparison of the biological activities of different thiosemicarbazide derivatives.
Table 1: Anticancer Activity of Thiosemicarbazone Derivatives
| Compound | Cell Line | In Vitro IC50 (µg/mL) | In Silico Target | In Silico Binding Energy (kcal/mol) | Reference |
| 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) | MCF-7 | 2.821 ± 0.008 | TGF-β1 | -32.13 | [2][3] |
| B16-F0 | 2.904 ± 0.013 | [3] | |||
| EAC | 3.355 ± 0.012 | [3] | |||
| 4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc) | MCF-7 | 7.102 ± 0.010 | TGF-β1 | -42.34 | [2][3] |
| B16-F0 | 7.129 ± 0.012 | [3] | |||
| EAC | 3.832 ± 0.014 | [3] | |||
| Nitro-substituted semicarbazide 4c | U87 | 12.6 | Not Specified | Not Specified | [4] |
| Nitro-substituted semicarbazide 4d | U87 | 13.7 | Not Specified | Not Specified | [4] |
| Thiosemicarbazide 5b | U87 | 14.6 | Not Specified | Not Specified | [4] |
| Thiosemicarbazide 5d | U87 | 13.0 | Not Specified | Not Specified | [4] |
| Thiazolidinedione–thiosemicarbazone 2 | HepG2 | 10.39 µM | HDAC4, HDAC8, PPARγ | Not Specified | [5] |
| T98G | 26.82 µM | [5] | |||
| HT29 | 43.91 µM | [5] | |||
| Thiazolidinedione–thiosemicarbazone 3 | HepG2 | 2.97 µM | HDAC4, HDAC8, PPARγ | Not Specified | [5] |
| T98G | 28.34 µM | [5] | |||
| HT29 | 78.32 µM | [5] | |||
| 4-halophenoxyacetylthiosemicarbazide DD1 | G-361 | 107.62 µM | Not Specified | Not Specified | [6] |
| 4-halophenoxyacetylthiosemicarbazide DD4 | G-361 | 89.09 µM | Not Specified | Not Specified | [6] |
Table 2: Antitubercular Activity of Thiosemicarbazide Derivatives
| Compound | Mycobacterium Strain | In Vitro MIC (µg/mL) | In Silico Target | Reference |
| Compound 2 | M. H37Ra, M. phlei, M. smegmatis, M. timereck | 15.625 | Mycobacterium tuberculosis glutamine synthetase (MtGS) | [7][8] |
| Compound 5 | M. smegmatis | 7.81 | Mycobacterium tuberculosis glutamine synthetase (MtGS) | [7][8] |
| Imidazole-thiosemicarbazide Derivative (ITD-13) | M. tuberculosis H37Rv | ≥31.25 (mycobactericidal) | Not Specified | [9] |
| Imidazole-thiosemicarbazide Derivative (ITD-30) | M. tuberculosis H37Rv | ≥62.5 (mycobactericidal) | Not Specified | [9] |
Table 3: Enzyme Inhibition by Thiosemicarbazone Derivatives
| Compound | Enzyme | In Vitro IC50 | Reference |
| Thiosemicarbazone 3a | Acetylcholinesterase (AChE) | 13.13 µg/mL | [10] |
| Thiosemicarbazone 3b | Acetylcholinesterase (AChE) | 9.59 µg/mL | [10] |
| Thiosemicarbazone Series | Butyrylcholinesterase (BChE) | 6.84-13.60 µg/mL | [10] |
| Thiosemicarbazone Series | Urease | 10.49-17.73 µg/mL | [10] |
| 4-aminoacetophenone thiosemicarbazone (TSC 6) | Mushroom Tyrosinase | 0.34 µM | [11] |
| 2,3-Dichloro-substituted thiosemicarbazone 5u | Acetylcholinesterase (AChE) | 12.89 nM | [12] |
| Monoamine Oxidase A (MAO-A) | 96.25 nM | [12] | |
| 2,3-dichlorophenyl-substituted thiosemicarbazone 5a | Butyrylcholinesterase (BChE) | 124.72 nM | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of thiosemicarbazide activity.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4][13]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.[13][14]
-
Compound Treatment: Dissolve the test compounds in a suitable solvent like DMSO and then dilute with the medium to achieve the desired concentrations.[4] Replace the existing medium with 90 µL of fresh medium and add 10 µL of the test compound at various concentrations to the wells.[14] Incubate for a specified period (e.g., 24 or 48 hours).[3][14]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[13][14]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
In Vitro Antitubercular Activity: Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium species.[7]
-
Bacterial Culture: Grow Mycobacterium strains in an appropriate broth, such as Middlebrook 7H9, to a specific density (e.g., 0.5 McFarland standard).[7][15]
-
Compound Preparation: Prepare serial dilutions of the test compounds in the broth within a 96-well plate.[16]
-
Inoculation: Add the bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for an extended period (e.g., 7 to 21 days), as mycobacteria are slow-growing.[15]
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.[7]
In Vitro Enzyme Inhibition Assay: Tyrosinase Inhibition
This assay measures the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.[1]
-
Reagent Preparation: Prepare solutions of the test compound, a positive control (e.g., Kojic acid), mushroom tyrosinase enzyme, and the substrate L-DOPA in a suitable buffer (e.g., phosphate buffer, pH 6.8).[1]
-
Assay Setup: In a 96-well plate, add the test compound solution (or DMSO for control), buffer, and tyrosinase solution. Pre-incubate the mixture for 10 minutes at room temperature.[1]
-
Reaction Initiation: Start the enzymatic reaction by adding the L-DOPA substrate solution to each well.[1]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 475 nm) over time to monitor the formation of dopachrome.
-
Calculation of Inhibition: Calculate the percentage of inhibition using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the control reaction and A_sample is the absorbance with the test compound.[1]
-
IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
In Silico Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[17][18]
-
Protein and Ligand Preparation: Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Prepare the 3D structure of the thiosemicarbazide ligand.
-
Binding Site Identification: Define the binding site on the target protein, often based on the location of a known co-crystallized ligand or through prediction algorithms.
-
Docking Simulation: Use docking software (e.g., AutoDock, FlexX) to predict the binding poses of the ligand within the protein's active site.[5][12] The software calculates a scoring function, such as binding energy, to rank the different poses.[2]
-
Analysis of Results: Analyze the top-ranked poses to understand the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.[15]
Visualizations: Workflows and Pathways
Diagrams are provided to visually represent the cross-validation process and a relevant biological pathway.
Caption: A flowchart illustrating the iterative process of cross-validating in silico and in vitro results.
Caption: A diagram showing a hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. research.aalto.fi [research.aalto.fi]
- 3. Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives | MDPI [mdpi.com]
- 4. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined In Silico and In Vitro Analyses to Assess the Anticancer Potential of Thiazolidinedione–Thiosemicarbazone Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in silico and in vitro studies and FTIR microspectroscopy of new thiosemicarbazide derivatives with potential antimelanoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Imidazole-Thiosemicarbazide Derivatives as Potent Anti-Mycobacterium tuberculosis Compounds with Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. scispace.com [scispace.com]
comparative study of the coordinating properties of different thiosemicarbazide ligands
For Researchers, Scientists, and Drug Development Professionals
Thiosemicarbazide-based ligands are a versatile and extensively studied class of compounds in coordination chemistry. Their ability to form stable complexes with a wide range of metal ions, coupled with the diverse biological activities of these complexes, makes them prime candidates for drug design and development. This guide provides a comparative analysis of the coordinating properties of different thiosemicarbazide ligands, supported by experimental data and detailed methodologies, to aid researchers in the rational design of novel metal-based therapeutic agents.
Introduction to Thiosemicarbazide Ligands
Thiosemicarbazides are compounds containing the H₂N-NH-C(=S)-NH₂ backbone. Condensation of thiosemicarbazide with aldehydes or ketones yields thiosemicarbazones, which are the most common class of thiosemicarbazide-based ligands.[1] These ligands possess multiple donor atoms (typically nitrogen and sulfur), allowing them to coordinate to metal ions in various modes, most commonly as bidentate or tridentate chelating agents.[2][3] The coordinating ability and the properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the aldehyde/ketone precursor or the thiosemicarbazide moiety itself.[4]
General Synthesis of Thiosemicarbazone Ligands
The synthesis of thiosemicarbazone ligands is generally a straightforward condensation reaction between a suitable thiosemicarbazide derivative and an aldehyde or a ketone.[5] The reaction is often carried out in a refluxing alcoholic solvent, sometimes with the addition of a few drops of acid as a catalyst.[6][7]
Caption: General reaction scheme for the synthesis of thiosemicarbazone ligands.
Coordination Modes of Thiosemicarbazone Ligands
Thiosemicarbazone ligands are flexible molecules that can adopt different conformations and coordination modes upon complexation with metal ions. The most common coordination modes involve the sulfur atom and one or both of the nitrogen atoms of the hydrazinic backbone.
Bidentate Coordination
In many cases, thiosemicarbazones act as bidentate ligands, coordinating to the metal ion through the sulfur atom and the azomethine nitrogen atom (N²).[2][8] This forms a stable five-membered chelate ring.
Tridentate Coordination
When the aldehyde or ketone precursor contains an additional donor group (e.g., a hydroxyl or pyridyl group in a suitable position), the resulting thiosemicarbazone can act as a tridentate ligand.[3][9] Coordination typically involves the sulfur atom, the azomethine nitrogen, and the additional donor atom.
Caption: Common bidentate and tridentate coordination modes of thiosemicarbazone ligands.
Comparative Data on Coordinating Properties
The stability of metal-thiosemicarbazone complexes is a crucial factor influencing their biological activity. Stability constants (log K) provide a quantitative measure of the equilibrium between the free ligand and the metal complex in solution. The following tables summarize stability constants for various thiosemicarbazone ligands with different divalent metal ions.
Table 1: Stability Constants (log K₁) of Metal Complexes with Different Thiosemicarbazone Ligands
| Ligand | Cu(II) | Ni(II) | Co(II) | Zn(II) | Cd(II) | Reference |
| Benzaldehyde thiosemicarbazone | 10.85 | 8.80 | 8.15 | 7.50 | 7.10 | [10] |
| Pyridine-2-carbaldehyde thiosemicarbazone | 12.10 | 9.95 | 9.20 | 8.50 | 8.05 | [10] |
| Cyclopentanone thiosemicarbazone | 9.90 | 7.95 | 7.30 | 6.80 | 6.40 | [10] |
| 2-Amino-4-benzamidothiosemicarbazide | 11.50 | 9.50 | 8.80 | - | - |
Data obtained in 50% v/v dioxane-water at 293 K and 0.1 M KNO₃ ionic strength.[10]
Table 2: Selected Spectroscopic Data for a Thiosemicarbazone Ligand and its Metal Complexes
| Compound | ν(C=N) (cm⁻¹) | ν(C=S) (cm⁻¹) | Geometry | Reference |
| Acetaldehyde thiosemicarbazone (ADTSC) | 1620 | 840 | - | [6] |
| [Cu(ADTSC)₂]SO₄·H₂O | 1605 | 780 | Octahedral | [6][11] |
| [Fe(ADTSC)₂]Cl₂·3H₂O | 1600 | 775 | Octahedral | [6][11] |
| [Ni(L¹)(Py)] | 1608 | - | Distorted Square Planar | [12][13] |
L¹ = a thiosemicarbazone ligand, Py = Pyridine
The shift in the C=N and C=S stretching frequencies in the IR spectra upon complexation is indicative of the coordination of the azomethine nitrogen and the thione sulfur to the metal ion.[3][9]
Experimental Protocols
General Synthesis of a Thiosemicarbazone Ligand (e.g., 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide)
-
Dissolution: Dissolve equimolar amounts of 4-(4-bromophenyl)thiosemicarbazide (0.01 M) and 5-bromovanillin (0.01 M) in 60 ml of methanol.[5]
-
Reaction: Add a catalytic amount of glacial acetic acid to the mixture and reflux for 24 hours.[5]
-
Isolation: After completion of the reaction, pour the mixture into crushed ice.
-
Purification: Filter the separated product, wash with a sodium bisulfite solution, and dry at room temperature.[5]
General Synthesis of a Metal Complex (e.g., Ni(II) complex)
-
Ligand Solution: Dissolve the thiosemicarbazone ligand (0.02 M) in 1,4-dioxane.[5]
-
Metal Salt Addition: Add solid NiCl₂·6H₂O (0.01 M) to the ligand solution.
-
pH Adjustment: Adjust the pH of the reaction mixture to 6.8-7.0 using a 40% NaOH solution.[5]
-
Reaction: Reflux the resulting mixture for 5 hours with continuous stirring.
-
Isolation and Purification: After the reaction is complete, filter the solid product, wash with cold 1,4-dioxane, and dry at room temperature.[5]
Characterization Techniques
-
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the characteristic vibrational frequencies (e.g., ν(C=N), ν(C=S), ν(N-H)) upon complexation.[3][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the ligands and their diamagnetic complexes in solution.[5]
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions in the ligands and their metal complexes, which can provide information about the geometry of the complexes.[3][6]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized ligands and complexes.[5]
-
Elemental Analysis: To determine the empirical formula of the synthesized compounds.[5]
-
X-ray Crystallography: To determine the precise three-dimensional structure of the metal complexes in the solid state, including bond lengths and angles.[12][13]
-
Potentiometric Titration: To determine the stability constants of the metal complexes in solution.[10]
Caption: A typical experimental workflow for the study of thiosemicarbazone metal complexes.
Conclusion
The coordinating properties of thiosemicarbazide ligands can be systematically modified through synthetic chemistry, allowing for the development of metal complexes with tailored stabilities, geometries, and biological activities. This guide provides a foundational understanding of these properties, supported by comparative data and experimental methodologies, to facilitate further research in this promising area of medicinal inorganic chemistry. The interplay between the ligand structure, the choice of metal ion, and the resulting coordination environment is key to unlocking the full therapeutic potential of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. irejournals.com [irejournals.com]
- 5. jocpr.com [jocpr.com]
- 6. saudijournals.com [saudijournals.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Spectroscopic Characterization, Antimicrobial and Toxicological Properties of Derivatised Thiosemicarbazone Transition Metal Complexes | Scholars Middle East Publishers [saudijournals.com]
- 12. mdpi.com [mdpi.com]
- 13. Comparative Study of Ni(II) Complexes with Dithiocarbazate- and Thiosemicarbazone-Based Ligands: Synthesis, Crystal Structures, and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(4-Methylphenyl)-3-thiosemicarbazide: A Comparative Guide to its Potential as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiosemicarbazides and their derivatives, thiosemicarbazones, are a class of compounds extensively studied for their diverse biological activities. They have emerged as promising inhibitors of several enzymes implicated in various diseases. This guide focuses on their activity against four major classes of enzymes: tyrosinase, cholinesterases (acetylcholinesterase and butyrylcholinesterase), α-glucosidase, and carbonic anhydrases. By examining the structure-activity relationships of related compounds, we can infer the potential inhibitory profile of 4-(4-Methylphenyl)-3-thiosemicarbazide.
Comparative Inhibitory Activity
The following tables present a summary of the inhibitory activities (IC50 values) of various thiosemicarbazide and thiosemicarbazone derivatives against key enzymes, compared with standard inhibitors. It is important to note that the inhibitory potential can be significantly influenced by the specific substitutions on the thiosemicarbazide scaffold.
Table 1: Tyrosinase Inhibition
| Compound | IC50 (µM) | Standard Inhibitor | IC50 (µM) |
| 4-Hydroxybenzaldehyde thiosemicarbazone | 0.76 (monophenolase), 3.80 (diphenolase)[1] | Kojic Acid | 16.84[2] |
| 4-Methoxybenzaldehyde thiosemicarbazone | 7.0 (monophenolase), 2.62 (diphenolase)[1] | Kojic Acid | 16.84[2] |
| 4-Aminoacetophenone thiosemicarbazone | 0.34[3] | Kojic Acid | 16.84[2] |
| Benzaldehyde thiosemicarbazone derivative (10a) | 155.46[4] | Kojic Acid | 16.84[2] |
| Boronic acid derivative of thiosemicarbazone (6) | 1.4[5] | Kojic Acid | 16.84[2] |
Table 2: Cholinesterase Inhibition
| Compound | Enzyme | IC50 (µM) | Standard Inhibitor | IC50 (µM) |
| Para-substituted thiosemicarbazone (19) | AChE | 110.19 ± 2.32[6][7] | Galantamine | 104.5 ± 1.20[6][7] |
| Para-substituted thiosemicarbazone (17) | AChE | 114.57 ± 0.15[6][7] | Galantamine | 104.5 ± 1.20[6][7] |
| Para-substituted thiosemicarbazone (19) | BChE | 145.11 ± 1.03[6][7] | Galantamine | 156.8 ± 1.50[6][7] |
| Para-substituted thiosemicarbazone (9) | BChE | 147.20 ± 0.09[6][7] | Galantamine | 156.8 ± 1.50[6][7] |
Table 3: α-Glucosidase Inhibition
| Compound | IC50 (µM) | Standard Inhibitor | IC50 (µM) |
| Phenyl carbamoyl methoxy thiosemicarbazone (7e) | 23.95 ± 0.038[8] | Acarbose | 634.21 ± 0.027[8] |
| 4,5-diphenyl-1,2,4-triazole-3-thiol | Competitive Inhibition (Ki in 10⁻⁵ M range)[9] | Acarbose | ~208-262 µg/mL[10] |
| Thiazolidine-2,4-dione derivative (3a) | 43.85 ± 1.06[11] | Acarbose | 97.12 ± 0.35[11] |
Table 4: Carbonic Anhydrase Inhibition
| Compound | Enzyme | IC50 (nM) | Standard Inhibitor | IC50 (nM) |
| 4-formyl-2-nitrophenyl naphthalene-2-sulfonate thiosemicarbazone (6l) | hCA I | 88.43 ± 3.25[12] | Acetazolamide | 290.50 ± 9.12[12] |
| 4-formyl-2-nitrophenyl naphthalene-2-sulfonate thiosemicarbazone (6l) | hCA II | 61.82 ± 0.60[12] | Acetazolamide | 177.03 ± 6.08[12] |
| Thiosemicarbazone derivative (CAII-IN-3) | CA-II | 13,400[13] | Acetazolamide | - |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are synthesized from various cited research articles and represent common practices in the field.
Tyrosinase Inhibition Assay
This assay is based on the measurement of dopachrome formation from the oxidation of L-DOPA by tyrosinase.
-
Reagents: Mushroom tyrosinase, L-3,4-dihydroxyphenylalanine (L-DOPA), test compound (e.g., this compound), Kojic acid (standard inhibitor), Phosphate buffer (50 mM, pH 6.8), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
Dissolve the test compound and kojic acid in DMSO to prepare stock solutions.
-
In a 96-well plate, add phosphate buffer, tyrosinase solution, and various concentrations of the test compound or standard inhibitor.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a short period (e.g., 10 minutes).[14]
-
Initiate the enzymatic reaction by adding L-DOPA solution to each well.
-
Monitor the formation of dopachrome by measuring the absorbance at 492 nm at regular intervals.[14]
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by quantifying the product of the enzymatic reaction.[15][16][17][18][19]
-
Reagents: Acetylcholinesterase (AChE), Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), test compound, Galantamine (standard inhibitor), Phosphate buffer (pH 8.0).
-
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and various concentrations of the test compound or standard inhibitor.
-
Add the AChE solution to each well and incubate.
-
Start the reaction by adding the substrate, ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.
-
Measure the absorbance of the yellow product at 412 nm over time.[16]
-
Determine the rate of reaction and calculate the percentage of inhibition to find the IC50 value.
-
α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect on α-glucosidase by measuring the amount of p-nitrophenol produced from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[20][21][22][23]
-
Reagents: α-Glucosidase from Saccharomyces cerevisiae, p-Nitrophenyl-α-D-glucopyranoside (pNPG), test compound, Acarbose (standard inhibitor), Phosphate buffer (pH 6.8), Sodium carbonate (Na₂CO₃).
-
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
In a 96-well plate, add the α-glucosidase solution and various concentrations of the test compound or acarbose.
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 5-15 minutes).[20]
-
Initiate the reaction by adding the pNPG substrate solution.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).[20]
-
Stop the reaction by adding a solution of sodium carbonate.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.[20]
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Carbonic Anhydrase (CA) Inhibition Assay
This assay measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.[3][6][24][25]
-
Reagents: Human or bovine carbonic anhydrase isozymes (e.g., hCA I, hCA II), test compound, Acetazolamide (standard inhibitor), Buffer (e.g., HEPES or TRIS), Phenol red indicator, CO₂-saturated water.
-
Procedure:
-
This assay is typically performed using a stopped-flow spectrophotometer.[6]
-
A buffered solution containing the CA enzyme, the indicator, and varying concentrations of the inhibitor is prepared.
-
This solution is rapidly mixed with a CO₂-saturated solution.
-
The hydration of CO₂ catalyzed by CA produces protons, causing a pH change that is monitored by the change in absorbance of the phenol red indicator (typically at 557 nm).[6]
-
The initial rates of the reaction are measured.
-
The percentage of inhibition is calculated, and the IC50 or Ki values are determined.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of enzyme inhibition and the workflows for the described experimental assays.
References
- 1. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thioquinoline derivatives conjugated to thiosemicarbazide as potent tyrosinase inhibitors with anti-melanogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Derivatives of Thiosemicarbazones as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, α-glucosidase and α-amylase inhibitory activities, acute toxicity and molecular docking studies of thiazolidine-2,4-diones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, carbonic anhydrase inhibition and in silico insights of 4-formyl-2-nitrophenyl naphthalene-2-sulfonate hybrid thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 19. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro α-glucosidase inhibitory assay [protocols.io]
- 21. Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 24. mdpi.com [mdpi.com]
- 25. Carbonic Anhydrase Activity Assay [protocols.io]
Safety Operating Guide
Safe Disposal of 4-(4-Methylphenyl)-3-thiosemicarbazide: A Step-by-Step Guide
For Immediate Reference: This document outlines the essential procedures for the safe handling and disposal of 4-(4-Methylphenyl)-3-thiosemicarbazide, a compound classified as toxic if swallowed. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and environmental compliance.
Proper disposal of this compound is critical due to its hazardous nature. The compound is categorized as toxic if swallowed.[1][2] Waste material must be treated as hazardous and disposed of in accordance with all applicable national and local regulations.[1][2][3] It is imperative to leave the chemical in its original container and avoid mixing it with other waste.[3]
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This is crucial to prevent accidental exposure.
| PPE Category | Item | Specification |
| Hand Protection | Protective gloves | Nitrile rubber gloves are recommended. |
| Eye Protection | Safety glasses or goggles | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4] |
| Body Protection | Long-sleeved clothing | To prevent skin contact.[1] |
| Respiratory | Respirator | Required when dusts are generated. Use a NIOSH/MSHA or European Standard EN 149:2001 approved respirator.[1][4] |
Always handle the compound in a well-ventilated area, preferably under a chemical fume hood, to minimize the risk of inhalation.[5][6] Avoid the formation of dust during handling and disposal.[4][7]
Step-by-Step Disposal Protocol
The disposal of this compound, its residues, and contaminated materials must be managed by a licensed professional waste disposal service.[4] The following workflow outlines the necessary steps for safe disposal.
Caption: Disposal workflow for this compound.
-
Preparation and Personal Protective Equipment (PPE):
-
Waste Segregation:
-
Do not mix this compound waste with other chemical or non-hazardous waste streams.[3]
-
This includes unused product, residues, and any contaminated materials such as gloves, weighing paper, or absorbent pads.
-
-
Containerization and Labeling:
-
Place the waste in its original container if possible, or a suitable, well-sealed, and clearly labeled container.
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound".
-
Contaminated packaging should also be treated as hazardous waste and disposed of accordingly.[1]
-
-
Temporary Storage:
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.[4]
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
Follow all local, regional, and national regulations for the disposal of toxic chemical waste.[1][2][3]
-
Spill and Emergency Procedures
In the event of a spill, prevent further leakage if it is safe to do so.[4] Avoid creating dust.[4] Carefully sweep or scoop up the spilled material and place it into a suitable, closed container for disposal.[4] Ensure adequate ventilation.[4] If swallowed, immediately call a poison center or doctor.[2][3] Do not induce vomiting.[2][5] In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical advice.[2][5]
References
Navigating the Safe Handling of 4-(4-Methylphenyl)-3-thiosemicarbazide: A Comprehensive Guide
For Immediate Reference: Essential Safety and Logistical Information
4-(4-Methylphenyl)-3-thiosemicarbazide is a chemical compound that requires careful handling due to its toxicity. This guide provides essential, step-by-step safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personal safety and proper disposal.
Hazard Profile and Quantitative Data
| Property | Data | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 13278-67-6 | [3][4][5] |
| Molecular Formula | C8H11N3S | [1] |
| Molecular Weight | 181.26 g/mol | [1] |
| Hazard Classification | Acute Toxicity, Oral (Category 2 or 3) | [1][2] |
| Signal Word | Danger | [1][2] |
| Hazard Statements | H300/H301: Fatal/Toxic if swallowed | [1][2] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6][7] | Prevents skin contact with the toxic solid. Butyl rubber gloves are also effective against a wide variety of chemicals.[6] |
| Eye Protection | Chemical splash goggles or a face shield.[8][9] | Protects eyes from airborne particles and accidental splashes. |
| Body Protection | A lab coat or a chemical-resistant apron. For larger quantities or risk of significant exposure, a full chemical-resistant suit is recommended.[7][10] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation.[8][10] | Prevents inhalation of the toxic dust particles. |
Experimental Protocols: Safe Handling and Disposal
Handling Procedure:
-
Preparation: Before handling, ensure that all necessary PPE is correctly worn. Prepare the work area within a certified chemical fume hood.
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust. Use appropriate tools to handle the material and avoid creating airborne dust.
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[8][9][11]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][11]
-
Ingestion: If swallowed, seek immediate medical attention.[9][11] Do not induce vomiting.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[10][11]
-
-
Spill Cleanup: In the event of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent material, and carefully collect it into a sealed, labeled hazardous waste container.[8]
Disposal Plan:
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Waste Collection: Collect all solid waste in a clearly labeled, sealed container designated for toxic chemical waste.
-
Container Labeling: The label must include "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., skull and crossbones).
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.[1]
Visualizing the Safety Workflow
The following diagrams illustrate the necessary steps for safely handling and disposing of this compound.
Caption: Workflow for handling this compound.
Caption: Emergency procedures for exposure incidents.
References
- 1. fishersci.ie [fishersci.ie]
- 2. ww.chemblink.com [ww.chemblink.com]
- 3. chemscene.com [chemscene.com]
- 4. AB149967 | CAS 13278-67-6 – abcr Gute Chemie [abcr.com]
- 5. SDS of N-(4-Methylphenyl)-Hydrazinecarbothioamide, Safety Data Sheets, CAS 13278-67-6 - chemBlink [ww.chemblink.com]
- 6. safeopedia.com [safeopedia.com]
- 7. Chemical Resistant & Protective Clothing | All Safety Products [allsafetyproducts.com]
- 8. nj.gov [nj.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
